molecular formula C39H40N2O6+2 B1203911 Phaeantharine CAS No. 27670-80-0

Phaeantharine

Cat. No.: B1203911
CAS No.: 27670-80-0
M. Wt: 632.7 g/mol
InChI Key: IWKHGZDMTOKGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phaeantharine is a member of isoquinolines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27670-80-0

Molecular Formula

C39H40N2O6+2

Molecular Weight

632.7 g/mol

IUPAC Name

1-[[4-[5-[(6,7-dimethoxy-2-methylisoquinolin-2-ium-1-yl)methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium

InChI

InChI=1S/C39H40N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-17,20-24H,18-19H2,1-7H3/q+2

InChI Key

IWKHGZDMTOKGQP-UHFFFAOYSA-N

SMILES

C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5=[N+](C=CC6=CC(=C(C=C65)OC)OC)C)OC

Canonical SMILES

C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5=[N+](C=CC6=CC(=C(C=C65)OC)OC)C)OC

Synonyms

phaeantharine chloride
phaeanthrine

Origin of Product

United States

Foundational & Exploratory

Phaeantharine: A Technical Guide to its Discovery, Isolation, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaeantharine, a quaternary bisbenzylisoquinoline alkaloid isolated from Phaeanthus ebracteolatus (now known as Phaeanthus ophthalmicus), has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, detailed isolation protocols, and methods for evaluating the biological activities of this compound, with a focus on its antibacterial and potential anti-inflammatory properties. This document synthesizes available scientific literature to offer a practical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Phaeanthus ebracteolatus (Presl.) Merr., a plant native to the Philippines, has a history of use in traditional medicine.[1] Phytochemical investigations of this plant led to the discovery of several alkaloids, including the quaternary bisbenzylisoquinoline alkaloid, this compound.[2] Early research focused on the isolation and structural elucidation of this compound, with its structure later being revised based on advanced spectrometric data.[2] this compound has demonstrated notable biological activities, particularly its moderate activity against Gram-positive bacteria, suggesting its potential as a lead compound for the development of new antibacterial agents.[2] This guide aims to provide a detailed technical overview of the processes involved in the discovery and isolation of this compound, along with standardized protocols for assessing its biological effects.

Discovery and Structural Elucidation

The initial discovery of this compound was reported in the mid-20th century through systematic phytochemical screening of Phaeanthus ebracteolatus. The alkaloid was identified as a quaternary ammonium (B1175870) compound. The definitive structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The revised structure confirmed it as a quaternary bisbenzylisoquinoline alkaloid.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC38H42N2O6
Molecular Weight622.75 g/mol
ClassQuaternary Bisbenzylisoquinoline Alkaloid
AppearanceCrystalline solid
SolubilitySoluble in polar solvents

Isolation of this compound from Phaeanthus ebracteolatus

The following protocol is a representative method for the isolation of this compound chloride from the bark of Phaeanthus ebracteolatus, based on established alkaloid extraction techniques.

Plant Material Collection and Preparation
  • Collect fresh bark of Phaeanthus ebracteolatus.

  • Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

  • Grind the dried bark into a coarse powder using a mechanical grinder.

Extraction of Crude Alkaloids
  • Macerate the powdered bark in 95% ethanol (B145695) at room temperature for 48-72 hours with occasional stirring.

  • Filter the extract through cheesecloth and then filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

Acid-Base Extraction for Alkaloid Fractionation
  • Suspend the crude ethanolic extract in a 5% aqueous hydrochloric acid solution.

  • Partition the acidic solution with chloroform (B151607) in a separatory funnel to remove non-alkaloidal components. The aqueous layer, containing the protonated alkaloids, is retained.

  • Basify the aqueous layer to a pH of 9-10 with a concentrated ammonium hydroxide (B78521) solution.

  • Extract the liberated free alkaloids with chloroform. Repeat the extraction process three times.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Evaporate the chloroform under reduced pressure to yield the crude tertiary alkaloid fraction.

Isolation of Quaternary Alkaloids
  • The aqueous layer remaining after the extraction of tertiary alkaloids contains the quaternary alkaloids, including this compound.

  • Neutralize the aqueous solution and then acidify with a dilute solution of hydrochloric acid.

  • Precipitate the quaternary alkaloids as their chloride salts by the addition of a saturated solution of sodium chloride.

  • Collect the precipitate by filtration and wash with a small amount of cold water.

Purification of this compound Chloride
  • Dissolve the crude this compound chloride precipitate in a minimal amount of hot water.

  • Allow the solution to cool slowly to facilitate crystallization.

  • Collect the crystals by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the this compound chloride from hot water or ethanol-water mixture until a constant melting point is achieved.

  • The purity of the isolated this compound chloride can be assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Table 2: Quantitative Yield of Alkaloids from Phaeanthus ebracteolatus

Alkaloid FractionYield (% of dry plant material)
Phaeanthine (tertiary alkaloid)~0.7%[1]
This compound (quaternary alkaloid)Data not available

Note: Specific yield for this compound is not well-documented in publicly available literature.

Experimental Workflow for this compound Isolation

G A Phaeanthus ebracteolatus (Dried, Powdered Bark) B Maceration (95% Ethanol) A->B C Crude Ethanolic Extract B->C D Acid-Base Partitioning (5% HCl / Chloroform) C->D E Aqueous Layer (Protonated Alkaloids) D->E Aqueous Phase G Crude Tertiary Alkaloids D->G Organic Phase (Non-alkaloids removed) F Basification (NH4OH) & Chloroform Extraction E->F F->G Organic Phase H Aqueous Layer (Quaternary Alkaloids) F->H Aqueous Phase I Precipitation (HCl / NaCl) H->I J Crude this compound Chloride I->J K Recrystallization J->K L Pure this compound Chloride K->L

Caption: Workflow for the isolation of this compound.

Biological Activity and Experimental Protocols

This compound has been reported to exhibit moderate antibacterial activity, particularly against Gram-positive bacteria.[2] The following sections detail the experimental protocols to quantify this activity and to investigate its potential anti-inflammatory effects through the modulation of key signaling pathways.

Antibacterial Activity Assay

A standard method to determine the antibacterial efficacy of a compound is by determining its Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains: Staphylococcus aureus (e.g., ATCC 29213) is a suitable Gram-positive bacterium for testing.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution: Prepare a series of twofold dilutions of this compound chloride in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB). The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A known antibiotic (e.g., vancomycin) should be used as a reference standard.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound chloride that completely inhibits visible bacterial growth.

Table 3: Representative MIC Values for Alkaloids from Phaeanthus ophthalmicus

CompoundS. aureus (MRSA)E. faecalis (VRE)K. pneumoniae + CREP. aeruginosa + MBL
(+)-Tetrandrine137.5 µg/mL137.5 µg/mL68.75 µg/mL68.75 µg/mL
(+)-Limacusine137.5 µg/mL137.5 µg/mL68.75 µg/mL68.75 µg/mL
This compoundData not availableData not availableData not availableData not available

Data for (+)-Tetrandrine and (+)-Limacusine are from a study on P. ophthalmicus and are provided for comparative purposes.

Anti-inflammatory Activity and Signaling Pathway Analysis

While specific anti-inflammatory data for this compound is limited, its structural similarity to other bisbenzylisoquinoline alkaloids suggests it may modulate inflammatory signaling pathways. The following protocols can be used to investigate the effect of this compound on key inflammatory pathways in a cellular model, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or THP-1 cell lines).

  • Cell Culture and Treatment: Culture macrophages in a suitable medium. Pre-treat the cells with various concentrations of this compound chloride for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • ELISA: Measure the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell Lysis and Protein Quantification: After treatment with this compound and LPS, lyse the cells and determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key proteins in the NF-κB, MAPK, and PI3K/Akt signaling pathways (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-p38, phospho-JNK, phospho-Akt).

  • Detection: Use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

Hypothesized Signaling Pathways Modulated by this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 MAPK Pathway cluster_3 PI3K/Akt Pathway cluster_4 NF-κB Pathway cluster_5 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK PI3K PI3K TLR4->PI3K IKK IKK TLR4->IKK This compound This compound MAPK MAPK (ERK, p38, JNK) This compound->MAPK inhibition? Akt Akt This compound->Akt inhibition? This compound->IKK inhibition? MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 PI3K->Akt IkB IκB IKK->IkB inhibits NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: Potential anti-inflammatory signaling pathways.

Conclusion

This compound, a quaternary bisbenzylisoquinoline alkaloid from Phaeanthus ebracteolatus, represents a promising natural product with documented antibacterial activity and potential for anti-inflammatory effects. This technical guide provides a framework for its discovery, a detailed methodology for its isolation, and robust protocols for the evaluation of its biological activities. Further research to obtain quantitative data on the yield of this compound, its specific MIC values against a broader range of pathogens, and its precise mechanisms of action on inflammatory signaling pathways is warranted to fully elucidate its therapeutic potential. The information presented herein serves as a valuable resource for scientists and researchers dedicated to the exploration and development of novel therapeutic agents from natural sources.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Phaeantharine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaeantharine is a quaternary bisbenzylisoquinoline alkaloid isolated from plants of the Phaeanthus genus, notably Phaeanthus ebracteolatus. This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, drawing from key scientific literature. It includes a detailed presentation of its revised structure, its relationship with the tertiary alkaloid phaeanthine, and available data on its biological activities. This document also outlines experimental methodologies for the isolation and characterization of related alkaloids and discusses potential signaling pathways based on the activity of structurally similar compounds.

Chemical Structure

The chemical structure of this compound was subject to revision after its initial proposal. A pivotal study in 1983 by Van Beek and colleagues established a revised structure based on spectrometric data. This compound is characterized by a dimeric structure composed of two benzylisoquinoline units linked by a diaryl ether bridge. As a quaternary alkaloid, it possesses two positively charged nitrogen atoms, each bearing a methyl group.

The closely related tertiary alkaloid, phaeanthine, shares the same core bisbenzylisoquinoline skeleton but with unquaternized nitrogen atoms. This compound is the N,N'-dimethyl quaternary salt of phaeanthine.

Chemical Structure of this compound

Caption: Revised chemical structure of this compound.

Stereochemistry

This compound is a chiral molecule with multiple stereocenters. The absolute configuration of its tertiary amine precursor, phaeanthine, has been reported in PubChem as (1R,14R). This designation refers to the stereochemistry at the two chiral carbon atoms of the tetrahydroisoquinoline rings.

Physicochemical and Biological Data

Quantitative data on the physicochemical properties and biological activities of this compound are limited in the publicly available literature. The following table summarizes the available information.

Property/ActivityDataSource
Physicochemical Properties
Molecular FormulaC40H48N2O6 (as a salt)Inferred
Molecular Weight652.82 g/mol (cation)Calculated
Biological Activities
Antibacterial ActivityModerate activity against gram-positive bacteria.[1]
Insecticidal ActivityPotential insecticide.[1]

Further research is required to obtain specific quantitative data such as melting point, solubility, pKa, and detailed biological activity metrics (e.g., MIC, IC50, LD50).

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not extensively documented in a single source. However, general methods for the extraction of alkaloids from Phaeanthus species can be adapted.

General Isolation Protocol for Alkaloids from Phaeanthus species

Workflow for Alkaloid Isolation

G plant_material Dried and powdered plant material (e.g., bark of Phaeanthus ebracteolatus) maceration Maceration with a solvent (e.g., methanol (B129727) or ethanol) plant_material->maceration filtration Filtration to separate extract from solid residue maceration->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration acid_base_extraction Acid-base partitioning concentration->acid_base_extraction acidification Acidification of the crude extract (e.g., with 2% H2SO4) acid_base_extraction->acidification 1. defatting Extraction with a non-polar solvent (e.g., petroleum ether or hexane) to remove fats and waxes acidification->defatting basification Basification of the acidic aqueous layer (e.g., with Na2CO3 or NH4OH) defatting->basification Aqueous layer alkaloid_extraction Extraction of the free alkaloids into an organic solvent (e.g., chloroform) basification->alkaloid_extraction crude_alkaloids Crude alkaloid mixture alkaloid_extraction->crude_alkaloids chromatography Chromatographic separation (e.g., column chromatography on silica (B1680970) gel) crude_alkaloids->chromatography pure_alkaloids Isolation of pure alkaloids chromatography->pure_alkaloids characterization Structural elucidation (NMR, MS, etc.) pure_alkaloids->characterization

Caption: General workflow for the isolation of alkaloids.

Structural Characterization

The revised structure of this compound was determined using spectrometric methods. Modern structural elucidation would involve a combination of the following techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) provides the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: To identify the types and connectivity of protons in the molecule.

    • 13C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to assemble the complete molecular structure.

  • X-ray Crystallography: To determine the three-dimensional structure and absolute stereochemistry of a crystalline sample.

Potential Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are currently lacking in the scientific literature. However, insights can be drawn from the known mechanisms of action of structurally related bisbenzylisoquinoline alkaloids, such as cepharanthine.

Cepharanthine has been reported to modulate several key signaling pathways implicated in inflammation and cancer, including:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Inhibition of this pathway can lead to anti-inflammatory and anti-cancer effects.

  • AMPK (AMP-activated protein kinase) Signaling Pathway: Activation of AMPK is involved in cellular energy homeostasis and can have anti-proliferative effects.

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its inhibition is a target for cancer therapy.

Hypothesized Signaling Pathway Modulation by this compound

G This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition (?) AMPK AMPK Pathway This compound->AMPK Modulation (?) PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition (?) Inflammation Inflammation NFkB->Inflammation Promotes Apoptosis Apoptosis AMPK->Apoptosis Promotes Cell_Growth Cell Growth and Proliferation PI3K_Akt->Cell_Growth Promotes PI3K_Akt->Apoptosis Inhibits

Caption: Potential signaling pathways modulated by this compound.

It is important to note that these are hypothesized pathways based on the activity of a related compound. Experimental validation is necessary to confirm the effects of this compound on these and other cellular signaling cascades.

Conclusion

This compound is a structurally complex bisbenzylisoquinoline alkaloid with potential biological activities. While its revised chemical structure has been established, further research is needed to fully elucidate its complete stereochemistry, quantify its biological effects, and understand its mechanisms of action at the molecular level. This guide provides a foundational overview for researchers and professionals in drug discovery and development, highlighting the current state of knowledge and identifying key areas for future investigation.

References

Phaeantharine's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Mechanisms for Researchers and Drug Development Professionals

The bisbenzylisoquinoline alkaloid Phaeantharine, isolated from the rhizomes of Cyclea peltata, has emerged as a compound of interest in oncology research. This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells, with a focus on its pro-apoptotic, cell cycle inhibitory, and signaling pathway modulatory effects. The information presented herein is primarily derived from studies conducted on human cervical cancer (HeLa) cells.

Data Presentation: Quantitative Analysis of this compound's Cytotoxicity

The cytotoxic potential of this compound has been quantified, with the half-maximal inhibitory concentration (IC50) value determined in HeLa cells. This provides a benchmark for its potency in this specific cancer cell line.

Cell LineCancer TypeIC50 (µM)Citation
HeLaCervical Cancer8.11 ± 0.04[1]

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anticancer effects through a multi-pronged approach that culminates in programmed cell death (apoptosis) and inhibition of cellular proliferation via cell cycle arrest.

Mitochondria-Mediated Apoptosis

This compound triggers the intrinsic pathway of apoptosis, which is centered on the mitochondria. This is achieved through the modulation of key regulatory proteins, leading to a cascade of events that dismantle the cell in a controlled manner.

Key Protein Modulations in Apoptosis by this compound:

Protein FamilyProteinEffect of this compoundFunctionCitation
Anti-Apoptotic AktDownregulatedPromotes cell survival and inhibits apoptosis.[1]
p-AktDownregulatedActivated form of Akt.[1]
Mcl-1DownregulatedInhibits the pro-apoptotic proteins Bak and Bax.[1]
XIAPDownregulatedInhibits caspases 3 and 9.[1]
Pro-Apoptotic BaxUpregulatedPromotes the release of mitochondrial cytochrome c.[1]
BidUpregulatedCleaved to tBid, which activates Bax and Bak.[1]
p53UpregulatedTumor suppressor that can induce apoptosis.[1]
Caspase-3UpregulatedExecutioner caspase that cleaves cellular substrates.[1]
Cleaved PARPUpregulatedA substrate of caspase-3; cleavage is a hallmark of apoptosis.[1]
Hsp60UpregulatedCan promote apoptosis under certain conditions.[1]
Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle and thus inhibiting tumor growth. The primary evidence points towards an arrest at the G2 phase of the cell cycle.

Key Protein Modulations in Cell Cycle by this compound:

ProteinEffect of this compoundFunctionCitation
CDK2DownregulatedPromotes transition from S to G2 phase.[1]
Cdc25cDownregulatedInvolved in the G2/M transition.[1]
Cyclin ADownregulatedBinds to CDK2 to regulate S and G2 phases.[1]
Cyclin B1DownregulatedEssential for the G2/M transition.[1]
p21UpregulatedCell cycle inhibitor.[1]
p27UpregulatedCell cycle inhibitor.[1]

Signaling Pathway Modulation

This compound's influence extends to the modulation of critical signaling pathways that are often dysregulated in cancer. The downregulation of CD40 by this compound suggests an inhibitory effect on pathways that promote cancer cell proliferation, such as the MAPK, NF-κB, and JNK pathways.[1] Furthermore, in silico molecular docking studies have indicated a preferential binding of this compound to the anti-apoptotic protein Akt, with a docking score of -5.023, suggesting a direct or indirect inhibitory interaction.[1]

This compound's Impact on the Akt Signaling Pathway

The downregulation of Akt and its phosphorylated form, p-Akt, is a cornerstone of this compound's pro-apoptotic mechanism.[1] By inhibiting this pathway, this compound effectively removes a critical survival signal for cancer cells, sensitizing them to apoptosis.

This compound This compound Akt Akt This compound->Akt CellSurvival Cell Survival This compound->CellSurvival pAkt p-Akt Akt->pAkt Mcl1 Mcl-1 pAkt->Mcl1 XIAP XIAP pAkt->XIAP pAkt->CellSurvival Apoptosis Apoptosis Mcl1->Apoptosis XIAP->Apoptosis

Caption: this compound inhibits the Akt signaling pathway.

Proposed Mechanism of this compound-Induced Apoptosis

Based on the observed protein modulations, a proposed mechanism for this compound-induced apoptosis involves the inhibition of the Akt pathway, leading to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. This culminates in the activation of the caspase cascade and subsequent cell death.

This compound This compound Akt Akt/p-Akt This compound->Akt p53 p53 This compound->p53 Mcl1_XIAP Mcl-1, XIAP Akt->Mcl1_XIAP Mitochondria Mitochondria Mcl1_XIAP->Mitochondria Bax_Bid Bax, Bid Bax_Bid->Mitochondria p53->Bax_Bid Caspase3 Caspase-3 Mitochondria->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

This compound's Effect on Cell Cycle Regulation

This compound's ability to downregulate key proteins in the G2/M transition of the cell cycle provides a clear mechanism for its anti-proliferative effects.

This compound This compound CDK2 CDK2 This compound->CDK2 CyclinA_B1 Cyclin A/B1 This compound->CyclinA_B1 Cdc25c Cdc25c This compound->Cdc25c G2_M_Transition G2/M Transition CDK2->G2_M_Transition CyclinA_B1->G2_M_Transition Cdc25c->G2_M_Transition CellProliferation Cell Proliferation G2_M_Transition->CellProliferation

Caption: Inhibition of G2/M cell cycle transition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using a dose-response curve.

Western Blotting for Protein Expression Analysis

Objective: To detect and quantify the changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation following treatment with this compound.

Protocol:

  • Cell Lysis: After treating cancer cells with this compound for the specified time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle Analysis

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Protocol:

  • Cell Treatment and Harvesting: Treat cancer cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.

  • Propidium (B1200493) Iodide Staining: Add propidium iodide (PI) staining solution to the cells. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and generate histograms to visualize the cell cycle distribution.

Conclusion

This compound demonstrates significant anticancer potential, primarily through the induction of mitochondria-mediated apoptosis and G2 phase cell cycle arrest in cervical cancer cells. Its mechanism of action involves the modulation of key regulatory proteins and the inhibition of the pro-survival Akt signaling pathway. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound across a broader range of cancer types. Future research should focus on elucidating its effects on other signaling pathways, such as NF-κB and JNK, and expanding the cytotoxicity profiling to include a wider variety of cancer cell lines to better understand its full potential as an anticancer agent.

References

The Anticancer Potential of Phaeantharine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaeantharine, a bisbenzylisoquinoline alkaloid, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic and pro-apoptotic activities against cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity as an anticancer agent. It consolidates available quantitative data on its efficacy, details the experimental protocols for key assays used in its evaluation, and visualizes its mechanism of action through signaling pathway diagrams. This document is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Natural products have historically been a rich source of novel chemotherapeutic agents. This compound, isolated from plants of the Cyclea genus, is one such molecule that has demonstrated promising anticancer properties. Its complex chemical structure is characteristic of bisbenzylisoquinoline alkaloids, a class of compounds known for a wide range of biological activities. Recent studies have begun to elucidate the specific mechanisms by which this compound exerts its anticancer effects, pointing towards the induction of apoptosis through the modulation of key cellular signaling pathways. This guide will delve into the specifics of these findings, presenting the data in a clear and accessible format for the scientific community.

Quantitative Data on Anticancer Activity

The in vitro efficacy of this compound has been primarily evaluated through cytotoxicity assays, apoptosis induction, and cell cycle analysis. The following tables summarize the key quantitative findings from a pivotal study on its effects on human cervical cancer (HeLa) cells.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeAssayIC50 (µM) at 24hCitation
HeLaCervical CancerMTT8.11 ± 0.04[1]
MCF-10ANon-tumorigenic Breast EpithelialMTT36.33 ± 0.14[1]

Table 2: Induction of Apoptosis by this compound in HeLa Cells

Treatment Concentration (µM)Duration (h)AssayPercentage of Apoptotic CellsCitation
0 (Control)24Annexin V-FITC11.6%[1]
624Annexin V-FITC65.5%[1]
1524Annexin V-FITC93.4%[1]

Table 3: Effect of this compound on Cell Cycle Distribution in HeLa Cells

Treatment Concentration (µM)Duration (h)Cell Cycle PhasePercentage of CellsCitation
0 (Control)24G159.1%[1]
624G151.0%[1]
1524G141.2%[1]
0 (Control)24Sub-G1 (Apoptotic)Not specified[1]
624Sub-G1 (Apoptotic)Increased (dose-dependent)[1]
1524Sub-G1 (Apoptotic)Increased (dose-dependent)[1]

Mechanism of Action: Signaling Pathways

This compound's anticancer activity is linked to its ability to induce apoptosis through the modulation of the PI3K/Akt signaling pathway. In silico studies have shown a strong binding affinity of this compound to the Akt protein.[1] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis.[2] Its inhibition can lead to the activation of downstream apoptotic cascades.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Bad Bad Akt->Bad inhibits This compound This compound This compound->Akt inhibits Bcl2 Bcl-2 Bad->Bcl2 inhibits Cytochrome_c Cytochrome c Bcl2->Cytochrome_c inhibits release Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c->Caspase9 activates G Start Start: Compound of Interest (this compound) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Apoptosis_Induction Apoptosis Induction (e.g., Annexin V Assay) IC50->Apoptosis_Induction If active Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle If active Mechanism Mechanism of Action (e.g., Western Blot for Signaling Proteins) Apoptosis_Induction->Mechanism Cell_Cycle->Mechanism End End: Characterized Anticancer Activity Mechanism->End

References

Phaeantharine: A Bisbenzylisoquinoline Alkaloid with Antiplasmodial Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of novel antimalarial compounds. Natural products have historically been a rich source of therapeutic agents, and among these, alkaloids have demonstrated significant antiplasmodial activity. Phaeantharine, a bisbenzylisoquinoline alkaloid isolated from plants of the Menispermaceae family, has been identified as a compound of interest with demonstrated activity against P. falciparum. This technical guide provides a comprehensive overview of the antiplasmodial potential of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key conceptual frameworks to support further research and development efforts.

In Vitro Antiplasmodial Activity of this compound

This compound has demonstrated inhibitory activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The 50% inhibitory concentrations (IC50) from in vitro studies are summarized below.

Data Presentation
CompoundPlasmodium falciparum StrainIC50 (nM)Citation
This compoundK1 (Chloroquine-Resistant)365.85 ± 11.41[1]
This compoundT9-96 (Chloroquine-Sensitive)704.87 ± 81.48[1]
Table 1: In Vitro Antiplasmodial Activity of this compound

Cytotoxicity and Selectivity

An essential aspect of drug development is to assess the selectivity of a compound for the parasite over host cells. This compound was found to be non-cytotoxic to mammalian (KB) cells at concentrations effective against P. falciparum in a 48-hour microtest.[1] While the specific cytotoxicity IC50 value was not provided in the available literature, the lack of toxicity at antimalarial concentrations suggests a favorable preliminary selectivity profile.

Interaction with Chloroquine (B1663885)

The interaction of this compound with the conventional antimalarial drug chloroquine has been investigated, revealing strain-dependent effects. In the chloroquine-sensitive T9-96 strain, the combination of this compound and chloroquine resulted in an antagonistic effect.[1] Conversely, in the chloroquine-resistant K1 strain, the combination showed an additive effect.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections describe standardized methodologies relevant to the evaluation of antiplasmodial compounds like this compound.

In Vitro Antiplasmodial Susceptibility Assay

The in vitro activity of this compound against P. falciparum can be determined using a standardized microplate-based assay. A common method is the SYBR Green I-based fluorescence assay.

Principle: This assay relies on the measurement of parasite DNA content as an indicator of parasite growth. SYBR Green I is a fluorescent dye that intercalates with DNA. In the absence of a nucleus in erythrocytes, the fluorescence intensity is directly proportional to the amount of parasite DNA.

Methodology:

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at a 2% hematocrit in RPMI 1640 medium supplemented with L-glutamine, HEPES, sodium bicarbonate, Albumax II, and hypoxanthine.[2] Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in a complete culture medium.

  • Assay Plate Preparation: In a 96-well microplate, synchronized ring-stage parasites are seeded at a starting parasitemia of 1% and 2% hematocrit. The prepared drug dilutions are added to the wells in triplicate. Appropriate controls, including parasite-only (positive control) and uninfected erythrocytes (negative control), are included.

  • Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added to each well. The plate is incubated in the dark to allow for DNA intercalation.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence readings are corrected for background fluorescence. The percentage of parasite growth inhibition is calculated relative to the positive control. The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against a mammalian cell line (e.g., KB or Vero cells) can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Culture: Mammalian cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow formazan formation.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Selectivity Index Calculation

The selectivity index (SI) is a ratio that quantifies the differential activity of a compound against the parasite versus a mammalian cell line. It is a critical parameter for evaluating the therapeutic potential of a compound.

Formula: SI = CC50 (Mammalian Cells) / IC50 (P. falciparum)

A higher SI value indicates greater selectivity for the parasite and a potentially wider therapeutic window.

Visualizations

Experimental Workflow for In Vitro Antiplasmodial and Cytotoxicity Testing

experimental_workflow cluster_invitro In Vitro Antiplasmodial Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Selectivity Analysis p1 Parasite Culture (P. falciparum) p3 Co-incubation (72h) p1->p3 p2 Drug Dilution (this compound) p2->p3 p4 SYBR Green I Staining p3->p4 p5 Fluorescence Measurement p4->p5 p6 IC50 Determination p5->p6 a1 Selectivity Index Calculation (SI = CC50 / IC50) p6->a1 c1 Mammalian Cell Culture c3 Treatment (48-72h) c1->c3 c2 Drug Dilution (this compound) c2->c3 c4 MTT Assay c3->c4 c5 Absorbance Measurement c4->c5 c6 CC50 Determination c5->c6 c6->a1

Caption: Workflow for evaluating the antiplasmodial activity and cytotoxicity of this compound.

Logical Relationship of this compound's Activity

logical_relationship cluster_activity Biological Activity cluster_invitro_details In Vitro Details cluster_cytotoxicity_details Cytotoxicity Details cluster_interaction_details Interaction Details This compound This compound invitro In Vitro Antiplasmodial Activity This compound->invitro cytotoxicity Cytotoxicity This compound->cytotoxicity interaction Interaction with Chloroquine This compound->interaction k1 Active against K1 (CQ-R) IC50: 365.85 nM invitro->k1 t996 Active against T9-96 (CQ-S) IC50: 704.87 nM invitro->t996 non_toxic Non-toxic to KB cells at antimalarial conc. cytotoxicity->non_toxic antagonism Antagonism with CQ in T9-96 (CQ-S) interaction->antagonism additive Additive effect with CQ in K1 (CQ-R) interaction->additive

Caption: Summary of the observed biological activities of this compound against P. falciparum.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound against P. falciparum has not been elucidated in the reviewed literature. Furthermore, there is no specific information available regarding the modulation of any parasite or host cell signaling pathways by this compound. Further research is required to investigate these aspects, which could reveal novel drug targets and provide insights into the compound's antiplasmodial activity.

In Vivo Studies

To date, no in vivo studies on the antiplasmodial efficacy of this compound have been found in the reviewed scientific literature. In vivo evaluation in a suitable animal model, such as Plasmodium berghei-infected mice, is a critical next step to assess the compound's therapeutic potential, including its pharmacokinetic and pharmacodynamic properties.

Conclusion and Future Directions

This compound has demonstrated promising in vitro antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with a favorable preliminary cytotoxicity profile. The observed additive effect with chloroquine in a resistant strain suggests potential for combination therapy. However, significant knowledge gaps remain. Future research should prioritize:

  • In vivo efficacy studies: To evaluate the antiplasmodial activity of this compound in animal models.

  • Mechanism of action studies: To identify the molecular target(s) of this compound within the parasite.

  • Signaling pathway analysis: To investigate the impact of this compound on parasite and host cell signaling.

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound with potentially improved potency and selectivity.

Addressing these research questions will be crucial in determining the potential of this compound as a lead compound for the development of a new generation of antimalarial drugs.

References

In Vitro Cytotoxic Effects of Phaeantharine on HeLa Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Phaeantharine, a bisbenzylisoquinoline alkaloid, on human cervical cancer (HeLa) cells. The document details the methodologies of key experiments, presents quantitative data from cytotoxicity and apoptosis assays, and illustrates the underlying molecular signaling pathways.

Executive Summary

This compound has demonstrated significant cytotoxic and pro-apoptotic effects on HeLa cells. Research indicates that this compound inhibits cell proliferation in a dose-dependent manner, with a notable IC50 value. The primary mechanism of action involves the induction of mitochondria-mediated apoptosis, characterized by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Furthermore, this compound has been shown to induce cell cycle arrest. The cytotoxic effects are linked to the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.

Quantitative Data Summary

The cytotoxic and apoptotic effects of this compound on HeLa cells have been quantified through various assays. The following tables summarize the key findings.

Table 1: Cytotoxicity of this compound on HeLa Cells

CompoundAssayCell LineIncubation TimeIC50 Value (µM)
This compoundMTT AssayHeLa24 hours8.11 ± 0.04[1]

Table 2: Apoptotic Effect of this compound on HeLa Cells

Treatment Concentration (µM)AssayObservationPercentage of Apoptotic Cells (%)
0 (Control)Annexin V-FITC/PI Staining-11.6[1]
6Annexin V-FITC/PI StainingIncreased Apoptosis65.5[1]
15Annexin V-FITC/PI StainingSignificant Increase in Apoptosis93.4[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine.

  • Cell Treatment: Treat HeLa cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

Cell cycle distribution is analyzed using propidium iodide (PI) staining of DNA.

  • Cell Treatment and Harvesting: Treat HeLa cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins.

  • Protein Extraction: Lyse this compound-treated and control HeLa cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, caspases) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound on HeLa cells and a typical experimental workflow.

Phaeantharine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell HeLa Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound IGF2R IGF-2R This compound->IGF2R Inhibits IGF-2 binding pAkt p-Akt (Active) This compound->pAkt Downregulates Mcl1 Mcl-1 This compound->Mcl1 Downregulates XIAP XIAP This compound->XIAP Downregulates Bax Bax This compound->Bax Upregulates Bid Bid This compound->Bid Upregulates p53 p53 This compound->p53 Upregulates PI3K PI3K IGF2R->PI3K Akt Akt PI3K->Akt Akt->pAkt Phosphorylation pAkt->Mcl1 Activates pAkt->XIAP Activates Mcl1->Bax Inhibits Caspase9 Caspase-9 XIAP->Caspase9 Inhibits Caspase3 Caspase-3 XIAP->Caspase3 Inhibits CytochromeC Cytochrome c Bax->CytochromeC Release Bid->CytochromeC Release Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves cleavedPARP Cleaved PARP PARP->cleavedPARP Apoptosis Apoptosis cleavedPARP->Apoptosis CytochromeC->Caspase9 Activates p21 p21 p53->p21 Activates p27 p27 p53->p27 Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest p27->CellCycleArrest Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity and Apoptosis Assays cluster_mechanism Mechanism of Action HeLaCulture HeLa Cell Culture PhaeantharineTreatment This compound Treatment (Varying Concentrations) HeLaCulture->PhaeantharineTreatment MTT MTT Assay for Cell Viability (IC50) PhaeantharineTreatment->MTT AnnexinV Annexin V-FITC/PI Assay for Apoptosis PhaeantharineTreatment->AnnexinV CellCycle Cell Cycle Analysis (PI Staining) PhaeantharineTreatment->CellCycle WesternBlot Western Blot Analysis (Protein Expression) PhaeantharineTreatment->WesternBlot DataAnalysis DataAnalysis MTT->DataAnalysis Quantitative Data AnnexinV->DataAnalysis Quantitative Data CellCycle->DataAnalysis Quantitative Data PathwayAnalysis PathwayAnalysis WesternBlot->PathwayAnalysis Protein Level Changes Conclusion Conclusion DataAnalysis->Conclusion PathwayAnalysis->Conclusion

References

Phaeanthine's Interaction with Cellular Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phaeanthine

Phaeanthine is a bisbenzylisoquinoline alkaloid that has been isolated from various plant species, including those from the Cyclea genus. As a member of this large class of natural products, phaeanthine has garnered interest for its potential pharmacological activities. Recent research has begun to elucidate its mechanism of action, particularly its effects on cancer cells. This technical guide provides a comprehensive overview of the current understanding of phaeanthine's interactions with key cellular signaling pathways, with a focus on its anticancer properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Cytotoxicity of Phaeanthine

Phaeanthine has demonstrated selective cytotoxic effects against cancer cell lines. A key study has quantified its potency in human cervical cancer cells.

Table 1: In Vitro Cytotoxicity of Phaeanthine

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)
HeLaCervical Cancer8.11 ± 0.04[1]24
MCF-10ANon-tumorigenic Breast EpithelialLow toxicity observed[1]24

Interaction with the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer therapies. Phaeanthine has been shown to modulate this pathway, leading to the induction of apoptosis in cancer cells.

In silico molecular docking studies have predicted a strong binding affinity of phaeanthine to the anti-apoptotic protein Akt.[1] This prediction has been substantiated by in vitro experiments demonstrating that phaeanthine treatment leads to a downregulation in the expression of both total Akt and its phosphorylated, active form (p-Akt).[1] By inhibiting the Akt signaling cascade, phaeanthine effectively attenuates the pro-survival signals within cancer cells, thereby sensitizing them to apoptosis.

Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Growth Factor Akt Akt PI3K->Akt Phaeanthine Phaeanthine Phaeanthine->Akt Inhibition pAkt p-Akt (Active) Phaeanthine->pAkt Inhibition Akt->pAkt Phosphorylation Mcl1 Mcl-1 pAkt->Mcl1 Inhibits XIAP XIAP pAkt->XIAP Inhibits Bad Bad pAkt->Bad Phosphorylates Bax Bax Mcl1->Bax Apoptosis_Regulation Inhibition of Apoptosis pBad p-Bad pBad->Bax Sequesters Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release

Phaeanthine's inhibition of the Akt signaling pathway.

Induction of Mitochondria-Mediated Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. Phaeanthine has been demonstrated to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of apoptosis. Phaeanthine treatment has been shown to alter the balance of pro- and anti-apoptotic Bcl-2 family members. Specifically, it downregulates the expression of the anti-apoptotic protein Mcl-1.[1] Mcl-1 normally functions to inhibit the pro-apoptotic proteins Bak and Bax. The reduction in Mcl-1 levels by phaeanthine likely contributes to the activation of Bax and the subsequent initiation of the apoptotic cascade.

Disruption of Mitochondrial Membrane Potential and Cytochrome c Release

A critical event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (MMP). Studies have shown that phaeanthine treatment leads to a significant decrease in MMP in cancer cells. This disruption of the mitochondrial membrane results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.

Activation of Caspases and PARP Cleavage

Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which in turn activates initiator caspases, such as caspase-9. These initiator caspases then cleave and activate executioner caspases, including caspase-3 and caspase-7. Activated executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Phaeanthine treatment has been shown to increase the activity of caspases-3, -8, and -9.[1] A key substrate of activated caspase-3 is Poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme. The cleavage of PARP is a well-established marker of apoptosis, and has been observed following phaeanthine treatment.

Downregulation of Inhibitor of Apoptosis Proteins (IAPs)

The activity of caspases can be negatively regulated by the Inhibitor of Apoptosis Protein (IAP) family, such as X-linked inhibitor of apoptosis protein (XIAP). Phaeanthine has been found to downregulate the expression of XIAP, which would further promote caspase activity and the execution of apoptosis.[1]

Apoptosis_Pathway cluster_akt cluster_mito Mitochondrion cluster_cyto Cytoplasm cluster_outcome Phaeanthine Phaeanthine Akt Akt Signaling Phaeanthine->Akt Inhibits Mcl1 Mcl-1 Phaeanthine->Mcl1 Downregulates XIAP XIAP Phaeanthine->XIAP Downregulates Akt->Mcl1 Maintains Bax Bax Mcl1->Bax MMP ΔΨm Disruption Bax->MMP Cytochrome_c Cytochrome c (release) MMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 associates with activeCaspase9 Active Caspase-9 Caspase9->activeCaspase9 cleavage Caspase37 Pro-caspase-3/7 activeCaspase9->Caspase37 cleaves activeCaspase37 Active Caspase-3/7 Caspase37->activeCaspase37 PARP PARP activeCaspase37->PARP cleaves Apoptosis Apoptosis activeCaspase37->Apoptosis cleavedPARP Cleaved PARP XIAP->activeCaspase9 XIAP->activeCaspase37

Phaeanthine-induced mitochondria-mediated apoptosis.

Effect on Cell Cycle Progression

In addition to inducing apoptosis, phaeanthine has been observed to affect the cell cycle of cancer cells. Treatment of HeLa cells with phaeanthine resulted in a dose-dependent increase in the sub-G1 population, which is indicative of apoptotic cells.[2] Furthermore, a decrease in the percentage of cells in the G1 phase was noted.[2] This suggests that phaeanthine may induce cell cycle arrest, a common mechanism of action for many anticancer agents that prevents the uncontrolled proliferation of tumor cells.

Interaction with the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, contributing to tumor progression, metastasis, and resistance to therapy.

Currently, there is a lack of direct experimental evidence detailing the specific interaction of phaeanthine with the NF-κB signaling pathway. However, studies on other bisbenzylisoquinoline alkaloids have demonstrated modulation of this pathway. For instance, isoliensinine (B150267) has been shown to suppress NF-κB signaling in hepatocellular carcinoma cells.[3] Given the structural similarities among bisbenzylisoquinoline alkaloids, it is plausible that phaeanthine may also exert an inhibitory effect on the NF-κB pathway. This represents a critical area for future investigation to fully elucidate the anticancer mechanisms of phaeanthine.

Interaction with Calcium Signaling

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of calcium homeostasis is implicated in the pathophysiology of cancer.

As with the NF-κB pathway, direct studies on the effects of phaeanthine on intracellular calcium signaling are currently unavailable. However, several other bisbenzylisoquinoline alkaloids, such as tetrandrine (B1684364) and dauricine, are known to act as calcium channel blockers.[1] These compounds can inhibit the influx of extracellular calcium, thereby altering intracellular calcium dynamics. Whether phaeanthine shares this property remains to be determined. Investigating the potential of phaeanthine to modulate calcium channels or affect calcium release from intracellular stores like the endoplasmic reticulum would provide valuable insights into its pharmacological profile.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the study of phaeanthine's bioactivity.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with various concentrations of Phaeanthine. A->B C 3. Incubate for the desired time period (e.g., 24 hours). B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. D->E F 6. Measure absorbance at ~570 nm using a microplate reader. E->F G 7. Calculate cell viability relative to untreated controls. F->G

Workflow for the MTT cell viability assay.
  • Materials:

    • 96-well flat-bottom plates

    • Complete cell culture medium

    • Phaeanthine stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

    • The following day, remove the medium and replace it with fresh medium containing serial dilutions of phaeanthine. Include untreated and vehicle-only control wells.

    • Incubate the plates for the desired experimental duration (e.g., 24 hours).

    • Following incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • After the second incubation, carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

  • Materials:

    • Cell culture dishes

    • Phaeanthine

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and running buffer

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • TBST (Tris-buffered saline with 0.1% Tween-20)

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Culture cells to 70-80% confluency and treat with phaeanthine for the specified time.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phaeanthine

    • 6-well plates

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with phaeanthine for the desired time.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

JC-1 Assay for Mitochondrial Membrane Potential (MMP)

This assay uses the fluorescent dye JC-1 to measure changes in MMP.

  • Materials:

    • JC-1 dye

    • Phaeanthine

    • Cell culture plates

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Culture cells in appropriate plates or dishes and treat with phaeanthine.

    • At the end of the treatment period, incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in culture medium) for 15-30 minutes at 37°C.

    • Wash the cells with PBS or assay buffer.

    • Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.

    • The ratio of red to green fluorescence is used to quantify the change in MMP.

Cell Cycle Analysis by Flow Cytometry

This method uses a DNA-staining dye like propidium iodide to determine the distribution of cells in the different phases of the cell cycle.

  • Materials:

    • Phaeanthine

    • Cell culture plates

    • PBS

    • Cold 70% ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with phaeanthine for the desired duration.

    • Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate the fixed cells for at least 30 minutes at 4°C.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 apoptotic population.

Conclusion and Future Directions

Phaeanthine, a bisbenzylisoquinoline alkaloid, demonstrates promising anticancer activity, particularly in cervical cancer cells. Its mechanism of action involves the inhibition of the pro-survival PI3K/Akt signaling pathway, leading to the induction of mitochondria-mediated apoptosis. This is characterized by the modulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and activation of the caspase cascade. Furthermore, phaeanthine appears to interfere with cell cycle progression.

While these findings are significant, the understanding of phaeanthine's interaction with cellular signaling pathways is still in its early stages. Key areas for future research include:

  • Elucidating the interaction with the NF-κB pathway: Given the central role of NF-κB in cancer, determining if phaeanthine can inhibit this pathway is of high priority.

  • Investigating the effects on calcium signaling: Exploring whether phaeanthine shares the calcium channel blocking properties of other bisbenzylisoquinoline alkaloids could reveal additional mechanisms of action.

  • Broadening the scope of cancer cell lines: Evaluating the efficacy of phaeanthine across a wider range of cancer types is necessary to identify its full therapeutic potential.

  • In vivo studies: Preclinical animal studies are essential to validate the in vitro findings and to assess the safety and efficacy of phaeanthine in a whole-organism context.

Continued research into the molecular mechanisms of phaeanthine will be crucial for its potential development as a novel anticancer agent.

References

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the pharmacological properties of Phaeantharine, a promising bisbenzylisoquinoline alkaloid, and its structural relatives. As the quest for novel and more effective cancer therapeutics continues, natural products remain a vital source of inspiration and innovation. Among these, bisbenzylisoquinoline alkaloids (BBIQs) have emerged as a class of compounds with significant potential, demonstrating a wide array of biological activities, most notably in the realm of oncology. This document synthesizes the current scientific knowledge on this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to facilitate further research and drug development endeavors.

Cytotoxic Profile of this compound and Related Alkaloids

This compound has demonstrated notable cytotoxic effects against cervical cancer cells. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for Phaeanthine, a closely related compound, in various cancer cell lines. The data underscores the potential of this molecular scaffold in cancer therapy.

Table 1: Cytotoxicity of Phaeanthine and a Structurally Related Bisbenzylisoquinoline Alkaloid

CompoundCell LineCancer TypeIC50 (µM)Citation
PhaeanthineHeLaCervical Cancer8.11 ± 0.04[1]
Cepharanthine (B1668398)P388/SDoxorubicin-Sensitive Leukemia>10 µg/ml[2]
CepharanthineP388/DOXDoxorubicin-Resistant Leukemia>10 µg/ml[2]
CepharanthineMCF-7Breast Cancer-[3]
CepharanthineMDA-MB-231Breast Cancer-[3]

Note: Specific IC50 values for Cepharanthine in MCF-7 and MDA-MB-231 cells were not explicitly provided in the cited abstract, but the study indicated inhibition of proliferation.

Mechanism of Action: Unraveling the Molecular Pathways

The anticancer activity of this compound and its analogs is not merely a result of general toxicity but stems from their ability to modulate specific cellular signaling pathways, primarily inducing programmed cell death (apoptosis) and inhibiting cell proliferation.

Induction of Apoptosis

Studies on Phaeanthine have revealed its capacity to trigger mitochondria-mediated apoptosis in HeLa cells.[1] This intrinsic apoptotic pathway is a critical cellular process for eliminating damaged or cancerous cells. The proposed mechanism involves the downregulation of the pro-survival protein Akt. The structurally similar alkaloid, Cepharanthine, has also been shown to induce apoptosis in both doxorubicin-sensitive and -resistant leukemia cells, suggesting a potential mechanism to overcome drug resistance.[2]

This compound This compound Akt Akt (Pro-survival protein) This compound->Akt Inhibits Mitochondria Mitochondria Akt->Mitochondria Suppresses pro-apoptotic signals from Apoptosis Apoptosis Mitochondria->Apoptosis Initiates

Caption: Proposed mechanism of this compound-induced apoptosis.
Cell Cycle Arrest

Bisbenzylisoquinoline alkaloids can also exert their antiproliferative effects by interfering with the cell cycle. For instance, Cepharanthine has been observed to induce G0/G1 cell cycle arrest in breast cancer cells, effectively halting their progression into the DNA synthesis (S) phase.[3] This disruption of the normal cell division process is a key strategy in cancer treatment.

G0G1 G0/G1 Phase S S Phase G0G1->S G2M G2/M Phase S->G2M Division Cell Division G2M->Division BBIQ Bisbenzylisoquinoline Alkaloids (e.g., Cepharanthine) BBIQ->G0G1 Arrest

Caption: Cell cycle arrest induced by bisbenzylisoquinoline alkaloids.
Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance. Interestingly, some bisbenzylisoquinoline alkaloids have shown the ability to reverse this resistance. Cepharanthine, for example, has been found to potentiate the cytotoxicity of doxorubicin (B1662922) in resistant leukemia cells.[2] The proposed mechanism for this effect involves the suppression of the nuclear transcription factor-κB (NF-κB), a key regulator of inflammatory and survival pathways that is often implicated in drug resistance.

Experimental Protocols

To ensure the reproducibility and further exploration of the findings presented, this section details the typical experimental methodologies employed in the study of this compound and related alkaloids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which an alkaloid inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test alkaloid (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, typically DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

Objective: To quantify the percentage of cells undergoing apoptosis.

Methodology:

  • Cell Treatment: Cells are treated with the test alkaloid at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V-FITC and PI are detected, allowing for the differentiation of cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the alkaloid on cell cycle distribution.

Methodology:

  • Cell Treatment: Cells are treated with the test alkaloid for a defined period.

  • Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a saturating concentration of propidium iodide (PI). PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. A histogram of DNA content versus cell count is generated, which typically shows distinct peaks corresponding to:

    • G0/G1 phase: Cells with 2N DNA content.

    • S phase: Cells with DNA content between 2N and 4N.

    • G2/M phase: Cells with 4N DNA content.

    • Sub-G1 peak: Often indicative of apoptotic cells with fragmented DNA.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Future Directions and Conclusion

This compound and its fellow bisbenzylisoquinoline alkaloids represent a promising frontier in cancer drug discovery. The data presented in this guide highlights their potent cytotoxic effects and their ability to modulate key cellular pathways involved in cancer progression. The detailed experimental protocols provided herein are intended to serve as a foundation for further investigation, enabling researchers to build upon the existing knowledge and explore the full therapeutic potential of this fascinating class of natural products. Future research should focus on expanding the cytotoxicity profiling of this compound across a broader range of cancer types, elucidating the intricate details of its signaling pathways, and evaluating its efficacy and safety in preclinical in vivo models. The journey from a natural compound to a clinical therapeutic is arduous, but for this compound and its relatives, the initial steps show significant promise.

References

The Therapeutic Potential of Phaeantharine and Its Analogs in Tropical Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, in-depth research on the therapeutic potential of Phaeantharine against specific tropical diseases is limited in publicly available scientific literature. This guide leverages comprehensive data from its close structural analog, Cepharanthine (B1668398) , a well-researched bisbenzylisoquinoline alkaloid, to provide a detailed overview of the potential efficacy, mechanisms of action, and experimental methodologies relevant to this class of compounds. All data presented herein pertains to Cepharanthine unless otherwise specified and should be interpreted as indicative of the potential of this compound, warranting further specific investigation.

Executive Summary

Tropical diseases caused by parasites and viruses continue to pose a significant global health burden. The emergence of drug resistance and the lack of effective vaccines for many of these diseases necessitate the discovery of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising source for new drug leads. This technical guide explores the therapeutic potential of the bisbenzylisoquinoline alkaloid class of compounds, with a focus on Cepharanthine as a representative molecule for the lesser-studied this compound. This document provides a compilation of quantitative data on its anti-parasitic and anti-viral activities, detailed experimental protocols for its evaluation, and an analysis of its molecular mechanisms of action, particularly its modulation of key signaling pathways.

Quantitative Bioactivity Data of Cepharanthine

The following tables summarize the in vitro inhibitory concentrations of Cepharanthine against various pathogens responsible for tropical diseases.

Table 1: Anti-parasitic Activity of Cepharanthine

Parasite SpeciesStrain(s)IC50 (50% Inhibitory Concentration)Reference(s)
Plasmodium falciparumW2 (Chloroquine-Resistant)0.2 µM, 0.61 µM, 927 nM[1][2],[3]
Plasmodium falciparumD-6Data not specified, active[1]
Plasmodium falciparumFCM293059 nM[1][4]
Plasmodium falciparum3D72276 nM[1][4]
Plasmodium falciparumK11803 nM[1][4]
Trypanosoma cruziYLethal concentration < 100 pM[1]

Table 2: Anti-viral Activity of Cepharanthine

VirusCell LineEC50 (50% Effective Concentration)Reference(s)
Dengue Virus (DENV)A549 cellsApproximately 5 µg/ml[5]
Human Immunodeficiency Virus (HIV-1)Not specified0.026 µM[1]
SARS-CoV-2 (Pseudovirus)293T-ACE20.351 µM[1]
SARS-CoV-2 (Pseudovirus)Calu30.759 µM[1]
SARS-CoV-2 (Pseudovirus)A549-ACE20.911 µM[1]
HCoV-OC43Not specified0.83 µM[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of Cepharanthine's therapeutic potential.

In Vitro Anti-plasmodial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.

Methodology:

  • Parasite Culture: The chloroquine-resistant W2 strain of P. falciparum is maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with human serum and buffered with HEPES and sodium bicarbonate.[7] Cultures are incubated at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.[7]

  • Drug Dilution: Test compounds are prepared as stock solutions in a suitable solvent (e.g., 5% DMSO and 95% methanol) and serially diluted in 96-well microtiter plates to achieve a range of final concentrations.[4]

  • Infection and Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 1.5%.[7] The plates are incubated for 42-48 hours under the same conditions as the parasite culture.[7]

  • Growth Inhibition Assessment: Parasite growth is quantified using a radioisotopic method, such as the incorporation of [³H]-hypoxanthine.[4] The radioactivity in each well is measured using a scintillation counter, and the results are used to calculate the percentage of growth inhibition relative to untreated controls.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anti-viral Activity Assay (Dengue Virus)

Objective: To determine the 50% effective concentration (EC50) of a compound against Dengue virus.

Methodology:

  • Cell Culture: A suitable host cell line, such as human alveolar adenocarcinoma cells (A549), is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Virus Infection: Cells are seeded in multi-well plates and infected with Dengue virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: The infected cells are treated with various concentrations of the test compound.

  • Quantification of Viral Inhibition: After a defined incubation period, the level of viral protein expression (e.g., DENV E protein) is determined using flow cytometry.[8] Alternatively, the production of infectious virus particles can be quantified by a Focus Forming Unit (FFU) assay.[8]

  • Cytotoxicity Assessment: The 50% cytotoxic concentration (CC50) of the compound on the host cells is determined in parallel using a standard viability assay (e.g., MTT assay).

  • Data Analysis: The EC50 is calculated from the dose-response curve of viral inhibition. The Selectivity Index (SI), an indicator of the compound's therapeutic window, is calculated as the ratio of CC50 to EC50.[5]

In Vivo Anti-malarial Efficacy Study (Mouse Model)

Objective: To evaluate the in vivo efficacy of a compound in a Plasmodium berghei-infected mouse model.

Methodology:

  • Animal Model: BALB/c mice are used for this study.

  • Infection: Mice are inoculated intravenously with P. berghei-infected erythrocytes.[9]

  • Treatment: Treatment with the test compound (e.g., 10 mg/kg of Cepharanthine) is initiated, administered via intraperitoneal injection or oral gavage for a specified duration.[1][2]

  • Monitoring: Parasitemia is monitored daily by examining Giemsa-stained thin blood smears.[9] The survival of the mice is also recorded.

  • Data Analysis: The percentage of parasitemia reduction in the treated group is calculated relative to a vehicle-treated control group. Survival curves are analyzed using the Kaplan-Meier method.

Molecular Mechanisms of Action and Signaling Pathways

Cepharanthine exhibits its therapeutic effects through the modulation of multiple intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and is often dysregulated in various diseases.[10] Cepharanthine has been shown to inhibit this pathway, contributing to its anti-inflammatory effects.[1][11]

Mechanism:

  • Stimulus: Inflammatory stimuli like lipopolysaccharide (LPS) or cytokines (e.g., TNF-α) activate the IκB kinase (IKK) complex.[10][11]

  • IKK Activation and IκBα Degradation: The activated IKK complex phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent degradation by the proteasome.[10]

  • NF-κB Translocation: The degradation of IκBα releases the NF-κB dimer (typically p65/p50), which then translocates into the nucleus.[10]

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and IL-1β.[11][12]

  • Inhibition by Cepharanthine: Cepharanthine has been shown to block the IKK pathway, thereby preventing the phosphorylation and degradation of IκBα.[11][12] This action sequesters NF-κB in the cytoplasm, inhibiting the transcription of pro-inflammatory genes.[13]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_NFkB_complex cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Proteasome Proteasome IkBa->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Cepharanthine Cepharanthine Cepharanthine->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription Stimulus Inflammatory Stimulus (LPS, TNF-α) Stimulus->IKK Activates

Caption: Inhibition of the NF-κB signaling pathway by Cepharanthine.

Activation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status and plays a crucial role in regulating metabolism and promoting autophagy.[14][15] Activation of AMPK by Cepharanthine has been linked to its anti-cancer and potentially other therapeutic effects.

Mechanism:

  • Cellular Stress: Conditions of low cellular energy (high AMP/ATP ratio) or pharmacological activators like Cepharanthine can activate AMPK.[14]

  • AMPK Activation: Cepharanthine can directly activate AMPK, leading to its phosphorylation.[14]

  • Downstream Effects: Activated AMPK phosphorylates downstream targets, including Acetyl-CoA Carboxylase (ACC), and inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[14]

  • Therapeutic Outcomes: Inhibition of mTORC1 by activated AMPK can induce autophagy, a cellular degradation process that can lead to the death of cancer cells.[1] This pathway is a significant area of investigation for the therapeutic effects of Cepharanthine.

AMPK_Activation Cepharanthine Cepharanthine AMPK AMPK Cepharanthine->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits CellDeath Cancer Cell Death Autophagy->CellDeath Induces

Caption: Activation of the AMPK signaling pathway by Cepharanthine.

Conclusion and Future Directions

The data compiled on Cepharanthine strongly suggests that the bisbenzylisoquinoline alkaloid class, which includes this compound, holds significant therapeutic potential against a range of tropical diseases. The demonstrated in vitro and in vivo anti-parasitic and anti-viral activities, coupled with a multifaceted mechanism of action involving the modulation of key cellular signaling pathways, make these compounds compelling candidates for further drug development.

Future research should focus on:

  • Isolation and Characterization of this compound: A concerted effort is needed to isolate sufficient quantities of this compound for comprehensive biological evaluation.

  • Direct Comparative Studies: Head-to-head studies comparing the efficacy and toxicity of this compound and Cepharanthine are essential to determine if this compound offers any advantages.

  • Mechanism of Action Elucidation: Further investigation into the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic effects and potential side effects.

  • In Vivo Efficacy and Pharmacokinetics: Rigorous pre-clinical studies in relevant animal models of tropical diseases are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

By pursuing these research avenues, the full therapeutic potential of this compound and related bisbenzylisoquinoline alkaloids can be unlocked, potentially leading to the development of novel and effective treatments for debilitating tropical diseases.

References

Phaeantharine: A Promising Bisbenzylisoquinoline Alkaloid for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Phaeantharine, a bisbenzylisoquinoline alkaloid isolated from plants of the Phaeanthus and Cyclea genera, has emerged as a compelling lead compound for drug discovery. Possessing a diverse pharmacological profile, this compound exhibits significant potential in several therapeutic areas, most notably in oncology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and mechanism of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and development of this promising natural product.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound, with its complex polycyclic structure, belongs to the bisbenzylisoquinoline class of alkaloids, which includes compounds with a wide range of biological activities.[1] Sourced from plants such as Phaeanthus ebracteolatus and Cyclea peltata, this compound has demonstrated a spectrum of pharmacological effects, including anticancer, antiplasmodial, antiprotozoal, acetylcholinesterase inhibitory, and antibacterial activities.[1][2] Its potent cytotoxic effects against cancer cells, coupled with a mechanism that involves the induction of apoptosis, position it as a strong candidate for development as an anticancer agent.

Chemical Properties

  • Chemical Name: (1R,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0³²,³⁶]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene

  • Molecular Formula: C₃₈H₄₂N₂O₆[3]

  • Molecular Weight: 622.75 g/mol [3]

  • Class: Bisbenzylisoquinoline alkaloid

Biological Activities and Quantitative Data

This compound and its related compounds have been evaluated in a variety of biological assays. The following tables summarize the available quantitative data for its key activities.

Table 1: Anticancer Activity of this compound and Related Compounds

CompoundCell LineAssay TypeIC₅₀ (µM)Reference
This compound HeLa (Cervical Cancer)MTT Assay8.11 ± 0.04[4]
Phenanthridine Derivative 8aMCF-7 (Breast Cancer)MTT Assay0.28[1][2]
Phenanthridine Derivative 8aPC3 (Prostate Cancer)MTT Assay1.77 ± 0.06[2]
Phenanthridine Derivative 8aHeLa (Cervical Cancer)MTT Assay1.77 ± 0.06[2]
Phenanthridine Derivative 8aA549 (Lung Cancer)MTT Assay1.77 ± 0.06[2]
Phenanthridine Derivative 8aHepG2 (Liver Cancer)MTT Assay3.49 ± 0.41[2]

Table 2: Antiplasmodial, Antiprotozoal, and Acetylcholinesterase Inhibitory Activities of Related Alkaloids

Compound Class/NameActivityOrganism/EnzymeIC₅₀ (µM)Reference
PseudopalmatineAntiplasmodialPlasmodium falciparum (W2 strain)2.8[5]
Ircinin-1 (sesterterpenoid)Antiprotozoal (Leishmanicidal)Leishmania donovani16.6 - 130[3]
Carbamate DerivativeAcetylcholinesterase InhibitionAcetylcholinesterase17.41 ± 0.22[6]
Galantamine (standard)Acetylcholinesterase InhibitionAcetylcholinesterase1.92[7]

Mechanism of Action

This compound's anticancer effects are primarily attributed to its ability to induce apoptosis and modulate key signaling pathways involved in cell survival and proliferation.

Induction of Apoptosis

Studies have shown that this compound induces apoptosis in cancer cells through the intrinsic, mitochondria-mediated pathway. This is characterized by:

  • Alteration of the Bax/Bcl-2 Ratio: this compound has been observed to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.

  • Caspase Activation: The release of cytochrome c from the mitochondria triggers a cascade of caspase activation. This compound treatment has been shown to increase the activity of initiator caspases (caspase-9) and executioner caspases (caspase-3), which are key mediators of apoptosis.[8][9]

  • DNA Fragmentation: Activated executioner caspases lead to the cleavage of cellular proteins and the fragmentation of genomic DNA, a hallmark of apoptosis.

Modulation of Signaling Pathways

In silico and in vitro studies have demonstrated that this compound has a strong binding affinity for the Akt protein, a key node in the PI3K/Akt signaling pathway.[4] This pathway is crucial for promoting cell survival, proliferation, and growth. By inhibiting the phosphorylation and activation of Akt, this compound can suppress these pro-survival signals, thereby sensitizing cancer cells to apoptosis.

While direct studies on this compound are limited, related lignans (B1203133) like hypophyllanthin (B190393) and niranthin (B1253582) have been shown to exert anti-inflammatory effects by downregulating the NF-κB, MAPK, and PI3K-Akt signaling pathways.[10] Given the structural similarities and the known crosstalk between these pathways and cancer progression, it is plausible that this compound may also modulate NF-κB and MAPK signaling, contributing to its anticancer and anti-inflammatory properties.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of this compound from plant material, such as the leaves of Phaeanthus ebracteolatus.

  • Drying and Grinding: Air-dry the plant material at room temperature and then grind it into a fine powder.

  • Maceration: Macerate the powdered plant material with methanol (B129727) at room temperature for 72 hours.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition it successively with n-hexane, chloroform (B151607), and ethyl acetate.

  • Column Chromatography: Subject the chloroform fraction, which is typically rich in alkaloids, to column chromatography on silica (B1680970) gel.

  • Elution: Elute the column with a gradient of chloroform and methanol.

  • Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Purification: Combine the fractions containing this compound and further purify them by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.[10][11]

Apoptosis Detection

This assay measures the activity of key apoptotic enzymes, caspases.

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for caspase-3 or caspase-9 to the cell lysate.

  • Incubation: Incubate the mixture at 37°C.

  • Signal Measurement: Measure the fluorescence or absorbance, which is proportional to the caspase activity.[12][13]

This assay visualizes the hallmark of late-stage apoptosis.

  • Cell Treatment: Treat cells with this compound as described above.

  • DNA Extraction: Isolate genomic DNA from both treated and untreated cells.

  • Agarose (B213101) Gel Electrophoresis: Run the extracted DNA on a 1.5% agarose gel.

  • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments will be visible in apoptotic cells.[14]

Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment.

  • Cell Treatment: Treat cells with different concentrations of this compound for a defined period.

  • Cell Seeding: After treatment, trypsinize the cells and seed a known number of cells (e.g., 500-1000 cells) into 6-well plates.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining: Fix the colonies with methanol and stain them with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Survival Fraction Calculation: Calculate the survival fraction for each treatment group relative to the untreated control.[15][16]

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound for a specific duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the fixed cells with a DNA-binding dye such as propidium (B1200493) iodide (PI), which also contains RNase to prevent staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][17]

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo anticancer efficacy of this compound.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ HeLa cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (at various doses) or a vehicle control to the mice, typically via intraperitoneal injection or oral gavage, for a specified duration.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, Western blotting).[18]

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.

G cluster_extraction This compound Extraction and Isolation Workflow plant Plant Material (e.g., Phaeanthus ebracteolatus leaves) powder Powdered Plant Material plant->powder Grinding maceration Maceration (Methanol) powder->maceration crude_extract Crude Methanol Extract maceration->crude_extract Filtration & Concentration partition Solvent Partitioning (n-hexane, chloroform, ethyl acetate) crude_extract->partition chloroform_fraction Chloroform Fraction partition->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions Elution purification Purification (Prep-TLC or HPLC) fractions->purification TLC analysis This compound Pure this compound purification->this compound

Figure 1. Workflow for the extraction and isolation of this compound.

G cluster_akt_pathway This compound's Inhibition of the PI3K/Akt Signaling Pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 recruits akt Akt pip3->akt recruits pdk1->akt phosphorylates downstream Downstream Effectors (e.g., Bad, Caspase-9) akt->downstream inhibits This compound This compound This compound->akt inhibits survival Cell Survival, Proliferation, Growth downstream->survival promotes

Figure 2. this compound's inhibitory effect on the PI3K/Akt signaling pathway.

G cluster_apoptosis_pathway This compound-Induced Mitochondria-Mediated Apoptosis This compound This compound bax Bax (Pro-apoptotic) This compound->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 downregulates mitochondrion Mitochondrion bax->mitochondrion promotes permeabilization bcl2->mitochondrion inhibits permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Figure 3. The intrinsic apoptotic pathway induced by this compound.

Conclusion and Future Directions

This compound stands out as a natural product with significant potential for development as a therapeutic agent, particularly in the field of oncology. Its ability to induce apoptosis and inhibit critical cell survival pathways underscores its promise as a lead compound. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the preclinical and clinical development of this compound and its analogs. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, conducting comprehensive in vivo efficacy and toxicity studies, and exploring its potential in combination therapies to enhance its therapeutic index. The continued investigation of this fascinating molecule holds the potential to yield novel and effective treatments for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for Phaeantharine Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaeantharine is a quaternary bisbenzylisoquinoline alkaloid found in the plant species Phaeanthus ebracteolatus. This class of compounds has garnered significant interest within the scientific community due to a wide range of potential therapeutic applications, including anti-inflammatory, antimicrobial, and cytotoxic activities. The effective isolation and purification of this compound are critical steps for further pharmacological investigation and drug development.

These application notes provide a comprehensive overview of the techniques and methodologies for the extraction and purification of this compound. While specific quantitative data for this compound is not extensively available in public literature, this document outlines representative protocols and data based on the extraction and purification of similar bisbenzylisoquinoline alkaloids.

Extraction of this compound from Phaeanthus ebracteolatus

The extraction of this compound from its natural source, the bark or other parts of Phaeanthus ebracteolatus, typically involves an initial solvent extraction followed by an acid-base liquid-liquid partitioning to isolate the alkaloid fraction.

Experimental Protocol: Solvent Extraction and Acid-Base Partitioning

This protocol describes a standard method for the initial extraction and isolation of the crude alkaloid mixture containing this compound.

Materials:

Procedure:

  • Maceration:

    • Macerate 1 kg of dried, powdered bark of Phaeanthus ebracteolatus with 5 L of methanol at room temperature for 48 hours with occasional stirring.

    • Filter the extract through filter paper.

    • Repeat the maceration process twice more with fresh methanol.

    • Combine the methanolic extracts.

  • Concentration:

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous residue.

  • Acid-Base Extraction:

    • Dissolve the residue in 1 L of 2% sulfuric acid.

    • Filter the acidic solution to remove any insoluble material.

    • Transfer the acidic aqueous solution to a 2 L separatory funnel and wash with 500 mL of chloroform to remove non-alkaloidal compounds. Repeat the washing twice.

    • Carefully adjust the pH of the aqueous layer to approximately 9-10 by the slow addition of concentrated ammonium hydroxide. Monitor the pH using a pH meter or indicator strips.

    • Extract the now alkaline aqueous solution with 500 mL of chloroform. Repeat the extraction three times.

    • Combine the chloroform extracts.

  • Drying and Final Concentration:

    • Dry the combined chloroform extract over anhydrous sodium sulfate for at least 2 hours.

    • Filter the dried extract and concentrate it to dryness under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Data Presentation: Representative Extraction Yields

The following table presents representative yields for the extraction of bisbenzylisoquinoline alkaloids from plant material, which can be considered indicative for this compound extraction.

Plant MaterialStarting Weight (kg)Crude Alkaloid Extract Yield (g)Yield (%)
Phaeanthus ebracteolatus (bark)1.015.01.5
Stephania tetrandra (root)1.020.02.0
Cyclea barbata (leaves)1.012.51.25

Purification of this compound

The crude alkaloid extract contains a mixture of different alkaloids and other impurities. Further purification is necessary to isolate this compound. Chromatographic techniques are the most effective methods for this purpose. As this compound is a quaternary alkaloid, pH-zone-refining counter-current chromatography (CCC) is a particularly suitable advanced purification technique.

Experimental Protocol: Purification by Column Chromatography and Preparative HPLC

This protocol outlines a two-step purification process using column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude alkaloid extract

  • Silica (B1680970) gel (for column chromatography, 70-230 mesh)

  • Solvent system for column chromatography (e.g., Chloroform:Methanol gradient)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Solvent system for preparative HPLC (e.g., Acetonitrile (B52724):Water with trifluoroacetic acid)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Dragendorff's reagent for alkaloid visualization

  • Fraction collector

  • Freeze-dryer or rotary evaporator

Procedure:

  • Silica Gel Column Chromatography (Initial Purification):

    • Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) packed in chloroform.

    • Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing methanol in chloroform (e.g., starting from 100% chloroform to 90:10 chloroform:methanol).

    • Collect fractions (e.g., 20 mL each) and monitor the separation using TLC. Spot the fractions on a TLC plate, develop in a suitable solvent system (e.g., chloroform:methanol 95:5), and visualize the spots by spraying with Dragendorff's reagent.

    • Combine the fractions containing the major alkaloid spot corresponding to this compound.

    • Concentrate the combined fractions to dryness.

  • Preparative HPLC (Final Purification):

    • Dissolve the partially purified extract from the column chromatography step in the mobile phase for HPLC.

    • Inject the sample into the preparative HPLC system.

    • Perform the separation using a C18 column with a suitable gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm).

    • Collect the peak corresponding to this compound.

    • Desalt the collected fraction if necessary and remove the solvent by freeze-drying or rotary evaporation to obtain pure this compound.

Data Presentation: Representative Purification Efficiency

The following table illustrates the expected purity at each stage of the purification process for a bisbenzylisoquinoline alkaloid.

Purification StepStarting Purity (%)Final Purity (%)Recovery (%)
Column Chromatography~10-20~70-80~60
Preparative HPLC~70-80>98~85

Structure and Identity Confirmation

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

Potential Signaling Pathways of this compound

Direct studies on the signaling pathways modulated by this compound are limited. However, based on the known activities of other bisbenzylisoquinoline alkaloids, it is plausible that this compound may exert its biological effects through similar mechanisms.

Inhibition of Pro-inflammatory Signaling Pathways

Many bisbenzylisoquinoline alkaloids have demonstrated potent anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K TLR4->PI3K IKK IKK MyD88->IKK MAPK MAPK (ERK, JNK, p38) MyD88->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) MAPK->Genes activates Akt Akt PI3K->Akt Akt->NFkB activates mTOR mTOR Akt->mTOR NFkB_nuc->Genes activates This compound This compound This compound->IKK inhibits? This compound->MAPK inhibits? This compound->PI3K inhibits?

Caption: Potential inhibition of pro-inflammatory signaling pathways by this compound.

Bisbenzylisoquinoline alkaloids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This inhibition can occur through the suppression of IκB kinase (IKK) activity. Furthermore, these compounds may also modulate the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathways, which are also crucial in inflammation and cell survival.

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction, purification, and characterization of this compound.

G Start Phaeanthus ebracteolatus (Dried Bark) SolventExtraction Solvent Extraction (Methanol) Start->SolventExtraction AcidBase Acid-Base Partitioning SolventExtraction->AcidBase CrudeExtract Crude Alkaloid Extract AcidBase->CrudeExtract ColumnChrom Column Chromatography (Silica Gel) CrudeExtract->ColumnChrom Fractions This compound-rich Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC (C18) Fractions->PrepHPLC Purethis compound Pure this compound (>98%) PrepHPLC->Purethis compound Analysis Structural & Purity Analysis (NMR, MS) Purethis compound->Analysis Bioactivity Bioactivity & Signaling Pathway Studies Purethis compound->Bioactivity

Caption: Workflow for this compound isolation and characterization.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the successful extraction, purification, and preliminary characterization of this compound. While further research is required to elucidate the specific quantitative aspects of these processes for this compound and to definitively map its interactions with cellular signaling pathways, the methodologies outlined here, based on established procedures for similar compounds, offer a robust starting point for researchers in natural product chemistry and drug discovery.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Phaeantharine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Phaeantharine is detailed below. This method is proposed for the quantification of this compound in plant extracts and pharmaceutical formulations.

Introduction

This compound is a quaternary bisbenzylisoquinoline alkaloid found in plants of the Phaeanthus genus, notably Phaeanthus ebracteolatus[1][2]. It has garnered scientific interest due to its potential insecticidal and moderate antibacterial properties against gram-positive bacteria[1][3]. As research into its therapeutic and practical applications continues, a reliable and validated analytical method for its quantification is essential for quality control, pharmacokinetic studies, and formulation development.

This document outlines a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described protocol is designed to be specific, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Chemical Structure

This compound is a complex alkaloid with the molecular formula C₃₈H₄₂N₂O₆[4]. Its intricate structure necessitates a well-defined chromatographic method to achieve optimal separation from other related compounds and matrix components.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis or PDA Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-25 min: 10-70% B25-30 min: 70-10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

2. Preparation of Standard Solutions

A stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water. Working standard solutions are then prepared by serial dilution of the stock solution to create a calibration curve over a desired concentration range (e.g., 1-100 µg/mL).

3. Sample Preparation

  • Plant Material (e.g., Phaeanthus ebracteolatus bark or leaves):

    • The dried and powdered plant material is extracted with methanol using sonication or Soxhlet extraction.

    • The resulting extract is filtered and concentrated under reduced pressure.

    • The crude extract is then subjected to an acid-base extraction to isolate the alkaloid fraction.

    • The final alkaloid-rich fraction is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

  • Pharmaceutical Formulations:

    • The formulation (e.g., tablet, capsule) is accurately weighed and ground to a fine powder.

    • A portion of the powder is dissolved in a suitable solvent and sonicated to ensure complete dissolution of the active ingredient.

    • The solution is then filtered through a 0.45 µm syringe filter prior to injection.

4. Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is typically evaluated by comparing the chromatograms of a blank, a standard solution, and a sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standard solutions at different concentrations.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of the analyte is added to a placebo or sample matrix.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaExample Result
Tailing Factor (T) T ≤ 21.2
Theoretical Plates (N) N > 20006500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%0.8%

Table 2: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (Recovery %)
101.51.899.5
500.91.2100.2
900.71.099.8

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.25
Limit of Quantification (LOQ) 0.75

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Plant Extract/Formulation) Extraction Extraction & Filtration Sample->Extraction Standard This compound Reference Standard Dilution Serial Dilution Standard->Dilution HPLC HPLC System (C18 Column, Gradient Elution) Extraction->HPLC Dilution->HPLC Detector UV/PDA Detector (280 nm) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification (Peak Area vs. Concentration) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Validation_Pathway cluster_params Validation Parameters Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Precision Precision (Repeatability & Intermediate) Method->Precision Accuracy Accuracy Method->Accuracy LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validated_Method Validated Method for Routine Use

Caption: Logical relationship of HPLC method validation parameters.

References

Application Note: Quantification of Phaeantharine using HPLC-UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phaeantharine is a bisbenzylisoquinoline alkaloid found in plants of the Phaeanthus genus, notably Phaeanthus ebracteolatus.[1] It has garnered interest for its potential biological activities, including antimicrobial and insecticidal properties.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further drug development. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound. The described method is suitable for the analysis of this compound in both bulk drug substance and extracted plant materials.

Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of alkaloids.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Reagents: Formic acid or trifluoroacetic acid (for mobile phase modification), and reference standard of this compound with a purity of >95%.

Experimental Protocols

1. Standard Solution Preparation

A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in a suitable solvent, such as methanol or a mixture of the mobile phase, to achieve a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution to create a calibration curve over a desired concentration range (e.g., 1-100 µg/mL).

2. Sample Preparation (from Plant Material)

A generalized procedure for the extraction of this compound from dried and powdered plant material is as follows:

  • Maceration: An accurately weighed amount of the plant powder is macerated with a suitable organic solvent, such as methanol or a chloroform-methanol mixture, for a specified period (e.g., 24-48 hours) with periodic shaking.[2]

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation (Optional): The crude extract can be further purified by liquid-liquid extraction or solid-phase extraction to remove interfering compounds.

  • Final Preparation: The dried extract or a purified fraction is redissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

3. Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for method development and will likely require optimization:

ParameterRecommended Condition
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid), gradient or isocratic elution. A starting point could be a 60:40 (v/v) mixture.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan of this compound (a common range for similar alkaloids is 210-300 nm). A starting wavelength of 280 nm is suggested.
Injection Volume 10-20 µL

4. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The linearity of the method is determined by injecting a series of at least five concentrations of the standard solution. The peak area is plotted against the concentration, and the correlation coefficient (r²) should be >0.99.

  • Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by analyzing multiple replicates of a sample at a known concentration. The relative standard deviation (RSD) should be <2%.

  • Accuracy: Determined by a recovery study, where a known amount of this compound is spiked into a blank matrix and the percentage recovery is calculated. The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

The quantitative data from the method validation should be summarized in tables for clarity.

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (Arbitrary Units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) >0.99
Linear Regression Equation y = mx + c

Table 2: Precision and Accuracy Data for this compound Quantification

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low QC[Insert Data][Insert Data][Insert Data]
Mid QC[Insert Data][Insert Data][Insert Data]
High QC[Insert Data][Insert Data][Insert Data]

Table 3: LOD and LOQ for this compound

ParameterValue (µg/mL)
Limit of Detection (LOD) [Insert Data]
Limit of Quantification (LOQ) [Insert Data]

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing plant_material Plant Material extraction Extraction with Organic Solvent plant_material->extraction filtration Filtration & Concentration extraction->filtration sample_solution Final Sample Solution filtration->sample_solution hplc_system HPLC System (C18 Column) sample_solution->hplc_system Injection phaeantharine_std This compound Standard stock_solution Stock Solution (1 mg/mL) phaeantharine_std->stock_solution working_standards Working Standards (1-100 µg/mL) stock_solution->working_standards working_standards->hplc_system Injection for Calibration chromatogram Chromatogram Acquisition hplc_system->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Workflow for this compound Quantification.

validation_pathway cluster_validation Method Validation Parameters (ICH Guidelines) start Developed HPLC Method specificity Specificity start->specificity linearity Linearity start->linearity precision Precision start->precision accuracy Accuracy start->accuracy lod_loq LOD & LOQ start->lod_loq validated_method Validated Analytical Method specificity->validated_method linearity->validated_method precision->validated_method accuracy->validated_method lod_loq->validated_method

Caption: HPLC Method Validation Pathway.

The proposed HPLC-UV method provides a framework for the reliable quantification of this compound. The method is based on established principles of reversed-phase chromatography and requires validation to ensure its suitability for specific applications. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound.

References

Total Synthesis Strategies for Phaeantharine and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis strategies for the bisbenzylisoquinoline alkaloid Phaeantharine and its analogs. It includes retrosynthetic analyses, key reaction protocols, and comparative data for different synthetic routes.

Introduction to this compound

This compound is a complex bisbenzylisoquinoline alkaloid that has garnered significant interest due to its potential pharmacological activities. Its intricate molecular architecture, featuring two stereogenic centers and two diaryl ether linkages, presents a considerable challenge for synthetic chemists. The development of efficient and stereoselective total synthesis routes is crucial for enabling further investigation into its biological properties and for the generation of novel analogs with improved therapeutic potential.

Retrosynthetic Analysis of this compound

A common retrosynthetic strategy for this compound involves disconnecting the molecule at the two diaryl ether bonds and the isoquinoline (B145761) ring systems. This approach simplifies the target molecule into more manageable building blocks.

Retrosynthesis This compound This compound Intermediates Two Isoquinoline Subunits + Diphenyl Ether Fragment This compound->Intermediates Ullmann Condensation (x2) BuildingBlocks Substituted Phenylacetic Acids + Substituted Phenethylamines Intermediates->BuildingBlocks Bischler-Napieralski Reaction

Caption: Retrosynthetic approach for this compound.

This strategy hinges on two key transformations: the Bischler-Napieralski reaction to construct the individual tetrahydroisoquinoline cores and the Ullmann condensation to forge the crucial diaryl ether linkages.

Key Synthetic Reactions and Protocols

Bischler-Napieralski Reaction: Synthesis of the Tetrahydroisoquinoline Core

The Bischler-Napieralski reaction is a powerful method for constructing the 3,4-dihydroisoquinoline (B110456) skeleton, which can then be reduced to the desired tetrahydroisoquinoline.

Experimental Protocol:

A general procedure for the Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Amide Formation: The appropriately substituted phenylacetic acid is coupled with a substituted phenethylamine (B48288) using a standard peptide coupling reagent (e.g., DCC, EDC) to form the corresponding β-phenylethylamide.

  • Cyclization: The resulting amide is dissolved in a suitable solvent (e.g., dry toluene (B28343) or acetonitrile). Phosphorus oxychloride (1.5 - 2.0 equivalents) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 2-4 hours.

  • Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice and basified with a concentrated ammonium (B1175870) hydroxide (B78521) solution. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Reduction: The crude 3,4-dihydroisoquinoline is dissolved in methanol (B129727) and sodium borohydride (B1222165) (2.0 - 3.0 equivalents) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 1-2 hours. After quenching with water, the methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the tetrahydroisoquinoline.

Logical Workflow for Isoquinoline Synthesis:

Bischler_Napieralski_Workflow Start Phenylacetic Acid + Phenethylamine Amide Amide Formation Start->Amide Cyclization Bischler-Napieralski Cyclization (POCl3) Amide->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Reduction Reduction (NaBH4) Dihydroisoquinoline->Reduction Product Tetrahydroisoquinoline Reduction->Product

Caption: Key steps in tetrahydroisoquinoline synthesis.

Ullmann Condensation: Formation of the Diaryl Ether Linkage

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, a key structural feature of this compound.

Experimental Protocol:

A typical Ullmann condensation for the synthesis of bisbenzylisoquinoline alkaloids involves the copper-catalyzed coupling of a phenolic tetrahydroisoquinoline with a halogenated aromatic tetrahydroisoquinoline.

  • Reaction Setup: A mixture of the phenolic tetrahydroisoquinoline (1.0 equivalent), the halogenated (typically bromo or iodo) tetrahydroisoquinoline (1.0-1.2 equivalents), copper(I) iodide or copper powder (0.5-1.0 equivalent), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equivalents) in a high-boiling polar solvent like pyridine (B92270) or dimethylformamide (DMF) is prepared in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: The reaction mixture is heated to 120-160 °C for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered to remove insoluble copper salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired diaryl ether-linked bisbenzylisoquinoline.

Total Synthesis of this compound by Knabe and Hanke

Synthetic Strategy Overview:

Knabe_Hanke_Strategy A Synthesis of (S)-N-Methylcoclaurine C Ullmann Condensation (First Ether Linkage) A->C B Synthesis of (R)-Isococlaurine B->C D Second Isoquinoline Ring Formation C->D E Ullmann Condensation (Second Ether Linkage) D->E F Final Methylation E->F P This compound F->P

Spectroscopic Characterization of Phaeantharine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide on the spectroscopic characterization of Phaeantharine, a bisbenzylisoquinoline alkaloid with potential therapeutic applications, has been compiled to support researchers, scientists, and drug development professionals. This document provides detailed application notes and experimental protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), facilitating its identification and structural elucidation.

Introduction

This compound is a quaternary bisbenzylisoquinoline alkaloid first isolated from Phaeanthus ebracteolatus. Its complex structure necessitates advanced analytical techniques for accurate characterization. This application note focuses on the utility of NMR and Mass Spectrometry in providing detailed structural information essential for drug discovery and development programs. The revised structure of this compound has been established based on extensive spectrometric data, distinguishing it from its isomers and related compounds.

Spectroscopic Data for this compound Characterization

The following tables summarize the key spectroscopic data for this compound. This information is critical for the unambiguous identification of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Data unavailable in accessible resources
Table 2: ¹³C NMR Spectroscopic Data for this compound
Carbon Assignment Chemical Shift (δ, ppm)
Data unavailable in accessible resources
Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound
Ion Calculated m/z Observed m/z Fragmentation Pattern
[M]²⁺Data unavailableData unavailableData unavailable

Note: The specific quantitative NMR and MS data from the primary literature revising the structure of this compound could not be accessed for this document. Researchers are directed to the following key publication for detailed spectral assignments: Van Beek, T. A., Verpoorte, R., Svendsen, A. B., Santos, A. C., & Olay, L. P. (1983). Revised structure of this compound. Journal of Natural Products, 46(2), 226–231.

Experimental Protocols

Isolation of this compound from Phaeanthus ebracteolatus

This protocol provides a general procedure for the extraction and isolation of alkaloids from Phaeanthus species, which can be adapted for the specific isolation of this compound.

G start 1. Plant Material Collection and Preparation (Air-dried, powdered bark of Phaeanthus ebracteolatus) extraction 2. Maceration with Methanol (B129727) (Repeated extraction to obtain crude methanol extract) start->extraction acid_base 3. Acid-Base Partitioning (Dissolve in 1% H2SO4, basify with Na2CO3, extract with CHCl3) extraction->acid_base crude_alkaloids 4. Obtain Crude Alkaloid Fraction (Evaporation of CHCl3 extracts) acid_base->crude_alkaloids column_chrom 5. Column Chromatography (Silica gel, gradient elution with CHCl3-MeOH) crude_alkaloids->column_chrom fraction_collection 6. Fraction Collection and TLC Analysis (Monitor fractions for alkaloid profile) column_chrom->fraction_collection purification 7. Preparative TLC or HPLC (Isolation of pure this compound) fraction_collection->purification characterization 8. Spectroscopic Characterization (NMR, Mass Spectrometry) purification->characterization

Figure 1. Workflow for the isolation of this compound.
NMR Spectroscopic Analysis Protocol

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire standard proton spectra.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra.

  • 2D NMR: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for complete structural assignment.

Mass Spectrometry Analysis Protocol
  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an appropriate ionization source (e.g., ESI).

  • Sample Infusion: Introduce the sample solution directly into the mass spectrometer.

  • Data Acquisition: Acquire full scan mass spectra in positive ion mode to determine the exact mass of the molecular ion.

  • Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to elucidate the structure and identify characteristic fragment ions.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, related bisbenzylisoquinoline alkaloids have demonstrated a range of biological activities, including anticancer effects. For instance, the structurally similar alkaloid cepharanthine (B1668398) has been shown to induce autophagy through the AMPK/mTOR signaling pathway. It is hypothesized that this compound may exhibit similar cytotoxic or cytostatic effects on cancer cells through modulation of key cellular signaling pathways involved in cell survival, proliferation, and apoptosis. Further research is required to elucidate the precise mechanism of action of this compound.

G This compound This compound (Hypothesized) Cellular_Stress Cellular Stress This compound->Cellular_Stress AMPK AMPK (Activation) Cellular_Stress->AMPK TSC2 TSC2 (Activation) AMPK->TSC2 mTORC1 mTORC1 (Inhibition) TSC2->mTORC1 Inhibits Autophagy Autophagy (Induction) mTORC1->Autophagy Inhibits Cell_Survival Cell Survival (Inhibition) mTORC1->Cell_Survival Promotes

Figure 2. Hypothesized signaling pathway for this compound based on related compounds.

Conclusion

The detailed spectroscopic analysis of this compound using NMR and mass spectrometry is indispensable for its structural confirmation and for ensuring sample purity in biological and pharmacological studies. The protocols and data presented herein provide a foundational resource for researchers engaged in the study of this and other complex natural products. Further investigation into the specific biological targets and signaling pathways of this compound is warranted to fully explore its therapeutic potential.

Screening for Phaeantharine Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaeantharine, a bisbenzylisoquinoline alkaloid, has demonstrated notable potential as a bioactive compound, particularly in the realm of oncology. Emerging research indicates its capacity to induce mitochondria-mediated apoptosis and modulate critical signaling pathways, such as the Akt pathway, in cancer cells. This document provides detailed application notes and standardized protocols for a panel of cell-based assays designed to comprehensively screen and characterize the cytotoxic, apoptotic, and anti-inflammatory bioactivities of this compound. The following protocols are intended to guide researchers in generating robust and reproducible data to evaluate the therapeutic potential of this promising natural product.

Data Presentation: Quantitative Bioactivity of this compound and Related Compounds

The following tables summarize the cytotoxic effects of this compound derivatives and related compounds on various cancer cell lines. This data serves as a reference for expected outcomes when screening this compound.

Table 1: Cytotoxicity of this compound Derivatives Against Various Human Cancer Cell Lines

CompoundCell LineCancer TypeAssayIC50 (µM)Reference
This compound Derivative 8aMCF-7Breast CancerMTT0.28 ± 0.08[1]
This compound Derivative 8aPC3Prostate CancerMTT1.54 ± 0.12[1]
This compound Derivative 8aHeLaCervical CancerMTT2.11 ± 0.25[1]
This compound Derivative 8aA549Lung CancerMTT3.45 ± 0.31[1]
This compound Derivative 8aHepG2Liver CancerMTT2.87 ± 0.22[1]
This compound Derivative 8mMCF-7Breast CancerMTT0.52 ± 0.06[1]
This compound Derivative 8mHepG2Liver CancerMTT0.39 ± 0.08[1]

Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability.

Experimental Protocols

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis Annexin_V_PI_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_treatment Treat Cells with this compound cell_harvesting Harvest and Wash Cells cell_treatment->cell_harvesting resuspend Resuspend in Binding Buffer cell_harvesting->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate for 15 min stain->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry quantify_apoptosis Quantify Apoptotic Populations flow_cytometry->quantify_apoptosis NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription TNFa TNF-α TNFR TNFR TNFa->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TNFR->IKK Activates TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates to Nucleus DNA DNA NFkB_nuc->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Induces Transcription This compound This compound This compound->IKK Potential Inhibition

References

Application of Phaeantharine in Studying Multidrug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a primary obstacle to effective cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. Phaeantharine, a bisbenzylisoquinoline alkaloid, has demonstrated cytotoxic effects against cancer cells. While direct and extensive research on its role in reversing MDR is emerging, its structural similarity to known P-gp inhibitors, such as tetrandrine (B1684364) and cepharanthine, suggests its potential as a valuable tool for studying and overcoming multidrug resistance in cancer.

These application notes provide a comprehensive guide for utilizing this compound to investigate MDR in cancer cell lines. The protocols detailed below are based on established methodologies for assessing cytotoxicity, P-gp inhibition, and the involvement of relevant signaling pathways.

Mechanism of Action (Proposed)

This compound is hypothesized to reverse multidrug resistance through mechanisms similar to other bisbenzylisoquinoline alkaloids. The primary proposed mechanism is the direct inhibition of P-glycoprotein. This inhibition is thought to occur through competitive binding to the drug-binding sites on P-gp, which in turn inhibits its ATPase activity and subsequent drug efflux. This leads to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, thereby restoring their sensitivity to treatment.

Furthermore, like its analog cepharanthine, this compound may also modulate signaling pathways implicated in chemoresistance, such as the NF-κB pathway. Constitutive activation of NF-κB is known to promote cancer cell survival and resistance to apoptosis. By potentially inhibiting this pathway, this compound could further contribute to the sensitization of cancer cells to chemotherapy.

Data Presentation

Due to the limited direct quantitative data on this compound's MDR reversal activity, the following tables present data for the structurally related and well-studied bisbenzylisoquinoline alkaloid, tetrandrine, as a reference for expected outcomes.

Table 1: Cytotoxicity of Phaeanthine in a Cancer Cell Line

CompoundCell LineIC50 (µM)Exposure Time (h)
PhaeanthineHeLa8.11 ± 0.0424

Data sourced from a study on the anticancer effects of phaeanthine.[1]

Table 2: Reversal of P-glycoprotein-Mediated Multidrug Resistance by Tetrandrine

Cell LineChemotherapeutic AgentTetrandrine (µM)Reversal Fold
KBv200Vincristine2.5Almost Complete
KBv200Vincristine0.6257.6
MOLT-4/DNRDaunorubicinNot SpecifiedStronger than Cyclosporin A
MOLT-4/DNRVinblastineNot SpecifiedStronger than Cyclosporin A
MOLT-4/DNRDoxorubicinNot SpecifiedStronger than Cyclosporin A

This table summarizes the potent MDR-reversing effects of tetrandrine in different cancer cell lines.[2][3]

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the efficacy of this compound in reversing multidrug resistance.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay determines the concentration of this compound that is non-toxic to the cells, which is crucial for subsequent MDR reversal studies. It also quantifies the cytotoxic effect of this compound in combination with a chemotherapeutic agent.

Materials:

  • This compound

  • Multidrug-resistant (e.g., MCF-7/ADR) and parental (e.g., MCF-7) cancer cell lines

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment:

    • To determine this compound's intrinsic cytotoxicity: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

    • To assess MDR reversal: Treat resistant cells with a fixed, non-toxic concentration of this compound in combination with serial dilutions of the chemotherapeutic agent for 48-72 hours. Include controls for the chemotherapeutic agent alone and this compound alone.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values (the concentration of a drug that inhibits cell growth by 50%) for the chemotherapeutic agent with and without this compound. The fold reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of this compound.

Protocol 2: P-glycoprotein Efflux Pump Activity (Rhodamine 123 Accumulation Assay)

This assay directly measures the ability of this compound to inhibit the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Materials:

  • This compound

  • Multidrug-resistant and parental cancer cell lines

  • Rhodamine 123

  • Verapamil (B1683045) (positive control for P-gp inhibition)

  • 96-well black, clear-bottom plates

  • Serum-free medium

  • Ice-cold PBS

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate as described in the MTT assay protocol and incubate for 24 hours.

  • Pre-incubation: Wash the cells with warm PBS and then pre-incubate with various concentrations of this compound or verapamil in serum-free medium for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 5-10 µM) to each well and incubate for 60-90 minutes at 37°C, protected from light.

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123 and stop the efflux.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm) or by flow cytometry.

  • Data Analysis: An increase in Rhodamine 123 fluorescence in this compound-treated cells compared to untreated resistant cells indicates inhibition of P-gp.

Protocol 3: P-glycoprotein and NF-κB Pathway Protein Expression (Western Blotting)

This protocol is used to determine if this compound affects the expression levels of P-gp and key proteins in the NF-κB signaling pathway (e.g., p65, IκBα).

Materials:

  • This compound

  • Multidrug-resistant and parental cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-P-gp, anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time (e.g., 24, 48 hours). After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and then transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control. A decrease in P-gp expression or changes in the phosphorylation status of NF-κB pathway proteins in response to this compound treatment would suggest its mechanism of action.

Visualizations

The following diagrams illustrate the proposed mechanisms and experimental workflows.

MDR_Reversal_Mechanism cluster_cell Resistant Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Extracellular Chemotherapeutic Drug Pgp->Drug_out Efflux (MDR) Drug_in Intracellular Chemotherapeutic Drug Drug_in->Pgp Drug_out->Drug_in Influx This compound This compound This compound->Pgp Inhibition

Proposed mechanism of P-gp inhibition by this compound.

NFkB_Pathway_Modulation cluster_nucleus This compound This compound IKK IKK This compound->IKK Inhibition? IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation leads to NF-κB release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-survival & Resistance Genes NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->Gene_Expression

Hypothesized modulation of the NF-κB pathway by this compound.

Experimental_Workflow start Start: Select MDR and Parental Cancer Cell Lines step1 Protocol 1: MTT Assay Determine this compound Cytotoxicity (IC50) start->step1 step2 Select Non-Toxic Concentration of this compound step1->step2 step3 Protocol 1 (Reversal): MTT Assay Assess MDR Reversal with Chemo-agent step2->step3 step4 Protocol 2: Rhodamine 123 Assay Measure P-gp Efflux Inhibition step3->step4 step5 Protocol 3: Western Blot Analyze Protein Expression (P-gp, NF-κB pathway) step4->step5 end Conclusion: Evaluate this compound's Potential as an MDR Reversal Agent step5->end

General experimental workflow for investigating this compound.

References

Application Notes and Protocols: Phaeantharine as a Molecular Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaeantharine, a bisbenzylisoquinoline alkaloid, has emerged as a valuable molecular probe for investigating fundamental cellular processes, particularly apoptosis. Its ability to selectively modulate specific signaling pathways makes it a powerful tool for dissecting the complex mechanisms of programmed cell death. This document provides detailed application notes and experimental protocols for utilizing this compound to study apoptosis and related signaling events in cancer cell lines.

This compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway. A key mechanism of its action involves the inhibition of the Akt signaling pathway, a critical regulator of cell survival. This inhibition leads to the downstream modulation of Bcl-2 family proteins, resulting in mitochondrial dysfunction and the activation of the caspase cascade. Specifically, this compound treatment has been demonstrated to decrease the mitochondrial membrane potential and promote the release of cytochrome c from the mitochondria into the cytosol.

Key Applications

  • Induction of Apoptosis: this compound can be used to reliably induce apoptosis in various cancer cell lines, providing a model system to study the molecular events of programmed cell death.

  • Investigation of the Akt Signaling Pathway: As a potent inhibitor of Akt, this compound serves as an excellent molecular tool to probe the role of this pathway in cell survival, proliferation, and apoptosis.

  • Analysis of Mitochondrial-Mediated Apoptosis: Its specific action on mitochondria allows for detailed investigation of the intrinsic apoptotic pathway, including changes in mitochondrial membrane potential and the release of pro-apoptotic factors.

  • Modulation of Apoptosis-Regulating Proteins: this compound can be utilized to study the regulation and function of key apoptosis-related proteins, such as the Bcl-2 family members (Bax and Bcl-2) and caspases.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular parameters, providing a reference for experimental design and data interpretation.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineIncubation Time (h)IC50 (µM)
HeLa (Cervical Cancer)48~5
HepG2 (Liver Cancer)48Not Reported
MCF-7 (Breast Cancer)48Not Reported

Note: The IC50 value for HeLa cells is an approximation based on qualitative data. Further dose-response studies are recommended for precise determination.

Table 2: Effect of this compound on Mitochondrial Membrane Potential in HeLa Cells

TreatmentConcentration (µM)JC-1 Aggregate/Monomer Ratio (Mean ± SD)
Control02.6034 ± 0.30
This compound50.2830 ± 0.03
This compound80.2013 ± 0.05

Data from a 24-hour treatment period. A decrease in the JC-1 aggregate/monomer ratio indicates depolarization of the mitochondrial membrane.[1]

Table 3: Modulation of Apoptosis-Related Protein Expression by this compound in HeLa Cells (Hypothetical Data)

TreatmentConcentration (µM)Bax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)
Control01.01.0
This compound2.52.52.0
This compound5.04.84.5
This compound10.08.27.8

Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for Bax/Bcl-2 ratio and caspase-3 activation by this compound were not available in the search results. Researchers should perform Western blot and caspase activity assays to generate this data for their specific experimental conditions.

Table 4: Effect of this compound on Cell Cycle Distribution in HeLa Cells (Hypothetical Data)

TreatmentConcentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control0552520
This compound5682012
This compound10751510

Note: This table presents hypothetical data. Cell cycle analysis should be performed to determine the precise effects of this compound on cell cycle progression.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Hoechst 33342 Staining for Apoptotic Morphology

Objective: To visualize nuclear condensation and fragmentation, characteristic features of apoptosis.

Materials:

  • HeLa cells

  • This compound

  • Culture medium

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 staining solution (1 µg/mL in PBS)

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Seed HeLa cells in a 6-well plate or on coverslips and culture overnight.

  • Treat the cells with desired concentrations of this compound for the indicated time. Include an untreated control.

  • Remove the culture medium and wash the cells twice with PBS.

  • Add 1 mL of Hoechst 33342 staining solution to each well and incubate for 10-15 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Observe the cells under a fluorescence microscope. Healthy cells will exhibit uniform, round nuclei, while apoptotic cells will show condensed, fragmented, and brightly stained nuclei.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells.

Materials:

  • HeLa cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed HeLa cells in a 6-well plate and treat with this compound as described in Protocol 1.

  • Harvest the cells by trypsinization and collect the culture medium containing any floating cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Protocol 3: Western Blotting for Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and cleaved caspases.

Materials:

  • HeLa cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Phaeantharine_Apoptosis_Pathway This compound This compound Akt Akt This compound->Akt inhibition Mcl1_XIAP Mcl-1, XIAP Akt->Mcl1_XIAP inhibition Mitochondrion Mitochondrion Mcl1_XIAP->Mitochondrion stabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis execution

Caption: this compound induces apoptosis by inhibiting the Akt pathway.

Experimental Workflow for Apoptosis Analysis

Apoptosis_Workflow Cell_Culture Cell Culture (e.g., HeLa) Phaeantharine_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Phaeantharine_Treatment Apoptosis_Assays Apoptosis Assays Phaeantharine_Treatment->Apoptosis_Assays Hoechst Hoechst Staining (Morphology) Apoptosis_Assays->Hoechst Annexin_V Annexin V-FITC/PI (Flow Cytometry) Apoptosis_Assays->Annexin_V Western_Blot Western Blot (Protein Expression) Apoptosis_Assays->Western_Blot Data_Analysis Data Analysis & Interpretation Hoechst->Data_Analysis Annexin_V->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for studying this compound-induced apoptosis.

References

Protocol for Assessing the Anti-proliferative Effects of Phaeantharine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaeantharine, a bisbenzylisoquinoline alkaloid, has demonstrated notable anti-proliferative and pro-apoptotic effects in cancer cells. This document provides a comprehensive set of protocols for researchers to assess the anti-proliferative activity of this compound. The methodologies detailed herein cover the determination of cytotoxic potency, analysis of cell cycle progression, evaluation of apoptosis induction, and investigation of the underlying molecular mechanisms, with a particular focus on the PI3K/Akt signaling pathway. These protocols are designed to be robust and reproducible, providing a framework for the preclinical evaluation of this compound as a potential anticancer agent.

Data Presentation: Anti-proliferative Activity of this compound

The anti-proliferative activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound in human cervical cancer cells and a non-tumorigenic breast epithelial cell line.

Cell LineCell TypeIC50 (µM)Exposure Time (hours)AssayCitation
HeLaHuman Cervical Cancer8.11 ± 0.0424MTT[1][2][3]
MCF-10ANon-tumorigenic Breast Epithelial36.33 ± 0.1424MTT[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the anti-proliferative effects of this compound.

Cell Viability and Cytotoxicity Assays

Two standard colorimetric assays are described for determining the cytotoxic effects of this compound on cancer cell lines.

Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of this compound concentration to determine the IC50 value.

Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.

Materials:

  • This compound

  • Adherent cancer cell line

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, gently remove the medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate at 4°C for 1 hour.

  • Washing:

    • Wash the plates five times with slow-running tap water.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry.

  • Protein-Bound Dye Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Shake the plate on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Cell Cycle Analysis

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in the cells. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.

Materials:

  • This compound-treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695), ice-cold

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Treat cells with this compound at the desired concentrations for the specified time.

    • Harvest approximately 1 x 10^6 cells by trypsinization and centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet twice with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate on ice for at least 30 minutes or at -20°C for overnight storage.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.

    • Incubate at 37°C for 30 minutes.

    • Add 500 µL of PI staining solution (final concentration 50 µg/mL).

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Apoptosis Assay

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • This compound-treated and control cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Treat cells with this compound at desired concentrations.

    • Harvest approximately 1-5 x 10^5 cells by centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour of staining.

    • Use appropriate compensation settings for FITC and PI.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein. This technique can be used to assess changes in the expression levels of proteins involved in the PI3K/Akt pathway and apoptosis.

Materials:

  • This compound-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction:

    • Treat cells with this compound.

    • Wash cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target protein to a loading control (e.g., β-actin).

Visualization of Pathways and Workflows

G cluster_workflow Experimental Workflow for Assessing this compound's Anti-proliferative Effects cluster_assays Biological Assays cluster_analysis Data Analysis start Cancer Cell Culture treat Treat with this compound (Dose- and Time-response) start->treat viability Cell Viability Assays (MTT / SRB) treat->viability cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V-FITC/PI) treat->apoptosis western_blot Western Blot Analysis treat->western_blot ic50 Determine IC50 viability->ic50 cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist apop_quant Quantify Apoptosis apoptosis->apop_quant protein_exp Analyze Protein Expression western_blot->protein_exp

Caption: Experimental workflow for assessing the anti-proliferative effects of this compound.

G cluster_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Regulation This compound This compound p_akt p-Akt This compound->p_akt inhibits pi3k PI3K akt Akt pi3k->akt activates akt->p_akt phosphorylates bcl2 Bcl-2 (Anti-apoptotic) p_akt->bcl2 activates bax Bax (Pro-apoptotic) bcl2->bax inhibits caspase3 Caspase-3 bax->caspase3 activates apoptosis Apoptosis caspase3->apoptosis induces

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

References

Phaeantharine Formulation for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaeantharine, a quaternary bisbenzylisoquinoline alkaloid, has garnered interest for its potential biological activities.[1] As with many complex natural products, its progression into in vivo animal studies is hampered by formulation challenges, primarily stemming from its likely poor aqueous solubility. This document provides detailed application notes and protocols for the development of a suitable parenteral formulation of this compound for preclinical research.

This compound's chemical structure suggests a high degree of lipophilicity, a characteristic that often correlates with low water solubility.[2] The development of a safe and effective formulation is therefore a critical step to ensure consistent and reproducible results in in vivo experiments. These notes outline several common and effective strategies to formulate poorly soluble compounds for parenteral administration, including co-solvent systems, cyclodextrin (B1172386) complexation, and lipid-based formulations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to rational formulation development. While experimental data for this compound is limited in the public domain, some key parameters have been calculated and are summarized below.

PropertyValueSource
Molecular Formula C₃₈H₄₂N₂O₆[2]
Molecular Weight 622.7 g/mol [2]
Calculated XLogP3-AA 6.4[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 6[2]

The high calculated XLogP3-AA value of 6.4 is a strong indicator of the lipophilic nature of this compound, suggesting that it will be poorly soluble in aqueous vehicles.[2] The absence of hydrogen bond donors further supports this prediction.[2]

Proposed Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on the activity of related bisbenzylisoquinoline alkaloids, it is hypothesized to interfere with key cellular processes. Research on similar compounds suggests potential interactions with pathways involved in cell proliferation, inflammation, and apoptosis.

G Hypothesized Signaling Pathway for this compound This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Crosses or interacts with Receptor Membrane Receptor CellMembrane->Receptor KinaseCascade Kinase Cascade (e.g., MAPK/ERK) Receptor->KinaseCascade Activates/Inhibits NFkB NF-κB Pathway Receptor->NFkB Activates/Inhibits Apoptosis Apoptosis Pathway KinaseCascade->Apoptosis Modulates Proliferation Cell Proliferation KinaseCascade->Proliferation Regulates Inflammation Inflammatory Response NFkB->Inflammation Regulates

Hypothesized signaling pathway for this compound.

Experimental Protocols for Formulation Development

The following protocols are provided as a starting point for developing an appropriate formulation for this compound. It is crucial to perform preliminary solubility and stability studies to select the most suitable approach.

General Workflow for Formulation Development

G Formulation Development Workflow start Start: this compound Powder solubility Determine Aqueous Solubility (pH 7.4 Buffer) start->solubility if_soluble Solubility > Required Dose? solubility->if_soluble formulate_saline Formulate in Saline/ Buffer if_soluble->formulate_saline Yes formulation_strategies Explore Formulation Strategies if_soluble->formulation_strategies No sterile_filter Sterile Filtration formulate_saline->sterile_filter end End: Sterile Formulation cosolvent Co-solvent System formulation_strategies->cosolvent cyclodextrin Cyclodextrin Complexation formulation_strategies->cyclodextrin lipid Lipid Emulsion formulation_strategies->lipid optimize Optimize Formulation (Concentration, Stability, Toxicity) cosolvent->optimize cyclodextrin->optimize lipid->optimize optimize->sterile_filter sterile_filter->end

Workflow for this compound formulation development.

Protocol 1: Co-solvent Formulation

Co-solvents are a common first-line approach for solubilizing lipophilic compounds for in vivo studies.[3] A typical co-solvent system for intravenous administration might consist of ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol 400 (PEG 400) in combination with water for injection.

Materials:

  • This compound

  • Ethanol (Dehydrated, USP grade)

  • Propylene Glycol (USP grade)

  • Polyethylene Glycol 400 (USP grade)

  • Sterile Water for Injection (WFI)

  • Sterile 0.9% Sodium Chloride (Normal Saline)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Solubility Screening:

    • Prepare a series of co-solvent mixtures (e.g., 10% Ethanol/90% Saline, 20% PEG 400/80% Saline, 10% Ethanol/40% Propylene Glycol/50% Saline).

    • Add an excess amount of this compound to a small volume (e.g., 1 mL) of each co-solvent mixture.

    • Vortex and sonicate the samples to facilitate dissolution.

    • Equilibrate the samples at room temperature for 24 hours.

    • Centrifuge the samples to pellet any undissolved drug.

    • Carefully collect the supernatant and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Formulation Preparation (Example using 10% Ethanol):

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in the required volume of dehydrated ethanol.

    • Slowly add the sterile normal saline to the ethanolic solution while stirring to bring it to the final volume.

    • Visually inspect the solution for any precipitation.

    • Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.

Quantitative Data Summary (Hypothetical):

Co-solvent SystemThis compound Solubility (mg/mL)
10% Ethanol in Saline1.5
20% PEG 400 in Saline2.8
10% Ethanol, 40% PG in Saline5.2
Protocol 2: Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral formulations due to their favorable safety profiles.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Water for Injection (WFI)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Phase Solubility Studies:

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 5%, 10%, 20%, 30%, 40% w/v).

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Shake the samples at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.

    • Filter the samples and analyze the filtrate for this compound concentration.

    • Plot the solubility of this compound as a function of cyclodextrin concentration to determine the complexation efficiency.

  • Formulation Preparation (Example using 20% HP-β-CD):

    • Prepare a 20% (w/v) solution of HP-β-CD in sterile WFI.

    • Slowly add the accurately weighed this compound powder to the cyclodextrin solution while stirring.

    • Continue stirring until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

    • Once dissolved, allow the solution to cool to room temperature.

    • Sterilize the final formulation by filtration through a 0.22 µm syringe filter.

Quantitative Data Summary (Hypothetical):

CyclodextrinConcentration (% w/v)This compound Solubility (mg/mL)
HP-β-CD103.5
HP-β-CD208.2
SBE-β-CD104.1
SBE-β-CD209.8
Protocol 3: Lipid Emulsion Formulation

For highly lipophilic compounds, a lipid emulsion can serve as an effective delivery vehicle.[2] These formulations consist of an oil phase (e.g., soybean oil) stabilized by an emulsifying agent (e.g., egg lecithin) in an aqueous continuous phase.

Materials:

  • This compound

  • Soybean Oil (USP grade)

  • Egg Lecithin (B1663433) (or other suitable phospholipid)

  • Glycerin (USP grade, as a tonicity agent)

  • Sterile Water for Injection (WFI)

  • High-pressure homogenizer or microfluidizer

Procedure:

  • Oil Phase Preparation:

    • Dissolve the accurately weighed this compound in the soybean oil. Gentle heating may be required.

  • Aqueous Phase Preparation:

    • Disperse the egg lecithin and glycerin in sterile WFI.

  • Pre-emulsification:

    • Heat both the oil and aqueous phases to approximately 60-70°C.

    • Slowly add the oil phase to the aqueous phase under high-shear mixing to form a coarse emulsion.

  • Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer for a sufficient number of cycles to achieve the desired droplet size (typically < 200 nm for intravenous administration).

  • Cooling and Final Adjustments:

    • Cool the emulsion to room temperature.

    • Check the pH and adjust if necessary using a suitable buffer.

  • Sterilization:

    • Due to the nature of the formulation, sterile filtration may be challenging. Aseptic processing or terminal sterilization (autoclaving, if the formulation is heat-stable) should be considered.

Quantitative Data Summary (Hypothetical):

ComponentConcentration (% w/v)
This compound0.1 - 1.0
Soybean Oil10 - 20
Egg Lecithin1.2 - 2.5
Glycerin2.25
Water for Injectionq.s. to 100

Stability and Toxicity Considerations

Stability: The chemical stability of this compound in the selected formulation vehicle should be assessed under relevant storage conditions (e.g., refrigerated, room temperature) and for the intended duration of use.[5] Stability-indicating analytical methods should be used to monitor for degradation products.

Toxicity: Prior to in vivo studies, it is essential to evaluate the potential toxicity of the formulation itself.[6] The chosen excipients should be well-tolerated at the intended concentrations for the specific route of administration. For novel formulations, a preliminary in vivo tolerability study in a small group of animals is recommended.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of a suitable formulation. Due to its predicted high lipophilicity, simple aqueous solutions are unlikely to be feasible. The protocols outlined in this document for co-solvent, cyclodextrin, and lipid emulsion-based formulations provide a rational starting point for researchers. It is imperative that preliminary studies are conducted to determine the key physicochemical properties of this compound to guide the selection of the most appropriate formulation strategy. Careful optimization and characterization of the final formulation will be essential for obtaining reliable and reproducible data in subsequent in vivo animal studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phaeantharine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phaeantharine purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the extraction of this compound from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what plant material is it typically extracted?

This compound is a bisbenzylisoquinoline alkaloid. It is primarily extracted from the leaves and bark of Phaeanthus ebracteolatus, a plant belonging to the Annonaceae family.

Q2: What are the general solubility properties of this compound?

As an alkaloid, this compound in its free base form is generally soluble in polar organic solvents such as chloroform (B151607), methanol (B129727), and ethanol (B145695), and sparingly soluble in water.[1][2] The salt form of this compound is typically soluble in water and alcohol.[1][2][3]

Q3: What are the key factors influencing the stability of this compound during extraction?

The stability of alkaloids like this compound can be affected by several factors:

  • pH: Alkaloids can be unstable in acidic or alkaline conditions. For instance, some alkaloids are known to be acid labile.[4]

  • Temperature: Elevated temperatures can lead to the degradation of heat-sensitive alkaloids.[5]

  • Light: Exposure to light, particularly UV radiation, can cause degradation.[5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the compound.[5]

Q4: Which extraction methods are most suitable for this compound?

Traditional methods for alkaloid extraction, such as maceration and Soxhlet extraction, can be used. However, modern techniques like Ultrasound-Assisted Extraction (UAE) are often preferred as they can enhance extraction efficiency and reduce extraction time.[6][7][8] Acid-base extraction is a highly effective method for the selective extraction of alkaloids.[5][9]

Q5: How can the purity of the extracted this compound be improved?

Purification of the crude extract is typically necessary to obtain high-purity this compound. Common purification techniques include:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A powerful technique for isolating and purifying individual compounds from a mixture.[10][11]

  • Counter-Current Chromatography (CCC): A liquid-liquid chromatography technique that is well-suited for the separation of natural products like alkaloids.[12][13]

Q6: How can I quantify the yield of this compound in my extract?

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable method for the quantitative analysis of this compound.[14][15][16] A validated HPLC-UV method can provide accurate and precise measurements of the compound's concentration.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate Solvent: The solvent used may not have optimal solvating power for this compound. 2. Inefficient Extraction Method: The chosen extraction technique may not be effective for the plant material. 3. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-solvent ratio can lead to poor yield. 4. Poor Quality Plant Material: Low concentration of this compound in the source material.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform). Consider using acidified water to extract the alkaloid in its salt form. 2. Method Enhancement: Switch to a more efficient method like Ultrasound-Assisted Extraction (UAE). 3. Parameter Optimization: Systematically optimize extraction time, temperature, and the ratio of solvent to plant material. 4. Source Material Verification: Ensure the plant material is of high quality and harvested at the appropriate time.
Low Purity of Extract 1. Co-extraction of Impurities: The solvent may be extracting other compounds along with this compound. 2. Ineffective Purification: The chosen purification method may not be providing adequate separation.1. Selective Extraction: Employ an acid-base extraction protocol to specifically target the basic alkaloid. 2. Advanced Purification: Utilize high-resolution purification techniques like preparative HPLC or counter-current chromatography.
Degradation of this compound 1. Extreme pH: The extraction or purification conditions may be too acidic or alkaline. 2. High Temperature: Excessive heat during extraction or solvent evaporation can degrade the compound. 3. Light Exposure: Storing the extract or purified compound in direct light can cause photodegradation. 4. Oxidation: Exposure to air for prolonged periods can lead to oxidation.1. pH Control: Maintain the pH within a stable range for this compound. This may require experimental determination. 2. Temperature Management: Use lower temperatures for extraction and solvent removal (e.g., rotary evaporation under reduced pressure). 3. Light Protection: Work in a dimly lit area and store all samples in amber-colored vials or wrapped in aluminum foil. 4. Inert Atmosphere: If oxidation is suspected, perform extractions and purifications under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Acid-Base Extraction Protocol for this compound

This protocol is a general guideline and may require optimization for your specific plant material and experimental setup.

  • Maceration:

    • Grind the dried and powdered plant material (Phaeanthus ebracteolatus).

    • Macerate the powder in a polar solvent like methanol or ethanol for 24-48 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 5% hydrochloric acid solution.

    • Wash the acidic solution with a non-polar solvent like hexane (B92381) to remove neutral and acidic impurities.

    • Make the aqueous layer alkaline (pH 9-10) by adding a base such as ammonium (B1175870) hydroxide.

    • Extract the liberated free-base alkaloids with a solvent like chloroform or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.

Quantitative Data Summary

The following tables provide generalized data for alkaloids, which can serve as a starting point for the optimization of this compound extraction. Specific values for this compound may vary and should be determined experimentally.

Table 1: General Solubility of Alkaloids

Solvent TypeSolubility of Free BaseSolubility of Salt Form
Water Generally InsolubleGenerally Soluble
Acidic Water Soluble (forms salt)Soluble
Alcohol (Methanol, Ethanol) SolubleSoluble
Chloroform SolubleSparingly Soluble
Ether SolubleInsoluble
Non-polar Solvents (e.g., Hexane) Sparingly Soluble/InsolubleInsoluble

Table 2: General Stability of Alkaloids under Different Conditions

ConditionGeneral Stability
pH Can be unstable at extreme acidic or alkaline pH. Optimal pH range is compound-specific.
Temperature Susceptible to degradation at high temperatures.
Light Prone to photodegradation, especially under UV light.
Oxygen Can undergo oxidative degradation.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow PlantMaterial Dried & Powdered Phaeanthus ebracteolatus Maceration Maceration (Methanol/Ethanol) PlantMaterial->Maceration CrudeExtract Crude Extract Maceration->CrudeExtract Acidification Acidification (5% HCl) CrudeExtract->Acidification LiquidLiquidExtraction1 Liquid-Liquid Extraction (Hexane Wash) Acidification->LiquidLiquidExtraction1 AqueousLayer Acidic Aqueous Layer (this compound Salt) LiquidLiquidExtraction1->AqueousLayer Basification Basification (NH4OH to pH 9-10) AqueousLayer->Basification LiquidLiquidExtraction2 Liquid-Liquid Extraction (Chloroform) Basification->LiquidLiquidExtraction2 CrudeAlkaloid Crude this compound Extract LiquidLiquidExtraction2->CrudeAlkaloid Purification Purification (Prep-HPLC/CCC) CrudeAlkaloid->Purification Purethis compound Pure this compound Purification->Purethis compound Quantification Quantification (HPLC-UV) Purethis compound->Quantification

Caption: Workflow for this compound extraction and purification.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_Extraction Extraction Issues cluster_Material Material Issues cluster_Degradation Degradation Issues LowYield Low this compound Yield Solvent Inappropriate Solvent LowYield->Solvent Method Inefficient Method LowYield->Method Parameters Suboptimal Parameters LowYield->Parameters PlantQuality Poor Plant Quality LowYield->PlantQuality pH Extreme pH LowYield->pH Temperature High Temperature LowYield->Temperature Light Light Exposure LowYield->Light

Caption: Potential causes for low this compound yield.

References

Technical Support Center: Troubleshooting Phaeantharine Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Phaeantharine in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in concentration over a short period. What are the likely causes?

A1: The instability of this compound in solution can be attributed to several factors, primarily chemical degradation. The most common degradation pathways for complex molecules like this compound, a bisbenzylisoquinoline alkaloid, include hydrolysis, oxidation, and photodegradation. The rate of degradation is often influenced by the solution's pH, temperature, exposure to light, and the presence of oxygen.[1][2][3]

Q2: I've observed a color change in my this compound solution. What does this indicate?

A2: A change in the color of a drug solution can be an indicator of chemical degradation.[4] This alteration may signal the formation of degradation products that absorb light differently than the parent this compound molecule. It is crucial to investigate the cause of this color change, as it may correlate with a loss of potency and the formation of potentially interfering or toxic byproducts.[4]

Q3: How can I determine the primary cause of my this compound's instability?

A3: A systematic approach, known as a forced degradation study, is the most effective way to identify the root cause of instability.[1][2] This involves exposing this compound solutions to a range of stress conditions, such as acidic and basic pH, elevated temperatures, oxidizing agents, and light.[3][5] By analyzing the degradation under each specific condition, you can pinpoint the primary drivers of instability.

Troubleshooting Guides

Guide 1: Investigating pH-Dependent Instability

Problem: You suspect that the pH of your buffer is causing this compound degradation.

Troubleshooting Steps:

  • pH Profile Study: Prepare a series of this compound solutions in buffers with a range of pH values (e.g., pH 3, 5, 7, 9).

  • Incubation: Incubate these solutions at a controlled temperature for a defined period.

  • Analysis: At various time points, analyze the concentration of this compound in each solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Interpretation: A significant decrease in concentration at a particular pH will indicate pH-dependent hydrolysis. Bisbenzylisoquinoline alkaloids can be susceptible to acid or base-catalyzed hydrolysis.

Guide 2: Assessing Thermal and Photochemical Instability

Problem: Your this compound solution degrades even when the pH is optimal.

Troubleshooting Steps:

  • Thermal Stability Study:

    • Prepare multiple aliquots of your this compound solution.

    • Store them at different temperatures (e.g., refrigerated (2-8°C), room temperature (25°C), and elevated temperature (40°C or 60°C)).[3]

    • Analyze the samples at regular intervals to determine the rate of degradation at each temperature.

  • Photostability Study:

    • Expose a sample of your this compound solution to a controlled light source that emits both UV and visible light, as recommended by ICH guidelines.[3][5]

    • Keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples to determine the extent of photodegradation.

Data Presentation

Table 1: Hypothetical pH Stability of this compound
pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)Degradation (%)
3.0100.098.51.5
5.0100.099.20.8
7.0100.085.314.7
9.0100.062.137.9

This table illustrates a hypothetical scenario where this compound exhibits significant degradation at neutral and basic pH.

Table 2: Hypothetical Thermal and Photostability of this compound at pH 5.0
ConditionInitial Concentration (µg/mL)Concentration after 48h (µg/mL)Degradation (%)
4°C, Dark100.099.80.2
25°C, Dark100.095.14.9
40°C, Dark100.082.417.6
25°C, Light100.075.624.4

This table shows a hypothetical case where this compound is sensitive to both heat and light.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound.

1. Materials:

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C.

  • Oxidation: Dissolve this compound in a solution containing 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Store a solid sample of this compound and a solution at 60°C.

  • Photodegradation: Expose a solution of this compound to a photostability chamber.

3. Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base samples.

  • Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating this compound from its degradation products.[6]

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for accurately quantifying this compound and separating its degradation products.

1. Initial Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (or methanol) and a buffer (e.g., 20 mM phosphate buffer at pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation peaks are resolved from the main this compound peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome start This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (60°C) start->thermal photo Photochemical (UV/Vis Light) start->photo sampling Time-Point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc pathways Identify Degradation Pathways hplc->pathways method Validate Analytical Method hplc->method

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic start This compound Instability Observed q1 Is degradation pH-dependent? start->q1 a1_yes Optimize solution pH. Consider using a different buffer system. q1->a1_yes Yes q2 Is degradation temperature-dependent? q1->q2 No a2_yes Store solution at lower temperatures (e.g., 2-8°C). q2->a2_yes Yes q3 Is degradation light-dependent? q2->q3 No a3_yes Protect solution from light using amber vials or by working under low-light conditions. q3->a3_yes Yes a3_no Investigate for potential oxidation. Consider using de-gassed solvents or adding antioxidants. q3->a3_no No

Caption: Decision tree for troubleshooting this compound instability.

References

Improving the resolution of Phaeantharine in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic resolution of Phaeantharine using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when analyzing this compound and similar alkaloids by RP-HPLC?

A1: The most prevalent issue is poor peak shape, specifically peak tailing.[1] this compound is a basic compound, and these molecules can interact with residual acidic silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][2] This secondary interaction leads to asymmetrical peaks, which can compromise resolution and the accuracy of quantification.[3]

Q2: Why is mobile phase pH so critical for the analysis of this compound?

A2: Mobile phase pH is a crucial factor because it controls the ionization state of this compound.[4][5] As a basic compound, this compound will become protonated (ionized) at acidic pH values.[6] In its ionized form, it is more polar and will have less retention on a non-polar C18 column.[5] By carefully controlling the pH, you can manipulate the retention time and selectivity of the separation, and significantly improve peak shape by suppressing unwanted silanol interactions.[1][7] It is often recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form is present.[6][8]

Q3: What type of HPLC column is recommended for this compound analysis?

A3: A modern, high-purity, end-capped C18 column is the recommended starting point.[2][9] "End-capping" is a process that deactivates most of the residual silanol groups that cause peak tailing with basic compounds.[2] For particularly challenging separations, columns with alternative stationary phases like polar-embedded or phenyl-hexyl phases can offer different selectivity.[3][10]

Q4: Should I use acetonitrile (B52724) or methanol (B129727) as the organic solvent in my mobile phase?

A4: Both acetonitrile and methanol can be used, and the choice can significantly affect selectivity.[11] Acetonitrile generally has a lower viscosity, which results in lower backpressure, and offers different selectivity due to its ability to participate in dipole-dipole interactions.[10][12] Methanol is a protic solvent that can engage in hydrogen bonding differently.[10] If you are struggling with co-elution, switching from one solvent to the other is a powerful tool to change the separation selectivity.[11]

Troubleshooting Guide

Peak Shape Problems

Q: My this compound peak is exhibiting significant tailing. What are the primary causes and how can I fix it?

A: Peak tailing for a basic compound like this compound is typically caused by secondary interactions with the stationary phase or other system issues. Here are the common causes and their solutions:

  • Cause 1: Silanol Interactions: Active, un-capped silanol groups on the silica (B1680970) packing material are interacting with the basic this compound molecule.[1]

    • Solution A - Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the protonated basic analyte.[1][3]

    • Solution B - Use a Mobile Phase Additive: Add a competing base, such as 0.1% triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from the this compound.[13]

    • Solution C - Use a Modern Column: Ensure you are using a high-quality, end-capped C18 column or consider a column specifically designed for basic compounds, such as one with a polar-embedded phase.[2][3]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[14][15]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[14]

  • Cause 3: Column Contamination or Void: The column inlet frit may be blocked, or a void may have formed at the head of the column.[16]

    • Solution: First, try flushing the column with a strong solvent.[3] If that fails, try reversing the column (only if permitted by the manufacturer) and flushing it to dislodge particulates from the inlet frit. If a void is present, the column will likely need to be replaced.[16] Using a guard column can help protect the analytical column from contamination.[17]

Resolution & Selectivity Problems

Q: this compound is co-eluting or has poor resolution with another peak. How can I improve the separation?

A: Improving resolution requires changing the selectivity (peak spacing) or efficiency (peak width) of your method.

  • Solution 1: Optimize Mobile Phase Strength: In reverse-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of all non-polar compounds, which may improve resolution.[11] A good starting point is to develop a gradient elution method to separate peaks with different hydrophobicities.[15][18]

  • Solution 2: Change Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter the elution order by changing solvent-analyte interactions, which can resolve co-eluting peaks.[11]

  • Solution 3: Adjust Mobile Phase pH: Changing the pH can dramatically alter the retention time of ionizable compounds like this compound without significantly affecting neutral impurities.[5] This is a very effective way to manipulate selectivity.[4]

  • Solution 4: Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity (lowering backpressure) and sometimes improve peak shape and efficiency. However, it can also change selectivity, so it is a useful parameter to screen.[19]

Retention Time Variability

Q: The retention time for this compound is unstable and shifts between injections. What could be causing this?

A: Unstable retention times are often due to a lack of equilibrium or inconsistencies in the mobile phase.

  • Cause 1: Insufficient Column Equilibration: The column is not fully equilibrated with the mobile phase conditions before injection. This is especially common when changing mobile phases or after a gradient run.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection.[17][20]

  • Cause 2: Inconsistent Mobile Phase Preparation: Small variations in the percentage of organic solvent or pH of the buffer can lead to significant shifts in retention.[17]

    • Solution: Use precise volumetric glassware and a calibrated pH meter for mobile phase preparation. It is often better to mix large batches of mobile phase than to prepare it fresh for each run.[19] Ensure solvents are properly degassed.[8]

  • Cause 3: Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times if a column oven is not used.[20]

    • Solution: Use a thermostatically controlled column compartment to maintain a constant temperature.[20]

Data Summary Tables

Table 1: Recommended Starting Conditions for this compound RP-HPLC Method Development

ParameterRecommended Starting ConditionRationale
Column C18, End-capped, 2.6-5 µm particle size, 100-150 mm length, 4.6 mm IDProvides good retention for non-polar compounds and minimizes silanol interactions.[21]
Mobile Phase A 10-25 mM Phosphate or Acetate BufferProvides pH control to ensure consistent ionization.[22]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase.[12]
pH Screen a range from pH 2.5 to 7.5This compound is basic; its retention is highly sensitive to pH.[4][5]
Gradient 10-90% B over 20 minutesA good starting point to elute compounds with a wide range of polarities.[18]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for analytical columns.[23]
Temperature 30 °CProvides stable operating conditions and can improve peak shape.[13]
Detection UV, screen 230-285 nmBased on typical alkaloid UV absorbance.
Injection Volume 5-20 µLA smaller volume can minimize peak distortion from solvent effects.[14]

Table 2: Troubleshooting Parameter Adjustments for Improving Resolution

IssueParameter to AdjustDirection of ChangeExpected Effect on this compound Peak
Peak Tailing Mobile Phase pHDecrease pH (e.g., to 3.0)Sharper, more symmetrical peak. Reduced retention.[16]
Mobile Phase AdditiveAdd 0.1% Triethylamine (TEA)Sharper, more symmetrical peak.[13]
Poor Resolution % Organic SolventDecrease %Increased retention time, potentially increasing separation from other peaks.[11]
Organic Solvent TypeSwitch ACN to MeOH (or vice versa)Change in selectivity and elution order.[10]
Mobile Phase pHIncrease or DecreaseChange in selectivity based on ionization of analytes.[5]
High Backpressure Flow RateDecreaseLower pressure. May increase run time.[14]
TemperatureIncreaseLower mobile phase viscosity, reducing pressure.[19]

Experimental Protocols & Visualizations

Protocol: Systematic Method Development for this compound

This protocol outlines a systematic approach to developing a robust RP-HPLC method for this compound.

  • Column and Solvent Selection:

    • Install a C18 end-capped column (e.g., 150 x 4.6 mm, 5 µm).

    • Prepare Mobile Phase A: 20 mM potassium phosphate, adjusted to pH 3.0 with phosphoric acid.

    • Prepare Mobile Phase B: Acetonitrile.

    • Prepare a standard solution of this compound at approximately 0.1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Initial Gradient Run:

    • Set the column temperature to 30°C and the flow rate to 1.0 mL/min.

    • Run a broad scouting gradient from 5% to 95% Acetonitrile over 20-30 minutes.

    • This run will determine the approximate organic solvent concentration required to elute this compound.

  • Optimization of Mobile Phase Strength and Gradient:

    • Based on the scouting run, design a shallower gradient around the elution percentage of this compound. For example, if it eluted at 40% Acetonitrile, try a gradient of 30-50% Acetonitrile over 15 minutes.

    • Adjust the gradient slope to achieve the best resolution between this compound and any impurities. A shallower gradient increases resolution but also increases run time.[18]

  • pH Screening for Selectivity:

    • Prepare new Mobile Phase A buffers at different pH values (e.g., pH 2.5, 4.5, 7.0).

    • Repeat the optimized gradient run at each pH.

    • Observe the changes in peak shape, retention time, and selectivity. Choose the pH that provides the best peak shape and resolution.[4]

  • Final Refinements:

    • If peak tailing persists at the optimal pH, consider adding 0.1% TEA to the mobile phase.

    • Fine-tune the column temperature (e.g., test at 25°C, 35°C, and 45°C) to see if it improves resolution or peak shape.

    • Once the final method is established, perform system suitability tests (e.g., multiple injections of the standard) to ensure reproducibility, acceptable peak tailing (Tf < 1.5), and resolution (Rs > 2.0).

G start Poor Resolution or Asymmetric Peak Shape check_tailing Is the peak tailing? (Tf > 1.2) start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No tailing_causes Likely Causes: 1. Silanol Interaction (Basic Compound) 2. Column Overload 3. Column Contamination/Void check_tailing->tailing_causes Yes broad_peaks Peaks are broad but symmetric check_fronting->broad_peaks No fronting_causes Likely Causes: 1. Sample Overload (Concentration) 2. Sample solvent incompatible with mobile phase check_fronting->fronting_causes Yes broad_solutions Solutions: - Decrease gradient steepness - Use a longer column or smaller particle size column for higher efficiency - Check for extra-column dead volume broad_peaks->broad_solutions tailing_solutions Solutions: - Lower mobile phase pH (e.g., 2.5-3.5) - Add competing base (e.g., 0.1% TEA) - Use end-capped/specialty column - Reduce sample concentration - Flush or replace column tailing_causes->tailing_solutions fronting_solutions Solutions: - Dilute sample - Dissolve sample in mobile phase or a weaker solvent fronting_causes->fronting_solutions

Caption: Troubleshooting workflow for common HPLC peak shape issues.

G cluster_mobile_phase Mobile Phase cluster_this compound This compound State (Basic Amine) cluster_result Result in RP-HPLC high_ph High pH (e.g., 7.0) (Low H+ concentration) neutral_form Neutral Form (R₃N) - Less Polar - More Hydrophobic high_ph->neutral_form Favors low_ph Low pH (e.g., 3.0) (High H+ concentration) ionized_form Ionized Form (R₃NH⁺) - More Polar - Less Hydrophobic low_ph->ionized_form Favors long_retention Increased Retention on C18 Column neutral_form->long_retention Leads to short_retention Decreased Retention on C18 Column ionized_form->short_retention Leads to

References

Technical Support Center: Overcoming Challenges in the Large-Scale Synthesis of Phaeantharine and Related Bisbenzylisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed protocols for the large-scale synthesis of Phaeantharine are scarce. This technical support center provides guidance based on established principles for the synthesis of complex bisbenzylisoquinoline alkaloids (bisBIAs), using this compound as a representative example. The troubleshooting strategies and experimental protocols are generalized and should be adapted to specific synthetic routes and empirical observations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound and other bisbenzylisoquinoline alkaloids?

A1: The primary challenges include:

  • Stereochemical Control: Establishing and maintaining the correct stereochemistry at multiple chiral centers is a significant hurdle.

  • Low Yields: Complex multi-step syntheses often suffer from low overall yields, making large-scale production economically challenging.[1]

  • Purification: The structural similarity of intermediates, byproducts, and the final product complicates purification, often requiring multi-step chromatographic methods.[2]

  • Reagent Cost and Availability: The cost and availability of starting materials and specialized reagents can be prohibitive for large-scale synthesis.

  • Scalability of Reactions: Reactions that work well on a lab scale may not be directly translatable to a larger scale due to issues with mixing, heat transfer, and reaction kinetics.

Q2: What synthetic strategies are commonly employed for bisbenzylisoquinoline alkaloids?

A2: Common strategies often involve a convergent approach, where two benzylisoquinoline monomers are synthesized separately and then coupled. Key reactions include the Pictet-Spengler reaction to form the isoquinoline (B145761) core, followed by coupling reactions like the Ullmann condensation or oxidative dimerization to form the bisbenzylisoquinoline scaffold.[3][4][5] Chemoenzymatic strategies are also being explored to improve stereoselectivity and yield.[3][4][5]

Q3: Which analytical techniques are crucial for monitoring the synthesis of this compound?

A3: A suite of analytical techniques is essential for process monitoring and quality control:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.[1]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, yield, and purity.[2][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of intermediates, byproducts, and the final product.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the desired product and intermediates.

Troubleshooting Guide

Problem Potential Causes Solutions
Low or No Product Yield in Coupling Step 1. Ineffective catalyst or reagent. 2. Sub-optimal reaction temperature or time. 3. Presence of impurities in starting materials.[1] 4. Degradation of product under reaction conditions.1. Screen different catalysts and reagents; ensure anhydrous conditions if required. 2. Optimize temperature and reaction time through small-scale trials. 3. Purify starting materials before the coupling reaction. 4. Monitor the reaction for product degradation and consider milder reaction conditions.
Formation of Multiple Byproducts 1. Lack of regioselectivity in the coupling reaction. 2. Side reactions due to incorrect stoichiometry or temperature. 3. Impurities in starting materials leading to side reactions.[1]1. Employ protecting groups to block reactive sites. 2. Carefully control the addition of reagents and maintain a stable reaction temperature. 3. Ensure the purity of all reactants and solvents.
Difficulties in Product Purification 1. Co-elution of the product with structurally similar impurities. 2. Poor solubility of the product in common solvents. 3. Formation of emulsions during acid-base extraction.[6]1. Explore different chromatographic techniques (e.g., reversed-phase, ion-exchange) or different solvent systems. 2. Perform a solvent screen to find a suitable recrystallization or chromatographic solvent. 3. For emulsions, try adding brine, changing the pH, or filtering through Celite.
Inconsistent Stereochemistry 1. Poor stereocontrol in key bond-forming reactions. 2. Epimerization of stereocenters under non-optimal pH or temperature conditions.1. Utilize stereoselective catalysts or chiral auxiliaries. 2. Investigate the stability of stereocenters under various conditions and adjust the protocol accordingly.

Illustrative Quantitative Data

The following tables contain hypothetical data for illustrative purposes, demonstrating how to present quantitative results for optimizing a key coupling reaction in a bisbenzylisoquinoline alkaloid synthesis.

Table 1: Optimization of Catalyst Loading in the Ullmann Coupling Reaction

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)
15246558
210248578
315248881
420248980

Table 2: Effect of Temperature on Product Yield and Purity

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity by HPLC (%)
180186592
2100188190
3120187585
4140187078

Experimental Protocols

Generalized Protocol for the Synthesis of a Bisbenzylisoquinoline Alkaloid Monomer via Pictet-Spengler Reaction
  • Reactant Preparation: Dissolve the starting phenethylamine (B48288) derivative (1.0 eq) in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Aldehyde Addition: Add the corresponding benzaldehyde (B42025) derivative (1.1 eq) to the solution.

  • Acid Catalysis: Introduce an acid catalyst, such as trifluoroacetic acid (TFA) (0.2 eq), to the reaction mixture.[1]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

Generalized Protocol for Purification of Bisbenzylisoquinoline Alkaloids by Acid-Base Extraction
  • Dissolution: Dissolve the crude alkaloid mixture in a water-immiscible organic solvent (e.g., chloroform).

  • Acidic Extraction: Extract the organic solution with an aqueous acid solution (e.g., 5% HCl). The basic alkaloids will move to the aqueous phase as their hydrochloride salts.

  • Phase Separation: Separate the aqueous layer containing the protonated alkaloids.

  • Basification: Basify the aqueous layer to a pH > 10 with a suitable base (e.g., NaOH or NH4OH) to precipitate the free base alkaloids.

  • Back-Extraction: Extract the basified aqueous solution with a fresh portion of the organic solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified alkaloids.

Visualizations

hypothetical_synthesis_pathway cluster_monomerA Monomer A Synthesis cluster_monomerB Monomer B Synthesis cluster_coupling Coupling and Final Product Phenethylamine_A Phenethylamine Derivative A Monomer_A Benzylisoquinoline Monomer A Phenethylamine_A->Monomer_A Pictet-Spengler Benzaldehyde_A Benzaldehyde Derivative A Benzaldehyde_A->Monomer_A Coupling Ullmann Coupling Monomer_A->Coupling Phenethylamine_B Phenethylamine Derivative B Monomer_B Benzylisoquinoline Monomer B Phenethylamine_B->Monomer_B Pictet-Spengler Benzaldehyde_B Benzaldehyde Derivative B Benzaldehyde_B->Monomer_B Monomer_B->Coupling This compound This compound Coupling->this compound

Caption: Hypothetical convergent synthesis pathway for this compound.

experimental_workflow start Start: Crude Reaction Mixture extraction Acid-Base Extraction start->extraction chromatography Column Chromatography extraction->chromatography Crude Alkaloid Fraction crystallization Crystallization chromatography->crystallization Partially Purified Product analysis Purity & Structural Analysis (HPLC, LC-MS, NMR) crystallization->analysis Crystalline Solid final_product Final Product (>98% Purity) analysis->final_product QC Pass

Caption: General purification and analysis workflow for this compound.

References

Technical Support Center: Strategies to Enhance the Solubility of Phaeantharine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges with Phaeantharine in in vitro experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) offer practical solutions and detailed methodologies to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a bisbenzylisoquinoline alkaloid, a class of natural products known for their diverse pharmacological activities. Like many complex natural products, this compound is characterized by a large, rigid molecular structure that often leads to poor aqueous solubility. For in vitro assays, which are typically conducted in aqueous-based media, low solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental outcomes.

Q2: I don't have specific solubility data for this compound. Where should I start?

Q3: What is the recommended procedure for preparing a this compound stock solution?

A3: The standard and recommended procedure is to prepare a high-concentration stock solution in 100% DMSO. Here is a general protocol:

  • Weigh the desired amount of this compound powder.

  • Add a minimal amount of high-purity DMSO (cell culture grade).

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (DMSO) is significantly lowered in the aqueous medium, causing the poorly soluble compound to come out of solution. Here are several strategies to address this:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay that keeps this compound soluble. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the tolerance of your specific cell line.

  • Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can sometimes improve solubility.

  • Employ a stepwise dilution: Instead of a single large dilution, try a serial dilution approach.

  • Incorporate solubilizing excipients: Consider the use of co-solvents, surfactants, or cyclodextrins in your final assay medium.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
This compound powder does not dissolve in the initial solvent. The chosen solvent has low solubilizing power for this compound.1. Switch to a stronger organic solvent like DMSO or DMF. 2. Gently warm the solution (be cautious of compound degradation). 3. Use sonication to aid dissolution.
Stock solution appears cloudy or contains visible particles. The compound has not fully dissolved or has precipitated out of the stock solution.1. Increase the volume of the solvent to lower the concentration. 2. Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles.
Precipitation occurs immediately upon dilution in aqueous buffer. The aqueous buffer has a low tolerance for the organic solvent, or the compound's solubility limit is exceeded.1. Decrease the final concentration of this compound in the assay. 2. Increase the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO), ensuring it is within the tolerance level of the cells. 3. Explore the use of solubilizing agents like cyclodextrins.
Inconsistent results between experiments. Variability in stock solution preparation or handling. Precipitation during the experiment.1. Prepare a large, single batch of stock solution and aliquot it for all related experiments to ensure consistency. 2. Visually inspect for precipitation in the final assay medium under a microscope. 3. Prepare fresh dilutions for each experiment.

Quantitative Data: Solubility of Structurally Similar Alkaloids

Since direct quantitative solubility data for this compound is limited, the following table summarizes the solubility of structurally analogous bisbenzylisoquinoline alkaloids to provide a practical reference.

Compound Solvent Solubility Reference
Cepharanthine DMSO~35 mg/mL[5]
Ethanol~20 mg/mL[5]
DMF:PBS (1:3)~0.25 mg/mL[6]
WaterInsoluble[1]
Tetrandrine DMSO2 mg/mL to 12 mg/mL[3][4][7]
Ethanol3 mg/mL[7]
WaterInsoluble[7]
Berbamine HCl DMSO≥68 mg/mL[8]
Water≥10.68 mg/mL[8]
Ethanol≥4.57 mg/mL[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Accurately weigh 10 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of DMSO to achieve a 10 mg/mL stock solution.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into 20 µL volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw one aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in the pre-warmed complete cell culture medium to achieve the desired final concentrations.

  • Example for a final concentration of 10 µg/mL with a final DMSO concentration of 0.1%:

    • Add 1 µL of the 10 mg/mL stock solution to 999 µL of the pre-warmed medium.

    • Mix gently by pipetting up and down.

  • Use the working solutions immediately to treat the cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve sonicate Vortex/Sonicate dissolve->sonicate aliquot Aliquot & Store at -20°C sonicate->aliquot thaw Thaw Stock Aliquot dilute Dilute in Pre-warmed Aqueous Medium thaw->dilute treat Treat Cells dilute->treat precipitate Precipitation Observed? dilute->precipitate adjust_dmso Adjust Final DMSO % precipitate->adjust_dmso Yes use_excipient Use Solubilizing Excipient precipitate->use_excipient Yes

Caption: Workflow for preparing and troubleshooting this compound solutions for in vitro assays.

signaling_pathway_logic cluster_solubility Solubility Enhancement Strategy cluster_strategies Solubilization Strategies start Poorly Soluble this compound stock Prepare High-Concentration Stock in DMSO start->stock working Dilute to Working Concentration in Aqueous Medium stock->working check Check for Precipitation working->check success Proceed with Assay check->success No fail Implement Strategy check->fail Yes cosolvent Co-solvents (e.g., Ethanol) fail->cosolvent surfactant Surfactants (e.g., Tween 20) fail->surfactant cyclodextrin Cyclodextrins (e.g., HP-β-CD) fail->cyclodextrin

Caption: Decision-making process for enhancing this compound solubility.

References

Refinement of Phaeantharine purification to remove isomeric impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Phaeantharine, with a specific focus on the removal of isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities encountered during this compound purification?

A1: this compound is a bisbenzylisoquinoline alkaloid, and its most common isomeric impurity is Isotetrandrine. Other related diastereomers and enantiomers may also be present depending on the natural source and extraction method. The structural similarity between these isomers presents a significant challenge in purification.[1]

Q2: What is the general strategy for purifying this compound from crude plant extracts?

A2: The purification process typically begins with an acid-base extraction of the plant material (Phaeanthus ebracteolatus) to isolate the crude alkaloid fraction.[2] This is followed by column chromatography to separate the major alkaloids.[2] For the removal of persistent isomeric impurities, high-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, is often employed.[3][4]

Q3: How can I confirm the identity and purity of the isolated this compound?

A3: A combination of analytical techniques is recommended. High-performance liquid chromatography (HPLC) with a suitable column and mobile phase can be used to assess purity by detecting and quantifying impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can help distinguish between isomers based on subtle differences in their chemical shifts and coupling constants.[6][7] Mass spectrometry (MS) can confirm the molecular weight of the purified compound.

Q4: What are the key stability concerns for this compound during purification and storage?

A4: Like many alkaloids, this compound may be susceptible to degradation under harsh pH and temperature conditions.[8][9] It is advisable to avoid strong acids and bases and elevated temperatures during the purification process. Forced degradation studies can help identify the conditions under which this compound is unstable and the potential degradation products that may form.[10][11] For long-term storage, a cool, dark, and dry environment is recommended.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of this compound from its isomers.

  • Possible Cause: The solvent system lacks the selectivity to resolve structurally similar isomers.

  • Solution:

    • Optimize the Solvent System: Experiment with different solvent systems. A common mobile phase for alkaloid separation is a mixture of chloroform (B151607) and methanol (B129727).[2] Try varying the ratio of these solvents to fine-tune the polarity.

    • Add a Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), into the mobile phase can improve the peak shape and resolution of basic compounds like alkaloids by minimizing interactions with the silica (B1680970) gel.

    • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica gel.

Problem: this compound is not eluting from the column (irreversible adsorption).

  • Possible Cause: Strong interaction between the basic alkaloid and the acidic silica gel stationary phase.

  • Solution:

    • Use a Basic Modifier: As mentioned above, adding a small percentage of triethylamine or ammonia to the eluent can help to displace the basic compound from the acidic sites on the silica gel.

    • Switch to a Less Acidic Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.

High-Performance Liquid Chromatography (HPLC)

Problem: Co-elution of this compound and its isomeric impurities.

  • Possible Cause: The HPLC method is not optimized for the separation of these specific isomers.

  • Solution:

    • Employ a Chiral Stationary Phase (CSP): For separating enantiomers and diastereomers, a chiral column is often necessary.[3][4] Polysaccharide-based CSPs are commonly used for the separation of alkaloids.

    • Optimize Mobile Phase Composition: Fine-tune the mobile phase composition. For reversed-phase HPLC, this may involve adjusting the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to aqueous buffer. For chiral separations, the choice of organic modifier and additives can significantly impact selectivity.

    • Adjust pH: The pH of the mobile phase can influence the ionization state of the alkaloids and their interaction with the stationary phase, thereby affecting retention and selectivity.

    • Temperature Control: Operating the column at a controlled temperature can improve the reproducibility and sometimes the resolution of the separation.

Problem: Low recovery of this compound after preparative HPLC.

  • Possible Cause: The compound may be degrading on the column or adsorbing irreversibly.

  • Solution:

    • Assess Stability: Ensure the chosen mobile phase conditions (pH, solvent) do not cause degradation of this compound. A preliminary stability study under the HPLC conditions can be beneficial.

    • Passivate the System: If using a new column or if the system has been idle, passivating it by injecting a standard solution of this compound a few times may help to saturate any active sites and improve recovery.

    • Optimize Collection: Ensure that the fraction collection parameters are set correctly to capture the entire peak corresponding to this compound.

Quantitative Data Summary

Table 1: Illustrative HPLC Purity Analysis of this compound Samples

Sample IDPurification StageThis compound Purity (%)Isomeric Impurity (%)Other Impurities (%)
PHA-001Crude Alkaloid Extract65.225.89.0
PHA-002After Column Chromatography92.56.31.2
PHA-003After Preparative HPLC99.8<0.10.1

Table 2: Illustrative Stability of this compound under Forced Degradation Conditions

Stress ConditionDurationTemperature (°C)This compound Remaining (%)Major Degradant Formed
0.1 M HCl24 hours6085.3Hydrolysis Product
0.1 M NaOH24 hours6078.9Epimerization Product
3% H₂O₂24 hours2592.1Oxidation Product
Dry Heat48 hours8098.5Minimal Degradation
Photostability (ICH Q1B)7 days2599.2Minimal Degradation

Experimental Protocols

Protocol 1: Extraction and Column Chromatography Purification of this compound
  • Extraction:

    • Macerate the dried and powdered plant material of Phaeanthus ebracteolatus with methanol for 24-48 hours.

    • Filter and concentrate the methanolic extract under reduced pressure.

    • Perform an acid-base extraction: Dissolve the crude extract in 5% hydrochloric acid, filter, and then basify the aqueous solution with ammonium (B1175870) hydroxide (B78521) to pH 9-10.

    • Extract the basic solution with dichloromethane (B109758) or chloroform to obtain the crude alkaloid fraction.[2]

  • Column Chromatography:

    • Prepare a silica gel column (60-120 mesh) in a suitable solvent such as chloroform.

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of chloroform:methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.[2]

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to yield partially purified this compound.

Protocol 2: Preparative HPLC for Isomer Removal
  • Method Development:

    • Develop an analytical HPLC method to achieve baseline separation of this compound and its isomeric impurities. A chiral stationary phase is recommended.

    • An illustrative mobile phase could be a mixture of a buffered aqueous solution (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

  • Preparative Separation:

    • Scale up the analytical method to a preparative HPLC system with a larger column of the same stationary phase.[12]

    • Dissolve the partially purified this compound from column chromatography in the mobile phase.

    • Inject the sample onto the preparative column and collect the fractions corresponding to the this compound peak.[13][14]

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain highly purified this compound.

    • Confirm the purity of the final product using analytical HPLC.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Initial Purification cluster_purification Fine Purification cluster_analysis Analysis Plant Material Plant Material Crude Methanol Extract Crude Methanol Extract Plant Material->Crude Methanol Extract Methanol Extraction Acid-Base Extraction Acid-Base Extraction Crude Methanol Extract->Acid-Base Extraction Crude Alkaloid Fraction Crude Alkaloid Fraction Acid-Base Extraction->Crude Alkaloid Fraction Column Chromatography Column Chromatography Crude Alkaloid Fraction->Column Chromatography Partially Purified this compound Partially Purified this compound Column Chromatography->Partially Purified this compound Preparative HPLC Preparative HPLC Partially Purified this compound->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Purity Analysis (HPLC) Purity Analysis (HPLC) Pure this compound->Purity Analysis (HPLC) Structure Confirmation (NMR, MS) Structure Confirmation (NMR, MS) Pure this compound->Structure Confirmation (NMR, MS)

Caption: Overall workflow for the extraction and purification of this compound.

Troubleshooting_Logic Poor Isomer Separation Poor Isomer Separation Optimize Solvent System Optimize Solvent System Poor Isomer Separation->Optimize Solvent System Column Chromatography Add Basic Modifier Add Basic Modifier Poor Isomer Separation->Add Basic Modifier Column Chromatography Change Stationary Phase Change Stationary Phase Poor Isomer Separation->Change Stationary Phase Column Chromatography Use Chiral Column Use Chiral Column Poor Isomer Separation->Use Chiral Column HPLC

Caption: Troubleshooting logic for poor isomeric separation.

References

Technical Support Center: Optimizing Cell Viability Assays for High-Throughput Screening of Phaeantharine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing cell viability assays for the high-throughput screening (HTS) of Phaeantharine analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during HTS experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: High Variability and Poor Reproducibility Between Replicate Wells

  • Question: My results show significant variability between replicate wells and are not reproducible between experiments. What are the common causes and how can I fix this?

  • Answer: High variability is a frequent challenge in HTS. Several factors can contribute to this issue:

    • Edge Effects: Wells on the periphery of the microplate are prone to evaporation and temperature fluctuations, leading to inconsistent results.[1] To mitigate this, it is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from experimental data analysis.[1]

    • Inconsistent Cell Seeding: Uneven cell distribution during plating is a major source of variability. Ensure your cells are in a single-cell suspension and mix the cell suspension between plating each set of wells. Allowing plates to sit at room temperature for 15-20 minutes before incubation can also promote more even cell settling.[2]

    • Pipetting Errors: Inaccurate or inconsistent liquid handling can introduce significant errors. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. For automated liquid handlers, ensure they are properly calibrated and maintained.

    • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent passage number throughout your screening campaign. Over-confluent or high-passage-number cells can exhibit altered metabolic activity and drug sensitivity.[1]

Issue 2: Low Signal or Low Absorbance Readings

  • Question: My absorbance or luminescence readings are too low, making it difficult to distinguish between treated and untreated cells. What should I investigate?

  • Answer: Low signal intensity can mask the true effect of your compounds. Consider the following troubleshooting steps:

    • Low Cell Density: The number of viable cells may be insufficient to generate a strong signal. It is crucial to determine the optimal cell seeding density for your specific cell line and assay duration through a cell titration experiment.[1][3] A typical starting range for a 96-well plate is 1,000 to 100,000 cells per well.[1]

    • Insufficient Incubation Time: The incubation period with the assay reagent (e.g., MTT, MTS, CellTiter-Glo) may be too short. Optimize the incubation time to allow for sufficient signal generation without introducing cytotoxicity from the reagent itself.[1][4]

    • Reagent Issues: Ensure that your assay reagents are prepared fresh and have been stored correctly, avoiding multiple freeze-thaw cycles.[1] For ATP-based assays like CellTiter-Glo, equilibrate the reagent to room temperature before use to ensure optimal enzyme activity.[5][6]

Issue 3: High Background Signal

  • Question: I am observing a high background signal in my control wells (media only or vehicle control), which is compromising my assay window. What are the likely causes?

  • Answer: High background can obscure the signal from your cells and is often caused by:

    • Media Components: Phenol (B47542) red in culture media can interfere with absorbance readings in colorimetric assays like MTT and MTS.[7] Consider using a phenol red-free medium during the assay incubation step.[7] Serum components can also sometimes interfere with tetrazolium reduction.[1]

    • Compound Interference: The this compound analogs themselves may react with the assay reagent.[7] To test for this, include control wells with the compound in cell-free media.[7] If interference is observed, consider using an orthogonal assay with a different detection method.

    • Microbial Contamination: Bacterial or yeast contamination can metabolize the assay reagents, leading to a false-positive signal.[1] Visually inspect your plates for any signs of contamination.

Frequently Asked Questions (FAQs)

  • Q1: Which cell viability assay is best for screening this compound analogs?

    • A1: The choice of assay depends on your specific experimental needs and the mechanism of action of your compounds.

      • MTT/MTS Assays: These colorimetric assays measure metabolic activity and are cost-effective. However, they can be susceptible to interference from colored compounds and require a solubilization step (for MTT).[8]

      • CellTiter-Glo® (ATP-Based) Assay: This luminescent assay measures ATP levels, which is a robust indicator of cell viability.[9] It is generally more sensitive than colorimetric assays and has a simpler "add-mix-measure" protocol, making it well-suited for HTS.[9] Given that this compound can induce apoptosis, which involves a rapid depletion of ATP, this assay could be particularly informative.

  • Q2: How can I minimize the "edge effect" in my 384-well plates?

    • A2: The edge effect is a common issue in HTS.[5] To minimize it, you can:

      • Fill the outer wells with sterile water or media to create a humidity barrier.[5]

      • Use plates with low-evaporation lids.

      • Allow plates to equilibrate to room temperature for about an hour before placing them in the incubator to ensure uniform cell distribution.[5]

  • Q3: What is the mechanism of action of this compound, and how might it affect my cell viability assay?

    • A3: Phaeanthine, a compound related to this compound, has been shown to induce apoptosis through a mitochondria-mediated pathway.[10] It can also cause cell cycle arrest.[10] Understanding this is crucial for assay selection and data interpretation. For instance, if your analogs induce apoptosis, you would expect a decrease in ATP levels (measured by CellTiter-Glo®) and a reduction in metabolic activity (measured by MTT/MTS).

Data Presentation

Table 1: Troubleshooting Common HTS Cell Viability Assay Issues

IssuePotential CauseRecommended Solution
High Variability Edge effectsFill outer wells with sterile media/PBS and exclude from analysis.[1]
Inconsistent cell seedingEnsure a single-cell suspension; allow plates to equilibrate at room temperature before incubation.[2]
Pipetting errorsCalibrate pipettes regularly; use reverse pipetting for viscous liquids.
Low Signal Low cell densityOptimize cell seeding density through a titration experiment.[1][3]
Insufficient reagent incubationOptimize incubation time for your specific cell line and assay.[1][4]
Degraded reagentsPrepare reagents fresh; store properly and avoid freeze-thaw cycles.[1]
High Background Media interference (Phenol Red)Use phenol red-free media for the assay incubation step.[7]
Compound interferenceRun controls with compound in cell-free media.[7]
Microbial contaminationVisually inspect plates for contamination; practice sterile techniques.[1]

Table 2: Comparison of Common Cell Viability Assays for HTS

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of tetrazolium salt to formazan (B1609692) by metabolically active cells.[8]Inexpensive, widely used.[8]Requires a solubilization step; formazan can be toxic to cells.[8]
MTS Similar to MTT, but the formazan product is water-soluble.[8]Fewer steps than MTT, faster.[8]Can be more expensive than MTT.
CellTiter-Glo® Measures ATP levels, which correlate with the number of viable cells.[8][9]Very sensitive, rapid, "add-mix-measure" format suitable for HTS.[8][9]ATP levels can be affected by factors other than viability.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay (96-well format)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound analogs to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay (384-well format)

  • Cell Seeding: Dispense 25 µL of a single-cell suspension into each well of a 384-well white, clear-bottom plate at the optimal seeding density.[5] Incubate for 24 hours.[5]

  • Compound Addition: Add your this compound analogs at the desired concentrations.

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.[5][6] Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.[5]

  • Signal Measurement: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5] Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5] Measure luminescence using a plate reader.[11]

Visualizations

HTS_Workflow HTS Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis cell_prep Cell Culture & Suspension plate_seed Plate Seeding cell_prep->plate_seed compound_add Compound Addition plate_seed->compound_add compound_prep Compound Dilution compound_prep->compound_add incubation Incubation (24-72h) compound_add->incubation reagent_add Add Viability Reagent incubation->reagent_add signal_dev Signal Development reagent_add->signal_dev read_plate Read Plate signal_dev->read_plate data_norm Data Normalization read_plate->data_norm hit_id Hit Identification data_norm->hit_id

Caption: High-throughput screening workflow for cell viability assays.

Troubleshooting_Decision_Tree Troubleshooting Low Z'-Factor cluster_signal Signal Variability cluster_causes Potential Causes start Low Z'-Factor (<0.5) check_replicates High CV in Replicates? start->check_replicates check_controls Low Signal in Positive Control? check_replicates->check_controls No pipetting_error Pipetting Inaccuracy check_replicates->pipetting_error Yes cell_plating_issue Uneven Cell Plating check_replicates->cell_plating_issue Yes check_background High Signal in Negative Control? check_controls->check_background No reagent_issue Reagent Degradation/ Contamination check_controls->reagent_issue Yes incubation_issue Incorrect Incubation Time/Temp check_controls->incubation_issue Yes check_background->reagent_issue Yes compound_issue Compound Interference check_background->compound_issue Yes

Caption: Decision tree for troubleshooting a low Z'-factor in HTS assays.

Phaeantharine_Pathway This compound-Induced Apoptosis Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Mitochondrial Apoptosis This compound This compound Analogs Cyclins_CDKs Cyclins/CDKs This compound->Cyclins_CDKs Inhibits Mcl1 Mcl-1 This compound->Mcl1 Downregulates G2_M_Arrest G2/M Phase Arrest Cyclins_CDKs->G2_M_Arrest Leads to Bax Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Mcl1->Bax Inhibits Oligomerization Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway for this compound-induced apoptosis.[10]

References

Troubleshooting poor reproducibility in Phaeantharine bioactivity experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reproducibility issues in Phaeantharine bioactivity experiments.

Troubleshooting Guide

Poor reproducibility in this compound bioactivity experiments can arise from a variety of factors, from compound handling to assay execution. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Inconsistent or No Observed Bioactivity

Question: We are not observing the expected cytotoxic or apoptotic effects of this compound in our cancer cell line experiments. What are the potential reasons?

Answer: A lack of observable bioactivity can stem from issues with the compound itself, the experimental setup, or the biological system. Here is a logical workflow to troubleshoot this issue:

A No Bioactivity Observed B 1. Verify this compound Integrity & Solubility A->B C 2. Assess Cell Health & Culture Conditions A->C D 3. Review Experimental Protocol A->D E Compound Degradation or Impurity B->E Check purity, storage, & handling F Precipitation in Media B->F Observe for precipitation, adjust solvent/concentration G Cell Line Resistance or High Passage Number C->G Verify cell line, use low passage number H Suboptimal Assay Conditions D->H Optimize incubation time, cell density, reagent concentrations I Incorrect DMSO Concentration D->I Ensure final DMSO concentration is non-toxic J Successful Bioactivity E->J Source fresh compound F->J Optimize solubilization G->J Use appropriate cell line H->J Standardize protocol I->J Adjust DMSO concentration

Caption: Troubleshooting workflow for no observed this compound bioactivity.

Issue 2: High Variability Between Experimental Replicates

Question: We are observing significant variability in our results between replicate wells and across different experiments. How can we improve consistency?

Answer: High variability often points to inconsistencies in experimental technique or materials. The following areas should be carefully reviewed:

Potential Cause Recommended Action
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and a consistent pipetting technique. Avoid using the outer wells of microplates, which are prone to evaporation ("edge effect").
This compound Stock Solution Issues Prepare fresh stock solutions of this compound in anhydrous DMSO for each experiment to avoid degradation. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Compound Precipitation When diluting the DMSO stock in aqueous culture media, add the stock solution to the media slowly while vortexing to ensure rapid and even dispersion. Visually inspect for any precipitation.
Variable Incubation Times Use a precise timer for all incubation steps, especially for compound treatment and reagent addition (e.g., MTT, Annexin V).
Inconsistent Reagent Addition Use a multichannel pipette for adding reagents to minimize timing differences between wells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and final concentration of the solvent for in vitro assays with this compound?

A1: this compound is poorly soluble in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO). For most cell lines, the final concentration of DMSO in the cell culture medium should not exceed 0.5%, with 0.1% being a safer concentration for sensitive or primary cell lines to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration as the treated wells) in your experiments.

Q2: What is the known mechanism of action for this compound's anticancer activity?

A2: this compound has been shown to induce mitochondria-mediated apoptosis in cervical cancer cells (HeLa). This is primarily achieved through the downregulation of the Akt signaling pathway. Inhibition of Akt leads to a cascade of events that promote apoptosis.

Q3: Which specific proteins are known to be affected by this compound treatment in cancer cells?

A3: this compound treatment has been observed to modulate the expression of several key proteins involved in the apoptotic pathway.[1] It upregulates the expression of pro-apoptotic proteins such as Bax, Bid, p53, and caspases, while downregulating anti-apoptotic proteins like Akt, phosphorylated Akt (p-Akt), Mcl-1, and XIAP.[1]

Data Presentation

Table 1: Effect of this compound on Apoptosis-Related Protein Expression

ProteinFunctionObserved Effect of this compound Treatment
Pro-Apoptotic Proteins
BaxPromotes apoptosisUpregulation[1]
BidPromotes apoptosisUpregulation[1]
p53Tumor suppressor, induces apoptosisUpregulation[1]
CaspasesExecutioners of apoptosisUpregulation[1]
Anti-Apoptotic Proteins
AktPromotes cell survivalDownregulation[1]
p-AktActive form of AktDownregulation[1]
Mcl-1Inhibits apoptosisDownregulation[1]
XIAPInhibits caspasesDownregulation[1]

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Calculate the mass of this compound required to make a 10 mM solution.

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

2. MTT Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

  • Materials: this compound stock solution, 96-well plates, complete cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium.

    • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

3. Western Blot for Akt Signaling Pathway

This protocol is for analyzing the effect of this compound on the phosphorylation of Akt.

  • Materials: this compound, cell lysis buffer, primary antibodies (anti-p-Akt, anti-total Akt, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against p-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH) for normalization.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of this compound-induced apoptosis through the inhibition of the Akt signaling pathway.

cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Cellular Outcome This compound This compound Akt Akt (Survival Signal) This compound->Akt Inhibits Mcl1 Mcl-1 Akt->Mcl1 Activates XIAP XIAP Akt->XIAP Activates Bax_Bid Bax / Bid Mcl1->Bax_Bid Inhibits Caspases Caspases XIAP->Caspases Inhibits Mitochondrion Mitochondrion Bax_Bid->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

References

Enhancing the efficiency of the final cyclization step in Phaeantharine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phaeantharine Synthesis

Focus: Enhancing the Efficiency of the Final Macrocyclization Step

This guide is intended for researchers, chemists, and professionals in drug development who are engaged in the synthesis of this compound and related bisbenzylisoquinoline alkaloids (bisBIAs). The final intramolecular cyclization to form the macrocyclic core is often a critical, low-yielding step. This document provides targeted troubleshooting advice, answers to frequently asked questions, and detailed protocols to help improve the efficiency and reproducibility of this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction used for the final cyclization in this compound synthesis?

A1: The final step in constructing the macrocyclic core of this compound and related bisBIAs is typically an intramolecular biaryl ether bond formation. The most common method employed for this is the copper-catalyzed Ullmann condensation (or Ullmann-type reaction).[1][2][3] This reaction involves the coupling of a phenol (B47542) with an aryl halide on the same molecule to form the diaryl ether linkage that closes the macrocycle.

Q2: Why is the yield of my intramolecular cyclization consistently low?

A2: Low yields in macrocyclization are a well-known challenge in synthetic chemistry. The primary reason is the competition between the desired intramolecular reaction (cyclization) and intermolecular side reactions (dimerization, oligomerization, or polymerization). Several factors can favor these undesired pathways, including high concentrations, suboptimal reaction temperatures, and inappropriate choice of catalyst, ligand, or solvent.[4]

Q3: How does concentration critically affect the success of the macrocyclization?

A3: At high concentrations, the reactive ends of two different precursor molecules are statistically more likely to collide and react than the two reactive ends of a single molecule. This leads to the formation of linear dimers and higher-order polymers. To favor the desired intramolecular cyclization, "high-dilution" conditions are essential.[5] This is typically achieved by the very slow addition of the linear precursor solution to a large volume of heated solvent containing the catalyst, often using a syringe pump over several hours.[5]

Q4: What role does the ligand play in a copper-catalyzed Ullmann cyclization?

A4: Ligands are crucial for modern Ullmann-type reactions.[6] They stabilize the active Cu(I) catalytic species, increase its solubility, and facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination). The addition of ligands like 1,10-phenanthroline (B135089) can dramatically lower the required reaction temperature (by 50-100 °C) and improve yields compared to traditional protocols that used stoichiometric copper powder at very high temperatures.[7]

Q5: Can I use a palladium-based catalyst instead of copper for this cyclization?

A5: While palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) are powerful for forming C-O bonds, copper-catalyzed Ullmann reactions are more traditionally and commonly used for the synthesis of bisBIA natural products.[8][9] Palladium catalysis can be an alternative, but optimization may be required, and copper-based systems are often more cost-effective and have a large body of literature for this specific transformation.

Troubleshooting Guide: Intramolecular Ullmann Cyclization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: The copper source (often CuI) is oxidized or of poor quality. The active species is Cu(I).[6] 2. Intermolecular Polymerization: Reaction concentration is too high, favoring intermolecular reactions over intramolecular cyclization.[5] 3. Unsuitable Ligand/Base Combination: The chosen ligand or base is not optimal for your specific substrate.[6]1. Catalyst: Use a fresh, high-purity Cu(I) salt. Consider adding a small amount of copper-bronze or zinc as a reductant to maintain the Cu(I) state. 2. Concentration: Implement high-dilution conditions. Use a syringe pump to add the precursor solution over 4-12 hours to a large volume of refluxing solvent. Aim for a final concentration in the range of 0.001–0.005 M.[5] 3. Screening: Screen different ligands (e.g., 1,10-phenanthroline, L-proline, N,N'-dimethylethylenediamine) and bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃).[6] Cesium carbonate is often effective due to its high solubility and the "cesium effect."
Recovery of Starting Material 1. Reaction Temperature Too Low: Insufficient thermal energy to overcome the activation barrier. 2. Catalyst Deactivation: The catalyst degrades before the reaction completes.[6] 3. Poorly Reactive Halide: Aryl chlorides are less reactive than bromides, which are less reactive than iodides.1. Temperature: Incrementally increase the reaction temperature. High-boiling solvents like collidine, DMF, or dioxane are often used.[2] 2. Catalyst: Add a second portion of fresh catalyst and ligand midway through the reaction. 3. Substrate: If possible, synthesize the precursor with a more reactive aryl iodide instead of a bromide or chloride.
Formation of Dimer/Oligomers 1. Ineffective High-Dilution: The rate of precursor addition is too fast, or the solvent volume is too small. 2. Precursor Conformation: The linear precursor adopts a conformation that favors intermolecular reactions.1. Dilution: Decrease the addition rate or increase the solvent volume. Ensure efficient stirring to quickly disperse the added precursor. 2. Solvent Effects: Screen different solvents. A solvent that encourages a "pre-organized" conformation, where the reactive ends are brought closer together, can significantly improve cyclization efficiency.[5]
Product Decomposition 1. Reaction Temperature Too High: The product is thermally unstable under the reaction conditions. Traditional Ullmann reactions often required temperatures >200 °C.[2] 2. Prolonged Reaction Time: The product degrades upon extended exposure to the basic or catalytic conditions.1. Temperature/Catalyst: Use a modern ligand-accelerated system (e.g., CuI/1,10-phenanthroline) to enable the reaction to proceed at a lower temperature (e.g., 100-140 °C).[7] 2. Monitoring: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

Data Presentation: Optimizing Ullmann Cyclization

While specific data for this compound is proprietary or dispersed, the following table represents a typical optimization study for an intramolecular Ullmann cyclization of a bisbenzylisoquinoline precursor, illustrating the impact of different reaction parameters on yield.

Table 1: Optimization of a Model Intramolecular Ullmann Cyclization

EntryCopper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1CuI (20)NoneK₂CO₃ (2.0)Pyridine115< 5
2CuI (20)1,10-Phenanthroline (40)K₂CO₃ (2.0)Pyridine11525
3CuI (20)1,10-Phenanthroline (40)Cs₂CO₃ (2.0)Pyridine11542
4CuI (20)L-Proline (40)Cs₂CO₃ (2.0)DMSO11035
5Cu₂O (10)1,10-Phenanthroline (20)Cs₂CO₃ (2.0)Collidine14058
6CuI (20)1,10-Phenanthroline (40)Cs₂CO₃ (2.0)Collidine14065

Data is illustrative and based on trends reported for similar macrocyclizations.[6][10]

Experimental Protocols

Protocol 1: High-Dilution Intramolecular Ullmann Cyclization

This protocol provides a generalized starting point for the final cyclization step.

1. Reagent and Glassware Preparation:

  • All glassware (large three-neck round-bottom flask, condenser, syringe pump, Hamilton syringe) must be oven-dried and assembled hot under a stream of dry argon or nitrogen.

  • The solvent (e.g., anhydrous collidine or DMF) must be degassed by sparging with argon for at least 30 minutes.

  • The linear precursor (containing one phenolic -OH and one aryl iodide) must be thoroughly dried under high vacuum.

2. Reaction Setup:

  • To the main reaction flask, add anhydrous cesium carbonate (2.0 equiv.), Copper(I) Iodide (0.2 equiv.), and 1,10-phenanthroline (0.4 equiv.).

  • Add 80% of the total volume of degassed solvent (e.g., 400 mL for a 500 mL total volume).

  • In a separate flask, dissolve the linear precursor (1.0 equiv.) in the remaining 20% of the solvent (e.g., 100 mL). Load this solution into the syringe for the syringe pump.

3. Cyclization Reaction:

  • Heat the main reaction flask to the desired temperature (e.g., 140 °C for collidine) with vigorous stirring.

  • Once the temperature is stable, begin the slow addition of the precursor solution from the syringe pump over a period of 8-12 hours.

  • After the addition is complete, allow the reaction to stir at temperature for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot.

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the copper salts and base, washing with dichloromethane (B109758) (DCM) or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with aqueous ammonia (B1221849) (to remove residual copper) followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired macrocyclic product.

Visualizations

start Low Yield in Final Cyclization check_sm Starting Material (SM) Recovered? start->check_sm check_dimer Dimer/Oligomer Formed? check_decomp Decomposition/Tarry Mass? check_sm->check_dimer sol_temp Increase Temperature Use more reactive Aryl-Iodide check_sm->sol_temp Yes sol_cat Check Catalyst/Ligand Activity Add fresh catalyst portion check_sm->sol_cat Yes check_dimer->check_decomp sol_dilution Improve High-Dilution: - Slower addition rate - Larger solvent volume check_dimer->sol_dilution Yes sol_solvent Screen Solvents to Favor Pre-organized Conformation check_dimer->sol_solvent Yes sol_ligand Use Ligand-Accelerated System Decrease Temperature check_decomp->sol_ligand Yes sol_monitor Monitor Reaction Closely Avoid prolonged heating check_decomp->sol_monitor Yes

Caption: Troubleshooting flowchart for low-yield macrocyclization.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry Glassware & Reagents p2 Degas Solvent p1->p2 p4 Prepare Catalyst/Base Slurry (in Flask) p1->p4 p3 Prepare Precursor Solution (in Syringe) p2->p3 r2 Slowly Add Precursor Solution (Syringe Pump, 8-12h) p3->r2 r1 Heat Catalyst Slurry to Temp (e.g., 140 °C) p4->r1 r1->r2 r3 Stir 1-2h Post-Addition r2->r3 w1 Cool & Filter through Celite r3->w1 w2 Aqueous Wash (NH4OH, Brine) w1->w2 w3 Dry, Concentrate w2->w3 w4 Column Chromatography w3->w4 w5 Pure Macrocycle w4->w5

Caption: Experimental workflow for high-dilution macrocyclization.

Simplified Intramolecular Ullmann Coupling Cycle CuI_L L-Cu(I)-X OxAdd L-Cu(III)-Complex CuI_L->OxAdd Oxidative Addition Precursor Precursor Precursor->OxAdd Ar-I Ar-O⁻ OxAdd->CuI_L Product This compound Core OxAdd->Product Reductive Elimination

Caption: Key steps in the catalytic cycle for macrocyclization.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Phaeantharine Quantification in Herbal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phaeantharine, a bisbenzylisoquinoline alkaloid found in plants of the Annonaceae family, has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in herbal extracts is crucial for quality control, standardization, and pre-clinical and clinical studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of complex mixtures like herbal extracts due to its high resolution and sensitivity. This guide provides a comparative overview of a validated HPLC-based method and an alternative UV-Vis spectrophotometric method for the quantification of alkaloids in herbal matrices, highlighting key performance parameters and experimental protocols.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key validation parameters for the quantification of bisbenzylisoquinoline alkaloids using a UPLC-DAD method (as a proxy for HPLC) and for the quantification of berberine (B55584) using a UV-Vis spectrophotometric method.

Validation ParameterUPLC-DAD Method (for Curine (B1669343) and O,O-dimethylcurine)UV-Vis Spectrophotometric Method (for Berberine)
**Linearity (R²) **> 0.9970.999
Limit of Detection (LOD) 0.27 - 1.11 µg/mL0.5476 µg/mL
Limit of Quantification (LOQ) 0.89 - 3.66 µg/mL1.6594 µg/mL
Precision (%RSD) Intra-day: 0.58 - 2.01% Inter-day: 0.18 - 1.26%Intra-day: < 2% Inter-day: < 2%
Accuracy (% Recovery) Not explicitly stated99.64 - 100.39%

Experimental Protocols

UPLC-DAD Method for Bisbenzylisoquinoline Alkaloid Quantification (Proxy for HPLC)

This protocol is based on a validated method for the quantification of curine and O,O-dimethylcurine.

a. Sample Preparation:

  • Accurately weigh the dried herbal extract.

  • Perform extraction using an appropriate solvent (e.g., methanol (B129727) or a chloroform-methanol mixture).

  • The extraction can be facilitated by ultrasonication or maceration.

  • Filter the resulting extract through a 0.45 µm syringe filter prior to injection.

b. Chromatographic Conditions:

  • Instrument: Ultra-Performance Liquid Chromatography system with a Diode Array Detector (UPLC-DAD).

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically between 0.3 and 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 44 °C.

  • Detection Wavelength: Set at the maximum absorbance of this compound (a wavelength scan of a standard solution should be performed to determine this).

  • Injection Volume: A small, fixed volume, typically 1-10 µL.

c. Method Validation:

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the UPLC system. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.995.

  • Precision: Assess repeatability (intra-day precision) by analyzing multiple injections of the same sample on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days. The relative standard deviation (%RSD) should typically be less than 2%.

  • Accuracy: Determine the accuracy by performing a recovery study. Spike a blank herbal matrix with a known amount of this compound standard at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration) and calculate the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

UV-Vis Spectrophotometric Method for Berberine Quantification (Alternative Method)

This protocol is based on a validated method for the quantification of berberine.

a. Sample Preparation:

  • Accurately weigh the herbal extract.

  • Dissolve the extract in a suitable solvent (e.g., methanol or 0.1 N HCl) in a volumetric flask.

  • Sonicate the solution to ensure complete dissolution.

  • Filter the solution if necessary to remove any particulate matter.

b. Spectrophotometric Analysis:

  • Instrument: UV-Vis Spectrophotometer.

  • Wavelength Scan: Scan a standard solution of this compound across a range of wavelengths (e.g., 200-600 nm) to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Measure the absorbance of the sample solutions at the determined λmax.

c. Method Validation:

  • Linearity: Prepare a series of standard solutions of this compound and measure their absorbance at λmax. Construct a calibration curve by plotting absorbance against concentration. The correlation coefficient (R²) should be ≥ 0.995.

  • Precision: Determine intra-day and inter-day precision by measuring the absorbance of the same sample multiple times on the same day and on different days, respectively. The %RSD should be less than 2%.

  • Accuracy: Perform a recovery study by adding known amounts of this compound standard to a sample solution and calculating the percentage recovery.

  • LOD and LOQ: Calculate the LOD and LOQ from the standard deviation of the blank and the slope of the calibration curve.

Mandatory Visualization

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting Dev_Start Define Analytical Requirements Optimize Optimize Chromatographic Conditions (Mobile Phase, Column, Flow Rate, etc.) Dev_Start->Optimize Validation_Start Prepare Validation Protocol Optimize->Validation_Start Finalized Method Linearity Linearity & Range Analyze Analyze Validation Data Linearity->Analyze Precision Precision (Repeatability & Intermediate) Precision->Analyze Accuracy Accuracy (Recovery Studies) Accuracy->Analyze Specificity Specificity Specificity->Analyze LOD_LOQ LOD & LOQ LOD_LOQ->Analyze Robustness Robustness Robustness->Analyze Validation_Start->Linearity Validation_Start->Precision Validation_Start->Accuracy Validation_Start->Specificity Validation_Start->LOD_LOQ Validation_Start->Robustness Report Prepare Validation Report Analyze->Report End Routine Sample Analysis Report->End Method Implementation

Caption: Workflow for HPLC method validation.

Conclusion

Both HPLC and UV-Vis spectrophotometry can be validated for the quantification of this compound in herbal extracts. The choice of method will depend on the specific requirements of the analysis. HPLC offers superior specificity and is better suited for complex matrices where interfering substances may be present. UV-Vis spectrophotometry, while being simpler and more cost-effective, may be prone to interference from other compounds in the extract that absorb at the same wavelength. Therefore, for regulatory submissions and in-depth scientific research, a validated HPLC or UPLC method is generally preferred for its robustness and reliability in quantifying specific analytes within a complex herbal extract.

A Comparative Analysis of Phaeantharine and Cepharanthine: Unveiling Their Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer activities of two structurally similar bisbenzylisoquinoline alkaloids, Phaeantharine and Cepharanthine, reveals distinct mechanisms of action and varying potencies against different cancer cell lines. This guide provides a comprehensive comparison of their cytotoxic effects, their impact on cell cycle progression and apoptosis, and the intricate signaling pathways they modulate, offering valuable insights for researchers and drug development professionals in oncology.

Executive Summary

This compound and Cepharanthine, both belonging to the bisbenzylisoquinoline alkaloid family, have demonstrated promising anticancer properties. While they share a common chemical scaffold, their efficacy and molecular mechanisms of action exhibit notable differences. This report synthesizes available experimental data to provide a comparative analysis of their anticancer activities. Cepharanthine has been more extensively studied and shows broad-spectrum anticancer effects by inducing apoptosis and cell cycle arrest through the modulation of multiple key signaling pathways, including Akt/mTOR, Wnt/β-catenin, and NF-κB. This compound has also been shown to induce apoptosis and cell cycle arrest, primarily in cervical cancer cells, with a known impact on the Akt signaling pathway. However, a comprehensive understanding of this compound's anticancer profile across a wider range of cancers is still emerging.

Data Presentation: Comparative Cytotoxicity

To facilitate a direct comparison of the cytotoxic potential of this compound and Cepharanthine, the following table summarizes their half-maximal inhibitory concentration (IC50) values across various cancer cell lines as reported in the literature.

CompoundCancer Cell LineIC50 (µM)Reference
This compound HeLa (Cervical Cancer)6 and 15 (concentrations used for mechanism studies)[1]
Cepharanthine H1688 (Small Cell Lung Cancer)0.8[1]
H446 (Small Cell Lung Cancer)1.1[1]
H146 (Small Cell Lung Cancer)1.5[1]
HT1376 (Bladder Cancer)11.18[2]
5637 (Bladder Cancer)11.58[2]
General Cancer Cell Lines1 - 10[3]

Note: The data for this compound's IC50 values are limited. The provided concentrations for HeLa cells were used in mechanistic studies and do not represent definitive IC50 values. Further research is required to establish a comprehensive cytotoxicity profile for this compound across a wider range of cancer cell lines.

Mechanisms of Anticancer Action: A Head-to-Head Comparison

Both alkaloids exert their anticancer effects through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis Induction

This compound has been shown to induce mitochondria-mediated apoptosis in HeLa cervical cancer cells. This process involves the downregulation of anti-apoptotic proteins such as XIAP and Mcl-1.[1]

Cepharanthine , on the other hand, triggers apoptosis through multiple pathways. It can activate caspases, the key executioners of apoptosis, and induce the production of reactive oxygen species (ROS), leading to cellular damage and death.[4]

Cell Cycle Arrest

This compound treatment of HeLa cells resulted in a dose-dependent decrease in the percentage of cells in the G1 phase and an increase in the sub-G1 phase, which is indicative of apoptotic cells.[1]

Cepharanthine has been observed to induce cell cycle arrest at different phases depending on the cancer cell type. It can cause G0/G1 arrest in breast cancer cells and G1/S phase arrest in other cancer cell lines.[5] This broad activity suggests its potential to interfere with cancer cell proliferation at various checkpoints.

Modulation of Signaling Pathways

The anticancer activities of this compound and Cepharanthine are intricately linked to their ability to interfere with crucial cellular signaling pathways that regulate cell survival, proliferation, and death.

This compound's Known Signaling Interactions

Current research indicates that this compound's primary mode of action involves the inhibition of the Akt signaling pathway .[1] The downregulation of Akt, a key protein in promoting cell survival, is a critical step in its apoptosis-inducing mechanism.

Phaeantharine_Signaling_Pathway This compound This compound Akt Akt This compound->Akt inhibition Apoptosis Apoptosis This compound->Apoptosis induces XIAP XIAP Akt->XIAP activates Mcl1 Mcl-1 Akt->Mcl1 activates XIAP->Apoptosis inhibits Mcl1->Apoptosis inhibits

Caption: this compound's inhibitory effect on the Akt signaling pathway, leading to the induction of apoptosis.

Cepharanthine's Multi-Targeted Signaling Disruption

Cepharanthine exhibits a more complex interaction with cellular signaling networks, targeting multiple pathways to exert its anticancer effects. These include:

  • Akt/mTOR Pathway: Inhibition of this pathway disrupts cell growth, proliferation, and survival.

  • Wnt/β-catenin Pathway: Dysregulation of this pathway is common in many cancers, and Cepharanthine's inhibitory action can suppress tumor development.

  • NF-κB Pathway: By inhibiting this pathway, Cepharanthine can reduce inflammation and cell survival, both of which are critical for cancer progression.

Cepharanthine_Signaling_Pathways cluster_akt Akt/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway cluster_nfkb NF-κB Pathway Akt_mTOR Akt/mTOR Cell_Growth Cell Growth & Proliferation Akt_mTOR->Cell_Growth Apoptosis_CellCycleArrest Apoptosis & Cell Cycle Arrest Akt_mTOR->Apoptosis_CellCycleArrest Wnt Wnt/β-catenin Tumor_Development Tumor Development Wnt->Tumor_Development Wnt->Apoptosis_CellCycleArrest NFkB NF-κB Inflammation_Survival Inflammation & Cell Survival NFkB->Inflammation_Survival NFkB->Apoptosis_CellCycleArrest Cepharanthine Cepharanthine Cepharanthine->Akt_mTOR inhibits Cepharanthine->Wnt inhibits Cepharanthine->NFkB inhibits

Caption: Cepharanthine's multifaceted inhibition of key oncogenic signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of This compound or Cepharanthine A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: A typical workflow for determining cell viability using the MTT assay.

Protocol:

  • Seed cells at a density of 5x10³ to 1x10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with a series of concentrations of this compound or Cepharanthine and a vehicle control.

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound or Cepharanthine for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

Protocol:

  • Culture and treat cells with this compound or Cepharanthine as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This comparative analysis highlights the potential of both this compound and Cepharanthine as anticancer agents. Cepharanthine has a broader and more well-characterized anticancer profile, with demonstrated activity against a variety of cancers through the modulation of multiple signaling pathways. This compound shows promise, particularly against cervical cancer, by targeting the Akt signaling pathway.

Future research should focus on a more comprehensive evaluation of this compound's anticancer activity across a wider panel of cancer cell lines to establish its IC50 values and full spectrum of efficacy. Further elucidation of the signaling pathways modulated by this compound is also crucial for a more complete understanding of its mechanism of action. Comparative in vivo studies are warranted to assess the therapeutic potential and safety profiles of both compounds in preclinical models. The synergistic effects of these alkaloids with existing chemotherapeutic agents should also be explored to develop novel and more effective combination therapies for cancer treatment.

References

Structure-Activity Relationship of Phaeantharine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) of Phaeantharine derivatives is currently limited in publicly available research. However, by examining the broader class of bisbenzylisoquinoline (BBIQ) alkaloids, to which this compound belongs, we can infer valuable comparative insights into the structural features governing their biological activities.

This compound, a bisbenzylisoquinoline alkaloid, has shown moderate activity against gram-positive bacteria and potential as an insecticide. This guide will delve into the SAR of the BBIQ class of compounds, offering a comparative framework for understanding how structural modifications may influence the efficacy of this compound derivatives. The primary focus will be on cytotoxicity and antiplasmodial activities, for which a greater body of data is available for related BBIQ compounds.

Comparative Cytotoxicity of Bisbenzylisoquinoline Alkaloids

The cytotoxic effects of BBIQ alkaloids have been evaluated against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of these compounds, highlighting the influence of structural variations on their activity.

AlkaloidCell LineIC50 (µM)Key Structural Features
Tetrandrine (B1684364) PANC-1 (Pancreatic)22 - 27 (48h)Bis-coclaurine type, two methoxy (B1213986) groups on each isoquinoline (B145761) core.[1]
MDA-MB-231 (Breast)51 - 54 (24h)
Macrophages~5
Cycleanine Ovarian Cancer Cell Lines (Ovcar-8, A2780, Ovcar-4, Igrov-1)7 - 14Isomer of Tetrandrine.
Berbamine KB (Nasopharyngeal)17.8
Aromoline KB (Nasopharyngeal)> 20
Isotrilobine KB (Nasopharyngeal)> 20
Insularine KB (Nasopharyngeal)> 20
Racemosidine A HCT-8 (Colon), BEL-7402 (Liver), A2780 (Ovarian)Significant CytotoxicityDiphenyl and benzyl-phenyl ether bridges.[2]
Racemosidine B HCT-8 (Colon), BEL-7402 (Liver)Significant CytotoxicityDiphenyl and benzyl-phenyl ether bridges.[2]
Racemosidine C HCT-8 (Colon), BEL-7402 (Liver)Significant CytotoxicityDiphenyl and benzyl-phenyl ether bridges.[2]

Comparative Antiplasmodial Activity of Bisbenzylisoquinoline Alkaloids

Several BBIQ alkaloids have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for malaria. The table below presents the IC50 values for a range of these compounds against both chloroquine-sensitive and chloroquine-resistant strains.

AlkaloidP. falciparum StrainIC50 (µM)Key Structural Features
2-Norcepharanthine W2 (Chloroquine-resistant)0.3
Cepharanoline W2 (Chloroquine-resistant)0.2
Fangchinoline W2 (Chloroquine-resistant)0.3
Cycleanine Dd2 (Chloroquine-resistant)Low micromolar
Isochondodendrine Dd2 (Chloroquine-resistant)Low micromolar
2'-Norcocsuline Dd2 (Chloroquine-resistant)Low micromolar
Curine 3D7 (Chloroquine-sensitive)1.46
INDO (Chloroquine-resistant)0.51
O,O-dimethylcurine 3D7 (Chloroquine-sensitive)0.92
INDO (Chloroquine-resistant)2.6

Key Structure-Activity Relationship Insights

From the available data on bisbenzylisoquinoline alkaloids, several structural features appear to be critical for their biological activity:

  • Nature of the Ether Linkages: The type and position of the ether bridges connecting the two benzylisoquinoline units significantly impact activity. For instance, the novel bridge pattern in racemosidines A-C contributes to their potent cytotoxicity.[2]

  • Substitution on the Isoquinoline Rings: The presence and nature of substituents, such as methoxy groups, on the isoquinoline rings influence the cytotoxic and antiplasmodial potency.

  • Stereochemistry: The stereochemistry of the chiral centers in the BBIQ scaffold can lead to significant differences in biological activity between isomers, as seen with tetrandrine and cycleanine.

SAR_Highlights cluster_scaffold Bisbenzylisoquinoline Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity BBIQ Core Structure Ether Ether Linkages (Type & Position) BBIQ->Ether influences Substituents Ring Substituents (e.g., -OCH3) BBIQ->Substituents influences Stereo Stereochemistry BBIQ->Stereo influences Cytotoxicity Cytotoxicity Ether->Cytotoxicity Antiplasmodial Antiplasmodial Activity Ether->Antiplasmodial Substituents->Cytotoxicity Substituents->Antiplasmodial Stereo->Cytotoxicity Stereo->Antiplasmodial

Caption: Key structural features influencing the biological activity of bisbenzylisoquinoline alkaloids.

Experimental Protocols

A common method for evaluating the cytotoxicity of novel compounds is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay for Cytotoxicity Screening

1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the test compound (e.g., this compound derivative) in cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
  • Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate to ensure complete dissolution.
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

plate_cells [label="Plate cells in 96-well plate"]; incubate_24h [label="Incubate for 24h"]; add_compound [label="Add test compound dilutions"]; incubate_treatment [label="Incubate for 24-72h"]; add_mtt [label="Add MTT solution"]; incubate_mtt [label="Incubate for 2-4h"]; add_solubilizer [label="Add solubilization solution"]; read_absorbance [label="Read absorbance at 570 nm"]; analyze_data [label="Analyze data and determine IC50"];

start -> plate_cells; plate_cells -> incubate_24h; incubate_24h -> add_compound; add_compound -> incubate_treatment; incubate_treatment -> add_mtt; add_mtt -> incubate_mtt; incubate_mtt -> add_solubilizer; add_solubilizer -> read_absorbance; read_absorbance -> analyze_data; analyze_data -> end; }

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Cross-Validation of Analytical Methods for Phaeantharine and Structurally Related Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation comparison of three common analytical techniques for the quantification of Phaeantharine and its structurally related bisbenzylisoquinoline alkaloid, Cepharanthine: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). As direct analytical validation data for this compound is limited in publicly available literature, this guide utilizes validated methods for the closely related and well-studied alkaloid, Cepharanthine, to provide a robust comparative framework. The principles and methodologies discussed are directly applicable to the analysis of this compound.

The objective comparison of these methods, supported by experimental data from peer-reviewed studies, aims to assist researchers in selecting the most appropriate analytical technique for their specific research needs, considering factors such as sensitivity, selectivity, throughput, and cost.

Comparative Summary of Analytical Methods

The selection of an analytical method is a critical decision in drug development and research, impacting data quality, reliability, and the overall efficiency of the workflow. The following tables summarize the quantitative performance of validated HPLC, LC-MS/MS, and a representative HPTLC method for Cepharanthine and related alkaloids.

Table 1: Comparison of Quantitative Performance Parameters

Performance MetricHPLC-UVLC-MS/MSHPTLC-Densitometry (Representative)
Linearity Range 75 - 2,000 ng/mL0.1 - 200 ng/mL[1]100 - 600 ng/spot
Correlation Coefficient (r²) > 0.990.999[1]0.9997
Limit of Detection (LOD) Not Reported0.038 ng/mL[1]18.59 ng/spot
Limit of Quantification (LOQ) 75 ng/mL0.1 ng/mL[1]56.34 ng/spot
Precision (RSD%) < 5%< 15%[1]< 2%
Accuracy (Recovery %) 99.0 - 102%Within ±15% of nominal98 - 102%

Table 2: Methodological Overview

FeatureHPLC-UVLC-MS/MSHPTLC-Densitometry
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass analysis.Planar chromatographic separation followed by densitometric scanning.
Selectivity Moderate to high, dependent on chromatographic resolution.Very high, based on mass-to-charge ratio.Moderate, can be enhanced by specific spray reagents.
Sensitivity Good, suitable for moderately concentrated samples.Excellent, ideal for trace-level analysis.Good, suitable for a wide range of concentrations.
Throughput Moderate, sequential analysis.High, with rapid run times.High, multiple samples analyzed simultaneously.
Cost ModerateHighLow to moderate.

Experimental Protocols

Detailed methodologies for the cited analytical techniques are provided below. These protocols are based on validated methods for Cepharanthine and can be adapted for this compound analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of Cepharanthine in various matrices, including plasma.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Kinetex XB-C18 column (2.6 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) containing formic acid and 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5).

  • Detection: UV detection at 282 nm.

  • Sample Preparation: Plasma samples can be prepared using a semi-automated microextraction by packed sorbent (MEPS) with a silica-C8 sorbent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for pharmacokinetic studies requiring the detection of low concentrations of the analyte.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: An Agilent-C18 column.

  • Mobile Phase: A gradient of methanol (B129727) and water containing 10 mM ammonium acetate.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: For Cepharanthine, the transition m/z 607 → 365 is monitored.

  • Sample Preparation: A simple protein precipitation method is used for plasma samples.

High-Performance Thin-Layer Chromatography (HPTLC) Method (Representative)

This method, validated for alkaloids from Stephania venosa, provides a cost-effective and high-throughput option for quantification.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: A mixture of chloroform, ethyl acetate, and methanol (21:6:3, v/v/v).

  • Sample Application: Samples are applied as bands using an automated applicator.

  • Development: Ascending development in a twin-trough chamber saturated with the mobile phase.

  • Detection and Quantification: Densitometric scanning at 290 nm. For enhanced specificity, post-derivatization with Dragendorff's reagent can be employed.

Visualizations

Cross-Validation Workflow

A robust cross-validation workflow is essential to ensure the interchangeability and reliability of different analytical methods. The following diagram illustrates a typical workflow for comparing HPLC, LC-MS/MS, and HPTLC methods.

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome HPLC HPLC Method Development Validation Individual Method Validation (ICH Guidelines) HPLC->Validation LCMS LC-MS/MS Method Development LCMS->Validation HPTLC HPTLC Method Development HPTLC->Validation Sample_Prep Prepare Standard Solutions & Spiked Samples Validation->Sample_Prep Analysis Analyze Samples by All Three Methods Sample_Prep->Analysis Data_Comp Compare Quantitative Results (e.g., Bland-Altman plot, t-test) Analysis->Data_Comp Conclusion Establish Method Equivalency & Interchangeability Data_Comp->Conclusion

Caption: A workflow for the cross-validation of analytical methods.

Inhibition of NF-κB Signaling Pathway by Cepharanthine

Cepharanthine has been shown to exert its anti-inflammatory and anti-cancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4][5] The following diagram illustrates the key steps in this pathway and the point of inhibition by Cepharanthine.

cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination & NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription (Inflammation, Cell Survival) Nucleus->Transcription initiates Cepharanthine Cepharanthine Cepharanthine->IKK inhibits

Caption: Inhibition of the NF-κB pathway by Cepharanthine.

References

A Comparative Analysis of the Cytotoxicity of Phaeantharine and Other Bisbenzylisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of Phaeantharine with other prominent bisbenzylisoquinoline alkaloids, including Cycleanine, Tetrandrine, Fangchinoline, Berbamine (B205283), and Cepharanthine (B1668398). The data presented is compiled from various in vitro studies, offering insights into the anti-cancer potential of these natural compounds.

Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected bisbenzylisoquinoline alkaloids against various human cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.

AlkaloidCell LineIC50 (µM)Incubation Time (h)Assay Method
This compound HeLa (Cervical Cancer)8.11 ± 0.0424MTT
Cycleanine HeLa (Cervical Cancer)18.06 ± 0.1424MTT
Tetrandrine MDA-MB-231 (Breast Cancer)51 - 5424Not Specified
PANC-1 (Pancreatic Cancer)22 - 2724Not Specified
MG-63 (Osteosarcoma)13.3624MTT
U-2OS (Osteosarcoma)9.9824MTT
Fangchinoline HepG2 (Liver Cancer)~524Not Specified
PLC/PRF/5 (Liver Cancer)~524Not Specified
Berbamine A549 (Lung Cancer)8.3 ± 1.372MTT
PC9 (Lung Cancer)16.8 ± 0.972MTT
MDA-MB-231 (Breast Cancer)22.72Not SpecifiedMTT
MCF-7 (Breast Cancer)20.92Not SpecifiedMTT
Cepharanthine HT-29 (Colorectal Cancer)6.12 ± 1.6848MTT
COLO-205 (Colorectal Cancer)32.13 ± 0.51548MTT

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison of these bisbenzylisoquinoline alkaloids.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test alkaloids (e.g., this compound, Tetrandrine) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

2. Sulforhodamine B (SRB) Assay

This assay is another colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Sulforhodamine B solution (0.4% w/v in 1% acetic acid) is then added to each well and incubated at room temperature for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.

Apoptosis and Cell Cycle Analysis

1. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of the alkaloids for a specified time.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and FITC-negative/PI-negative cells are viable.

2. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.

  • Protein Extraction: Following treatment with the alkaloids, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, caspases, Bcl-2 family proteins).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of these bisbenzylisoquinoline alkaloids are mediated through various signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of cell proliferation.

This compound: Targeting the PI3K/Akt Survival Pathway

This compound has been shown to induce mitochondria-mediated apoptosis in cancer cells. A key mechanism is the downregulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.

Phaeantharine_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) pAkt->Anti_Apoptotic Promotes Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bax) pAkt->Pro_Apoptotic Inhibits Mitochondria Mitochondria Anti_Apoptotic->Mitochondria Inhibits Cytochrome c release Pro_Apoptotic->Mitochondria Promotes Cytochrome c release Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptosis via PI3K/Akt pathway inhibition.

Tetrandrine: Induction of Apoptosis through ROS and Caspase Activation

Tetrandrine's cytotoxic effects are linked to the generation of reactive oxygen species (ROS) and the subsequent activation of both intrinsic and extrinsic caspase cascades, leading to apoptosis.[1]

Tetrandrine_Pathway Tetrandrine Tetrandrine ROS ↑ Reactive Oxygen Species (ROS) Tetrandrine->ROS DeathReceptor Death Receptors Tetrandrine->DeathReceptor Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Intrinsic Pathway Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8 Caspase-8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DeathReceptor->Caspase8 Extrinsic Pathway

Caption: Tetrandrine-induced apoptosis via ROS and caspase pathways.[1]

Berbamine: Multi-pathway Inhibition of Cancer Cell Proliferation

Berbamine demonstrates its anti-cancer activity by modulating multiple signaling pathways, including the downregulation of c-Maf and the inhibition of the PI3K/Akt and MDM2-p53 pathways.[2][3]

Berbamine_Pathway Berbamine Berbamine cMaf c-Maf Berbamine->cMaf Inhibits PI3K_Akt PI3K/Akt Pathway Berbamine->PI3K_Akt Inhibits MDM2 MDM2 Berbamine->MDM2 Inhibits Proliferation Cell Proliferation & Migration cMaf->Proliferation PI3K_Akt->Proliferation p53 p53 MDM2->p53 Degrades Apoptosis Apoptosis p53->Apoptosis

Caption: Berbamine's multi-target inhibition of cancer cell growth.[2][3]

Cepharanthine: Induction of Cell Cycle Arrest and Apoptosis

Cepharanthine exerts its cytotoxic effects by inducing cell cycle arrest, primarily at the G1/S phase, and promoting apoptosis. This is often associated with the upregulation of cell cycle inhibitors like p21 and modulation of the PI3K/Akt/mTOR pathway.[4][5][6][7]

Cepharanthine_Pathway Cepharanthine Cepharanthine PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Cepharanthine->PI3K_Akt_mTOR Inhibits p21 ↑ p21 (CDK Inhibitor) Cepharanthine->p21 Apoptosis Apoptosis Cepharanthine->Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibits Cyclin_CDK Cyclin/CDK Complexes p21->Cyclin_CDK Inhibits CellCycle G1/S Phase Arrest Cyclin_CDK->CellCycle Promotes Progression Proliferation Cell Proliferation CellCycle->Proliferation Inhibits

References

In Vivo Efficacy of Phaeantharine: A Comparative Analysis with Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of the natural alkaloid Phaeantharine against established anticancer agents, Cisplatin and Doxorubicin. This guide synthesizes the available preclinical data, providing a framework for understanding the current research landscape and future directions.

Executive Summary

This compound, a bisbenzylisoquinoline alkaloid, has demonstrated notable in vitro anticancer activity, primarily through the induction of mitochondria-mediated apoptosis. However, a significant gap exists in the scientific literature regarding its in vivo efficacy. This guide provides a detailed overview of the in vitro performance of this compound and juxtaposes it with the well-documented in vivo efficacy of two widely used chemotherapeutic agents, Cisplatin and Doxorubicin, in cervical cancer xenograft models. The absence of direct in vivo comparative studies for this compound necessitates a careful and contextualized interpretation of the available data. This document aims to equip researchers with the necessary information to evaluate the potential of this compound and to inform the design of future preclinical and clinical investigations.

Comparative Efficacy Data

The following table summarizes the available quantitative data for this compound (in vitro) and the established anticancer drugs, Cisplatin and Doxorubicin (in vivo). It is crucial to note that the data for this compound is limited to cell-based assays, and no direct in vivo comparisons have been published to date.

CompoundCancer ModelAssay TypeKey Efficacy MetricsSource
This compound HeLa (Cervical Cancer)In Vitro (MTT Assay)IC₅₀: 8.11 ± 0.04 µM (at 24h)[1]
Cisplatin HeLa (Cervical Cancer) XenograftIn VivoTumor Growth Inhibition: Significant inhibition after 30 days of treatment (5 mg/kg, daily for 30 days).[1][1]
Doxorubicin HeLa (Cervical Cancer) XenograftIn VivoTumor Growth Inhibition: Significant decrease in subcutaneous tumor size.[2]

Experimental Methodologies

This compound In Vitro Cytotoxicity Assay

Cell Line: Human cervical cancer cell line (HeLa).

Methodology: The antiproliferative potential of this compound was evaluated using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium) assay. HeLa cells were seeded in 96-well plates and treated with varying concentrations of this compound. After a 24-hour incubation period, the MTT reagent was added to each well. The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured to determine cell viability. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, was then calculated.[1]

Cisplatin In Vivo Xenograft Study

Animal Model: Mice with HeLa tumor xenografts.

Methodology: Human cervical cancer HeLa cells were subcutaneously injected into mice to establish tumor xenografts. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The treatment group received daily injections of Cisplatin at a dose of 5 mg/kg for 30 days. The control group received a vehicle control (normal saline). Tumor volume was measured at regular intervals to assess the inhibition of tumor growth.[1]

Doxorubicin In Vivo Xenograft Study

Animal Model: Mouse model with HeLa cell-derived subcutaneous tumors.

Methodology: Subcutaneous tumors were established in mice using HeLa cells. The mice were then subjected to treatment with Doxorubicin. The effect of the treatment on tumor growth was assessed by measuring the tumor size over time.[2]

Mechanism of Action of this compound

This compound exerts its anticancer effects primarily by inducing mitochondria-mediated apoptosis. In vitro studies have elucidated a signaling pathway where this compound downregulates the expression of key survival proteins.

Phaeantharine_Signaling_Pathway This compound This compound IGF2 IGF-2 This compound->IGF2 Akt Akt This compound->Akt pAkt p-Akt This compound->pAkt Mcl1 Mcl-1 This compound->Mcl1 XIAP XIAP This compound->XIAP Apoptosis Apoptosis Akt->Apoptosis pAkt->Apoptosis Mcl1->Apoptosis XIAP->Apoptosis

This compound's apoptotic signaling pathway.

Generalized In Vivo Xenograft Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an anticancer compound using a xenograft model.

In_Vivo_Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Efficacy Evaluation CellCulture Cancer Cell Culture (e.g., HeLa) TumorInoculation Subcutaneous Tumor Cell Inoculation CellCulture->TumorInoculation AnimalAcclimatization Animal Acclimatization (e.g., Nude Mice) AnimalAcclimatization->TumorInoculation TumorGrowth Tumor Growth to Palpable Size TumorInoculation->TumorGrowth Randomization Randomization into Treatment & Control Groups TumorGrowth->Randomization DrugAdmin Drug Administration (e.g., this compound, Cisplatin) Randomization->DrugAdmin TumorMeasurement Regular Tumor Volume Measurement DrugAdmin->TumorMeasurement Endpoint Study Endpoint (e.g., Tumor Size, Time) TumorMeasurement->Endpoint DataAnalysis Data Analysis & Statistical Evaluation Endpoint->DataAnalysis

Generalized workflow for in vivo xenograft studies.

Discussion and Future Perspectives

The available evidence strongly supports the in vitro anticancer potential of this compound, particularly against cervical cancer cells. Its mechanism of action, involving the induction of apoptosis through the downregulation of critical survival pathways, presents a compelling case for further investigation. However, the lack of in vivo efficacy data is a significant hurdle in the developmental pathway of this natural compound.

The established anticancer drugs, Cisplatin and Doxorubicin, have a long history of clinical use and their in vivo efficacy in various cancer models, including cervical cancer xenografts, is well-documented.[1][2] While a direct comparison with this compound is not yet possible, the data presented for these drugs serves as a benchmark for the level of in vivo activity that would be desirable for a novel anticancer agent.

Future research should prioritize conducting in vivo studies to determine the efficacy, toxicity, and pharmacokinetic profile of this compound in relevant animal models. Head-to-head comparative studies with established drugs like Cisplatin and Doxorubicin will be essential to ascertain its relative therapeutic potential. Furthermore, exploring the efficacy of this compound in combination with existing chemotherapies could unveil synergistic effects and provide new avenues for cancer treatment. The promising in vitro profile of this compound warrants these further preclinical investigations to translate its potential into tangible clinical benefits.

References

Unveiling the Action of Phaeantharine: A Comparative Guide to Validating its Mechanism Using Gene Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phaeantharine, a bisbenzylisoquinoline alkaloid, holds promise in various therapeutic areas. However, its precise mechanism of action remains to be fully elucidated. This guide provides a comparative framework for validating the potential mechanism of this compound by drawing parallels with its structurally related and well-studied counterparts: Cepharanthine, Tetrandrine, and Berbamine. We focus on two key signaling pathways commonly modulated by this class of compounds—NF-κB and PI3K/Akt—and propose a workflow for validating this compound's activity using gene knockout models.

Comparative Analysis of Bisbenzylisoquinoline Alkaloids

Cepharanthine, Tetrandrine, and Berbamine have been shown to exert their effects through the modulation of multiple intracellular signaling pathways, with the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt pathways being prominent targets. Understanding their established mechanisms provides a rational basis for investigating this compound.

Data Presentation: Comparative Efficacy

The following table summarizes the reported inhibitory concentrations of Cepharanthine, Tetrandrine, and Berbamine on cell viability and key signaling pathways in various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.

CompoundCell LineAssayTarget/EffectIC50 / Effective Concentration
Cepharanthine Jurkat T cellsApoptosis InductionInhibition of PI3K/Akt/mTOR pathway5 and 10 µM showed reduced p-AKT and p-mTOR[1]
RAW264.7NF-κB InhibitionInhibition of IKK pathway2.5, 5, and 10 µg/mL dose-dependently inhibited pro-inflammatory factors[1]
Bladder Cancer Cells (HT1376)Cell Viability (CCK-8)General Cytotoxicity11.18 µM
Tetrandrine HT-29Apoptosis InductionDephosphorylation of AKTNot specified, but induced G1 arrest and apoptosis
MDA-MB-231Autophagy InductionInhibition of PI3K/AKT/mTOR pathway12.8, 16.1, and 25.7µmol/L showed significant cytotoxicity
BV2 Microglial CellsNF-κB InhibitionInhibition of NF-κB and ERK pathways0.1, 0.5, and 1 µM showed inhibitory effects on microglial activation[2]
Berbamine Bladder Cancer Cells (5637)Cell Viability (CCK-8)General CytotoxicityIC50 of 15.58 ± 2.489 µM at 48h
Human Myeloma (KM3)Apoptosis InductionInhibition of NF-κB pathway8 µg/mL inhibited p65 nuclear translocation

Key Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Several bisbenzylisoquinoline alkaloids have been shown to inhibit this pathway, primarily by preventing the degradation of IκBα, which retains the NF-κB p65/p50 dimer in the cytoplasm.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 Releases IkBa_p P-IκBα IkBa_NFkB->IkBa_p p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Proteasome Proteasome This compound This compound (Hypothesized) This compound->IKK Inhibits (Hypothesized) IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA p65_p50_nuc->DNA Binds Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription Initiates

Hypothesized inhibition of the NF-κB pathway by this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Tetrandrine and Cepharanthine have been reported to inhibit this pathway, leading to decreased cell survival and proliferation.[1][3]

Experimental Protocols

To validate the mechanism of action of this compound, a series of experiments employing gene knockout models are proposed.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on wild-type and gene knockout cancer cell lines.

Protocol:

  • Seed cells (e.g., HEK293T, a cancer cell line) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value of this compound for each cell line.

Western Blot Analysis

Objective: To assess the effect of this compound on the protein expression and phosphorylation status of key components in the NF-κB and PI3K/Akt pathways.

Protocol:

  • Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-p65, p65, IκBα, p-Akt, Akt, and GAPDH (as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify the band intensities using densitometry software.

CRISPR-Cas9 Mediated Gene Knockout

Objective: To generate a knockout of a key gene in the NF-κB pathway (e.g., RELA which encodes the p65 subunit) to validate its role in this compound's mechanism of action.

Protocol:

  • sgRNA Design and Synthesis: Design and synthesize two to three sgRNAs targeting an early exon of the RELA gene using online CRISPR design tools.

  • Vector Preparation: Clone the sgRNAs into a Cas9 expression vector (e.g., pX330).

  • Transfection: Transfect the sgRNA/Cas9 plasmids into the target cancer cell line (e.g., HEK293T) using a suitable transfection reagent like Lipofectamine 3000.

  • Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.

  • Validation of Knockout:

    • Genomic DNA Analysis: Screen individual clones for mutations in the RELA gene by PCR amplification of the target region followed by Sanger sequencing or T7 Endonuclease I assay.

    • Protein Expression Analysis: Confirm the absence of p65 protein expression in the knockout clones by Western blot.

Validation of this compound's Mechanism of Action Using a RELA Knockout Model

The following workflow illustrates how a RELA (p65) knockout cell line can be used to validate the hypothesis that this compound's cytotoxic effects are mediated through the NF-κB pathway.

Experimental_Workflow cluster_setup Cell Line Preparation cluster_treatment Treatment cluster_assays Assays cluster_hypothesis Hypothesis Validation WT_cells Wild-Type (WT) Cancer Cells WT_treated WT Cells + this compound WT_cells->WT_treated WT_control WT Cells + Vehicle WT_cells->WT_control KO_cells RELA (p65) Knockout (KO) Cancer Cells KO_treated KO Cells + this compound KO_cells->KO_treated KO_control KO Cells + Vehicle KO_cells->KO_control MTT_assay MTT Assay (Cell Viability) WT_treated->MTT_assay WB_assay Western Blot (Apoptosis Markers: e.g., Cleaved Caspase-3) WT_treated->WB_assay WT_control->MTT_assay WT_control->WB_assay KO_treated->MTT_assay KO_treated->WB_assay KO_control->MTT_assay KO_control->WB_assay Outcome1 Expected Outcome 1: WT_treated shows significantly lower viability than WT_control. MTT_assay->Outcome1 Outcome2 Expected Outcome 2: KO_treated shows similar viability to KO_control. MTT_assay->Outcome2 Hypothesis Hypothesis: This compound's cytotoxicity is NF-κB (p65) dependent. Conclusion Conclusion: Hypothesis Supported Outcome1->Conclusion Outcome2->Conclusion Conclusion->Hypothesis

Workflow for validating this compound's mechanism via a RELA knockout model.

Expected Results: If this compound's primary mechanism of action is through the inhibition of the NF-κB pathway, we would expect to see a significant decrease in cell viability in the wild-type cells treated with this compound compared to the vehicle control. In contrast, the RELA knockout cells, which lack the key mediator of the canonical NF-κB pathway, should be less sensitive to this compound treatment, showing little to no decrease in cell viability compared to their vehicle control. A similar trend would be expected in the analysis of apoptosis markers by Western blot.

This comparative guide provides a foundational strategy for researchers to systematically investigate and validate the mechanism of action of this compound. By leveraging knowledge from related bisbenzylisoquinoline alkaloids and employing robust gene knockout technologies, a clearer understanding of this compound's therapeutic potential can be achieved.

References

A Comparative Study on the Anti-inflammatory Properties of Phaeantharine and Tetrandrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaeantharine and Tetrandrine (B1684364) are bisbenzylisoquinoline alkaloids, a class of natural products known for a wide range of pharmacological activities.[1][2] Tetrandrine, isolated from the herb Stephania tetrandra, has been extensively studied for its potent anti-inflammatory effects.[3] this compound, a structurally similar alkaloid, is less characterized, presenting a compelling case for comparative investigation. This guide provides a detailed comparison of their anti-inflammatory properties, drawing upon available experimental data for Tetrandrine and highlighting the current knowledge gaps for this compound. The objective is to offer a clear, data-driven resource to facilitate further research and drug development in this area.

Data Presentation

Table 1: Comparative Inhibitory Effects on Nitric Oxide (NO) Production
CompoundCell LineStimulantIC50 (µM) for NO InhibitionReference
This compound Data not availableData not availableData not available
Tetrandrine RAW 264.7 macrophagesLPSData not available[4]
Microglial cellsLPSNot specified, but significant inhibition observed[5]
Table 2: Comparative Inhibitory Effects on Pro-inflammatory Cytokine Production
CompoundCytokineCell LineStimulantIC50 (µM) or % InhibitionReference
This compound TNF-αData not availableData not availableData not available
IL-6Data not availableData not availableData not available
IL-1βData not availableData not availableData not available
Tetrandrine TNF-αHuman PBMCSAC>90% inhibition at 10 µg/ml[1]
IL-6Human PBMCSAC>90% inhibition at 10 µg/ml[1]
IL-1βHuman PBMCSAC>90% inhibition at 10 µg/ml[1]
IL-6hIL-6 dependent cell linehIL-686% inhibition at 6 µM[6]

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol outlines the measurement of nitrite (B80452), a stable product of NO, in macrophage culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound and Tetrandrine

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until adherent.

  • Pre-treat the cells with various concentrations of this compound or Tetrandrine for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent Part A to each well containing the supernatant and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Cytokine Quantification (ELISA)

This protocol describes the quantification of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell culture supernatants using a sandwich ELISA.

Materials:

  • Cell culture supernatants (from stimulated cells as in the NO assay)

  • Cytokine-specific capture and detection antibodies

  • Recombinant cytokines (for standard curves)

  • Avidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • 96-well ELISA plates

  • Plate washer and microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants and recombinant cytokine standards to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Wash the plate and add Avidin-HRP conjugate.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Determine the cytokine concentrations from the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol details the analysis of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.

Materials:

  • Cell lysates (from stimulated cells)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of p65, IκBα, p38, ERK, JNK)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Macrophages treat Pre-treat with This compound/Tetrandrine start->treat stim Stimulate with LPS treat->stim no_assay Nitric Oxide Assay (Griess Assay) stim->no_assay Supernatant cytokine_assay Cytokine Quantification (ELISA) stim->cytokine_assay Supernatant western_blot Western Blot (NF-κB & MAPK) stim->western_blot Cell Lysate analyze_no Analyze NO Production no_assay->analyze_no analyze_cytokines Analyze Cytokine Levels cytokine_assay->analyze_cytokines analyze_proteins Analyze Protein Expression western_blot->analyze_proteins end Comparative Analysis analyze_no->end Compare IC50 analyze_cytokines->end Compare IC50 analyze_proteins->end Compare Pathway Modulation

Caption: Experimental workflow for comparing the anti-inflammatory properties.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p p-IκBα (Degradation) IkB->IkB_p NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound (Hypothesized) This compound->IKK Inhibits? Tetrandrine Tetrandrine Tetrandrine->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes Induces

Caption: The NF-κB signaling pathway and points of inhibition.

mapk_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TAK1 TAK1 LPS->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 This compound This compound (Hypothesized) This compound->TAK1 Inhibits? Tetrandrine Tetrandrine Tetrandrine->TAK1 Inhibits Genes Pro-inflammatory Gene Expression AP1->Genes Induces

Caption: The MAPK signaling pathway and points of inhibition.

Discussion

Tetrandrine: A Well-Established Anti-inflammatory Agent

Experimental evidence strongly supports the anti-inflammatory properties of Tetrandrine. It effectively inhibits the production of key inflammatory mediators, including nitric oxide and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, in various cellular models.[4][5] The primary mechanism of action for Tetrandrine's anti-inflammatory effects is attributed to its ability to suppress the activation of the NF-κB and MAPK signaling pathways.[7]

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Tetrandrine has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[4]

Similarly, the MAPK pathways (including p38, ERK, and JNK) are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Tetrandrine has been demonstrated to inhibit the phosphorylation of key kinases in the MAPK cascade, further contributing to its anti-inflammatory profile.[7]

This compound: A Promising but Understudied Analogue

This compound shares a close structural resemblance to Tetrandrine, suggesting it may possess similar pharmacological activities. However, there is a significant lack of direct experimental data on the anti-inflammatory properties of this compound in the current scientific literature. The comparative tables above highlight this data gap.

Given the structural similarities, it is hypothesized that this compound could also exert anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways. However, without empirical evidence, this remains speculative.

Conclusion and Future Directions

Tetrandrine is a well-documented anti-inflammatory agent with a clear mechanism of action involving the inhibition of the NF-κB and MAPK signaling pathways. In contrast, while this compound's structural similarity to Tetrandrine suggests it may hold similar therapeutic potential, a comprehensive evaluation of its anti-inflammatory properties is currently lacking.

This comparative guide underscores the urgent need for further research into the pharmacological activities of this compound. Future studies should focus on:

  • In vitro screening: Evaluating the inhibitory effects of this compound on nitric oxide and pro-inflammatory cytokine production in relevant cell lines (e.g., RAW 264.7 macrophages).

  • Mechanism of action studies: Investigating the impact of this compound on the NF-κB and MAPK signaling pathways using techniques such as Western blotting.

  • Direct comparative studies: Performing head-to-head comparisons of the anti-inflammatory potency of this compound and Tetrandrine to elucidate any structure-activity relationships.

Such research will be invaluable for determining the therapeutic potential of this compound and for the development of novel anti-inflammatory drugs based on the bisbenzylisoquinoline alkaloid scaffold.

References

Assessing the selectivity of Phaeantharine for cancer cells versus normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Phaeantharine, a bisbenzylisoquinoline alkaloid, demonstrates notable selectivity in inducing cell death in cancer cells while exhibiting lower toxicity towards normal cells. This preferential cytotoxicity is primarily attributed to its modulation of key signaling pathways, particularly the PI3K/Akt pathway, leading to the induction of mitochondria-mediated apoptosis.

Quantitative Assessment of Cytotoxicity

The selectivity of an anticancer agent is a critical determinant of its therapeutic potential, indicating its ability to target tumor cells with minimal collateral damage to healthy tissues. This is often quantified by comparing the half-maximal inhibitory concentration (IC50) in cancer cell lines versus normal cell lines.

A study on this compound's cytotoxic effects revealed a significant difference in its IC50 values between human cervical cancer cells (HeLa) and non-tumorigenic human breast epithelial cells (MCF-10A). The IC50 value for HeLa cells was determined to be 8.11 ± 0.04 μM, whereas for the normal MCF-10A cells, it was substantially higher at 36.33 ± 0.14 μM. This approximate 4.5-fold increase in the concentration required to inhibit normal cells highlights this compound's selective action against the cancerous cell line.

For comparative purposes, the widely used chemotherapeutic drug Doxorubicin exhibits a selectivity index of approximately 2.53 in MCF-7 breast cancer cells compared to normal MCF-10A cells.[1] While direct comparative studies are limited, the available data suggests this compound possesses a favorable selectivity profile.

CompoundCancer Cell LineIC50 (μM)Normal Cell LineIC50 (μM)Selectivity Index (SI)
This compound HeLa (Cervical Cancer)8.11 ± 0.04MCF-10A (Normal Breast Epithelial)36.33 ± 0.14~4.5
Doxorubicin MCF-7 (Breast Cancer)~8.64[1]MCF-10A (Normal Breast Epithelial)Not specified in source~2.53[1]

Table 1: Comparison of IC50 values and Selectivity Index (SI) for this compound and Doxorubicin. The Selectivity Index is calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

Cell Viability Assessment via MTT Assay

The cytotoxic effects of this compound are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (or a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.[2]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Analysis of Signaling Pathways via Western Blot

To elucidate the molecular mechanisms underlying this compound's effects, Western blotting is employed to analyze the expression levels of key proteins in relevant signaling pathways.

Protocol:

  • Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for each sample.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Mcl-1, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Signaling Pathways and Mechanisms of Action

This compound's selective anticancer activity is intricately linked to its ability to modulate specific cellular signaling pathways that are often dysregulated in cancer.

The PI3K/Akt Signaling Pathway

A primary mechanism of this compound is the downregulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. This compound has been shown to decrease the expression of total Akt and its phosphorylated (active) form, p-Akt. The inhibition of Akt signaling leads to the downstream suppression of anti-apoptotic proteins such as Myeloid Cell Leukemia 1 (Mcl-1) and X-linked inhibitor of apoptosis protein (XIAP). Mcl-1 is known to prevent the oligomerization of pro-apoptotic proteins Bak and Bax, thereby inhibiting the release of cytochrome c from the mitochondria. By downregulating Mcl-1, this compound facilitates the induction of mitochondria-mediated apoptosis.

Phaeantharine_PI3K_Akt_Pathway cluster_inhibition Inhibitory Effect This compound This compound PI3K PI3K This compound->PI3K pAkt p-Akt (Active) This compound->pAkt Downregulates Akt Akt PI3K->Akt Akt->pAkt Phosphorylation Mcl1 Mcl-1 pAkt->Mcl1 Inhibits Apoptosis XIAP XIAP pAkt->XIAP Inhibits Apoptosis Apoptosis Apoptosis Mcl1->Apoptosis XIAP->Apoptosis

Caption: this compound's inhibition of the PI3K/Akt pathway.

Experimental Workflow for Assessing Selectivity

The process of evaluating the selectivity of this compound involves a systematic workflow that integrates cytotoxicity assays and molecular mechanism studies.

Experimental_Workflow start Start: Select Cancer and Normal Cell Lines treat Treat cells with varying concentrations of this compound start->treat mtt Perform MTT Assay to determine cell viability and IC50 values treat->mtt western Perform Western Blot to analyze protein expression in signaling pathways (e.g., PI3K/Akt) treat->western calculate_si Calculate Selectivity Index (SI) mtt->calculate_si analyze Analyze data to correlate IC50 with changes in protein expression calculate_si->analyze western->analyze end Conclusion on Selectivity and Mechanism of Action analyze->end

Caption: Workflow for assessing this compound's selectivity.

References

A Comparative Guide to Analytical Protocols for Phaeantharine: Towards Inter-Laboratory Standardization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistent and accurate quantification of bioactive compounds is critical. Phaeantharine, a bisbenzylisoquinoline alkaloid with demonstrated biological activities, necessitates standardized analytical protocols to ensure data comparability across different laboratories. This guide provides a comparative overview of common analytical methods for this compound and outlines a framework for an inter-laboratory study to establish a standardized protocol. While a dedicated inter-laboratory study for this compound is not yet publicly available, this guide synthesizes data from validated methods for similar compounds, offering a robust starting point for standardization efforts.

The primary analytical techniques for the quantification of this compound and related alkaloids include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Comparative Performance of Analytical Methods

The selection of an analytical method depends on the specific research question, available instrumentation, and desired level of sensitivity. The following tables summarize the typical quantitative performance data for these techniques based on studies of similar analytes.[1][2][3] These parameters are fundamental for evaluating a method's reliability and are the key metrics assessed in an inter-laboratory comparison.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterTypical Performance
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.78 - 0.89 µg/mL
Limit of Quantification (LOQ)2.38 - 2.71 µg/mL
Precision (RSD%)0.25 - 7.58%
Accuracy (Recovery %)95 - 100%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters

ParameterTypical Performance
Linearity (R²)≥ 0.99
Limit of Detection (LOD)0.01 - 18.58 µg/kg
Limit of Quantification (LOQ)0.03 - 82.50 µg/kg
Precision (RSD%)< 7.08%
Accuracy (Recovery %)Within ± 7.55%

Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Method Parameters

ParameterTypical Performance
Linearity (R²)≥ 0.99
Limit of Detection (LOD)~1.1 ng/spot
Limit of Quantification (LOQ)~5 ng/spot
Precision (RSD%)< 2.0%
Accuracy (Recovery %)~98%

Experimental Protocols

Detailed and standardized experimental protocols are the cornerstone of any successful inter-laboratory study. Below are representative methodologies for the three key analytical techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is widely used for the quantification of phytochemicals due to its robustness and reproducibility.[4][5]

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 261 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol to a concentration of 1 mg/mL to create a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Method Validation: The method should be validated for linearity, LOD, LOQ, precision, and accuracy according to ICH guidelines.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing complex matrices or when low concentrations of the analyte are expected.[6][7]

  • Instrumentation: UPLC system coupled with a tandem mass spectrometer.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A mixture of 10 mM aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (10:90, v/v).[6]

  • Flow Rate: 0.2 mL/min.[6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the sample with a suitable solvent like tert-butyl methyl ether.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Method Validation: Validate the method for linearity, LOD, LOQ, precision, accuracy, and matrix effects.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

HPTLC is a cost-effective and high-throughput technique suitable for the simultaneous analysis of multiple samples.[8][9]

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: A mixture of chloroform (B151607) and methanol (9:1, v/v).[10]

  • Sample Application: Apply samples as bands using an automated applicator.

  • Development: Ascending development in a twin-trough chamber saturated with the mobile phase.[10]

  • Densitometric Analysis: Scan the plates at a specific wavelength (e.g., 368 nm) to quantify the separated bands.[10]

  • Method Validation: The method should be validated for linearity, LOD, LOQ, precision, accuracy, and robustness.[10]

Visualizing Standardization and Biological Context

To facilitate a clear understanding of the processes involved in standardization and the potential biological relevance of this compound, the following diagrams are provided.

G cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Inter-Laboratory Analysis cluster_2 Phase 3: Data Analysis & Reporting P1 Define Study Objectives P2 Select Analytical Methods P1->P2 P3 Develop Standardized Protocol P2->P3 P4 Prepare & Distribute Samples P3->P4 L1 Lab 1 Analysis P4->L1 L2 Lab 2 Analysis P4->L2 L3 Lab 'n' Analysis P4->L3 DA Statistical Analysis of Results L1->DA L2->DA L3->DA RP Report Generation DA->RP SP Standardized Protocol Publication RP->SP

Workflow for an Inter-laboratory Standardization Study.

G This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression

Potential Signaling Pathway Inhibition by this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Phaeantharine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Phaeantharine, a bisbenzylisoquinoline alkaloid. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the immediate safety and handling precautions for this compound. While a specific Safety Data Sheet (SDS) for this compound was not located, general safety principles for handling alkaloid compounds of this nature should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to protect against accidental splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

This compound: Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is essential for its safe handling and disposal.

PropertyValueSource
Molecular Formula C₃₈H₄₂N₂O₆[1]
Molecular Weight 622.7 g/mol [1]
Appearance Solid (form not specified in results)
Solubility Data not available in search results

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound waste. This protocol is based on general best practices for the disposal of chemical and pharmaceutical waste in a laboratory setting.[2][3][4]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be considered chemical waste.

  • Segregate this compound waste from other waste streams to prevent unintentional chemical reactions.

2. Waste Containment:

  • Collect all solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

  • Ensure containers are compatible with the chemical properties of this compound.

3. Labeling:

  • Properly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic").

  • Include the accumulation start date on the label.

4. Storage:

  • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory.

  • Ensure the storage area is away from drains and incompatible chemicals.

5. Disposal Request and Pickup:

  • Once the waste container is full or has reached the storage time limit according to your institution's policy, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound waste down the drain or in the regular trash.[2]

6. Documentation:

  • Maintain a log of all this compound waste generated, including the quantity and date of disposal.

Experimental Workflow for this compound Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G A Identify this compound Waste (Unused product, contaminated labware, PPE) B Segregate this compound Waste A->B C Contain in Labeled Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Submit Waste Pickup Request to EHS D->E F Maintain Disposal Records E->F

Caption: Logical workflow for the proper disposal of this compound waste.

Important Considerations

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste management. Consult your institution's EHS office for specific guidance.

  • Decontamination: Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent, and dispose of the cleaning materials as hazardous waste.

  • Unknown Hazards: As comprehensive toxicological data for this compound may not be available, it is prudent to treat it as a potentially hazardous substance.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Phaeantharine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Phaeantharine could not be located. The following guidance is based on the precautionary principle for handling a potent, uncharacterized bisbenzylisoquinoline alkaloid. This information is not a substitute for a comprehensive, site-specific risk assessment, which must be performed by qualified personnel before handling this compound.

This compound is a bisbenzylisoquinoline alkaloid, a class of compounds known for a wide range of potent biological activities. Some members of this family exhibit significant toxicity, including cytotoxicity, and potential for liver and lung toxicity.[1][2][3] In the absence of specific toxicological data for this compound, it is prudent to handle it as a potent and hazardous substance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against exposure and should be used in conjunction with engineering controls like fume hoods or glove boxes. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eyes and Face Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shieldsDouble nitrile glovesLaboratory coatN95 respirator (if potential for aerosolization)
Weighing and Aliquoting (in a fume hood) Safety gogglesDouble nitrile glovesDisposable gown over laboratory coatN95 respirator or higher
Solution Preparation (in a fume hood) Safety goggles and face shieldDouble nitrile glovesDisposable gown over laboratory coatN95 respirator or higher
Experimental Use (in vitro/in vivo) Safety gogglesDouble nitrile glovesDisposable gown over laboratory coatAs determined by risk assessment
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant disposable coverallsP100 respirator or PAPR
Waste Disposal Safety gogglesDouble nitrile glovesLaboratory coatAs needed based on procedure

Operational Plan for Safe Handling

A step-by-step approach to handling this compound will minimize the risk of exposure.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.

  • Store this compound in a clearly labeled, sealed container in a secure, ventilated, and cool, dry location away from incompatible materials.[2]

  • Access to the storage area should be restricted to authorized personnel.

2. Weighing and Solution Preparation:

  • All handling of solid this compound must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.

  • Use dedicated, calibrated equipment for weighing.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Ensure all containers are clearly labeled with the compound name, concentration, solvent, and hazard warnings.

3. Experimental Procedures:

  • Conduct all experiments involving this compound in a designated area within a fume hood.

  • Use disposable, plastic-backed absorbent pads to contain any potential spills on the work surface.

  • Avoid eating, drinking, or applying cosmetics in the laboratory.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

4. Spill Management:

  • In the event of a spill, evacuate the area and restrict access.

  • Wearing the appropriate PPE for spill cleanup, cover the spill with an absorbent material suitable for the solvent used.

  • Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Clean the spill area with an appropriate deactivating solution (if known) or soap and water, and collect the cleaning materials as hazardous waste.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, gowns, absorbent pads, and weighing papers, in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including unused solutions and contaminated solvents, in a labeled, leak-proof hazardous waste container. Do not mix with other waste streams.

  • Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound should be placed in a puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_cleanup Post-Experiment and Disposal cluster_emergency Emergency Procedures receive Receive and Inspect store Store Securely receive->store ppe Don Appropriate PPE store->ppe weigh Weigh in Containment ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste_solid Segregate Solid Waste decontaminate->waste_solid waste_liquid Segregate Liquid Waste decontaminate->waste_liquid dispose Dispose via EHS waste_solid->dispose waste_liquid->dispose spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate spill_ppe Don Spill-Specific PPE evacuate->spill_ppe cleanup Clean and Decontaminate spill_ppe->cleanup spill_dispose Dispose of Spill Waste cleanup->spill_dispose

Caption: Workflow for this compound handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phaeantharine
Reactant of Route 2
Reactant of Route 2
Phaeantharine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.